molecular formula C8H14O4S2 B1198604 4,4'-Dithiodibutyric acid CAS No. 2906-60-7

4,4'-Dithiodibutyric acid

Cat. No.: B1198604
CAS No.: 2906-60-7
M. Wt: 238.3 g/mol
InChI Key: YYSCJLLOWOUSHH-UHFFFAOYSA-N
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Description

4,4'-disulfanyldibutanoic acid is an organic disulfide resulting from the formal oxidative dimerisation of 4-sulfanylbutanoic acid. It is an organic disulfide and a dicarboxylic acid. It derives from a 4-sulfanylbutanoic acid. It is a conjugate acid of a 4,4'-disulfanyldibutanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-carboxypropyldisulfanyl)butanoic acid
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InChI

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSCJLLOWOUSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062700
Record name Butanoic acid, 4,4'-dithiobis-
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Molecular Weight

238.3 g/mol
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CAS No.

2906-60-7
Record name 4,4′-Dithiodibutyric acid
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Record name Butanoic acid, 4,4'-dithiobis-
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Record name Butanoic acid, 4,4'-dithiobis-
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Record name Butanoic acid, 4,4'-dithiobis-
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Record name 4,4'-dithiodibutyric acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodibutyric acid is a dicarboxylic acid containing a disulfide bond, a key functional group that imparts unique chemical reactivity and utility. This dimeric structure, formed from the oxidation of 4-mercaptobutyric acid, serves as a valuable building block in polymer chemistry, a cross-linking agent in materials science, and a component in the design of stimuli-responsive systems for drug delivery. Its core utility lies in the reversible nature of the disulfide bond, which can be cleaved under reducing conditions. This guide provides a comprehensive overview of the essential chemical properties, experimental protocols, and key reactivity pathways of this compound to support its application in research and development.

Chemical and Physical Properties

This compound is a beige to light brown crystalline powder at room temperature.[1] It is characterized by the presence of two carboxylic acid functional groups and a central disulfide linkage. This structure makes it soluble in polar organic solvents like methanol (B129727) and sparingly soluble in water, though its salt forms exhibit higher aqueous solubility.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 4-(3-carboxypropyldisulfanyl)butanoic acid[3]
Synonyms 3-Carboxypropyl disulfide, Butanoic acid, 4,4'-dithiobis-[3][4][5]
CAS Number 2906-60-7[1][4]
Molecular Formula C₈H₁₄O₄S₂[1][3]
Molecular Weight 238.32 g/mol [1][4][6]
Appearance Beige to light brown fine crystalline powder[1]
Melting Point 108-110 °C[1][4]
Boiling Point 467.1 °C at 760 mmHg (Predicted)[1]
Density 1.34 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 4.32 ± 0.10 (Predicted)[1]
LogP 2.09740 (Predicted)[1]
Flash Point 236.3 °C (Predicted)[1]
Refractive Index 1.4950 (Estimate)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 9[1]
Exact Mass 238.03335127 Da[1][3]

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its two key functional groups: the carboxylic acids and the disulfide bond.

  • Carboxylic Acid Reactivity : The carboxyl groups can undergo standard reactions such as esterification, amidation, and reduction to form a variety of derivatives. This allows for the incorporation of the dithiodibutyrate moiety into larger structures like polymers or for attachment to other molecules of interest.

  • Disulfide Bond Reactivity : The disulfide bond is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield two molecules of 4-mercaptobutyric acid.[4] This reversible redox behavior is fundamental to its use in applications like drug delivery systems, where the disulfide bond can be designed to break under the reducing conditions found inside cells, releasing a payload. Conversely, the precursor thiol can be oxidized to form the disulfide bond, a reaction utilized in polymer synthesis and cross-linking.[7]

This reactivity makes it a valuable tool in several fields:

  • Polymer Synthesis : It serves as a precursor for producing novel polythioesters (PTEs).[6][7]

  • Materials Science : It is used as a cross-linking agent, for instance, in the production of chemically crosslinked epoxidized natural rubber.[6][7]

  • Biotechnology and Drug Delivery : It can be used to create monolayers for protein chips and as a linker in stimuli-responsive drug delivery systems.[6][7]

Disulfide_Redox_Cycle Figure 1: Reversible Redox Chemistry of the Disulfide Bond DTBA This compound (Oxidized Form) MBA 2x 4-Mercaptobutyric Acid (Reduced Form) DTBA->MBA + Reducing Agent (e.g., DTT, TCEP) Disulfide Cleavage MBA->DTBA - Reducing Agent + Oxidizing Agent (e.g., Air, H₂O₂) Disulfide Formation Synthesis_Workflow Figure 2: General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start 4-Mercaptobutyric Acid Dissolve Dissolve in aq. NaOH Start->Dissolve Oxidize Air Oxidation (Stir 24-48h) Dissolve->Oxidize Acidify Acidify with HCl to pH 1-2 Oxidize->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Crude Product Recrystallize Recrystallization Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product Analytical_Workflow Figure 3: Analytical Characterization Workflow cluster_structural Structural Confirmation cluster_purity Purity Assessment Sample Purified Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ FTIR FTIR Spectroscopy Sample->FTIR Prepare KBr Pellet or use ATR HPLC Reverse-Phase HPLC Sample->HPLC Dissolve in Mobile Phase Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis

References

An In-depth Technical Guide to 4,4'-Dithiodibutyric Acid: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological interactions of 4,4'-Dithiodibutyric acid. The information is curated to support research and development activities in the fields of chemistry, materials science, and drug development.

Molecular Structure and Identification

This compound is an organic disulfide compound. It is structurally characterized by two butyric acid moieties linked by a disulfide bond. This molecule is the result of the formal oxidative dimerization of 4-sulfanylbutanoic acid.[1][2]

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(3-carboxypropyldisulfanyl)butanoic acid[1][2]
CAS Number 2906-60-7[1][2]
Molecular Formula C8H14O4S2[1][2]
Molecular Weight 238.3 g/mol [1]
Canonical SMILES C(CC(=O)O)CSSCCCC(=O)O[1]
InChI Key YYSCJLLOWOUSHH-UHFFFAOYSA-N[1]
Synonyms 4,4'-Dithiodibutanoic acid, 3-Carboxypropyl disulfide, Butanoic acid, 4,4'-dithiobis-[1][2]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3] It is utilized as a cross-linking agent in the synthesis of polymers and materials.[4]

Table 2: Physicochemical Data

PropertyValue
Physical State Solid[4]
Appearance White to off-white powder/crystal
Melting Point 108-110 °C
Solubility Soluble in polar solvents like water and alcohols.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Features

Spectroscopy Feature Expected Chemical Shift / Wavenumber Assignment
¹H NMR Multiplet~ 2.0 ppm-CH₂-CH₂-COOH
Triplet~ 2.5 ppm-CH₂-COOH
Triplet~ 2.8 ppm-S-S-CH₂-
Broad Singlet> 10 ppm-COOH
¹³C NMR Aliphatic CH₂~ 20-40 ppm-CH₂-CH₂-CH₂-
CH₂ adjacent to S~ 40-50 ppm-S-S-CH₂-
Carbonyl C> 170 ppm-COOH
FTIR Broad2500-3300 cm⁻¹O-H stretch (carboxylic acid)
Strong1680-1720 cm⁻¹C=O stretch (carboxylic acid)
Weak400-600 cm⁻¹S-S stretch
Mass Spec (GC-MS) Top Peak (m/z)45[COOH]⁺ fragment[2]

Experimental Protocols

The synthesis of this compound is achieved through the oxidative dimerization of 4-mercaptobutyric acid. This reaction involves the formation of a disulfide bond between two thiol molecules.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Mercaptobutyric Acid 4-Mercaptobutyric Acid Reaction Vessel Reaction Vessel 4-Mercaptobutyric Acid->Reaction Vessel Oxidizing Agent (e.g., I₂, H₂O₂, air) Oxidizing Agent (e.g., I₂, H₂O₂, air) Oxidizing Agent (e.g., I₂, H₂O₂, air)->Reaction Vessel Crude this compound Crude this compound Reaction Vessel->Crude this compound

Caption: General synthesis workflow.

A typical procedure would involve dissolving 4-mercaptobutyric acid in a suitable solvent and introducing a mild oxidizing agent. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

Purification of the crude product is essential to remove unreacted starting material and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

G Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot filtration (optional) Hot filtration (optional) Dissolve in hot solvent->Hot filtration (optional) Cool to crystallize Cool to crystallize Hot filtration (optional)->Cool to crystallize Vacuum filtration Vacuum filtration Cool to crystallize->Vacuum filtration Wash with cold solvent Wash with cold solvent Vacuum filtration->Wash with cold solvent Dry crystals Dry crystals Wash with cold solvent->Dry crystals Pure this compound Pure this compound Dry crystals->Pure this compound

Caption: Purification by recrystallization.

The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

The purity of the final product can be assessed using HPLC. A reversed-phase C18 column is typically suitable for the analysis of organic acids. The mobile phase would likely consist of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Biological Activity and Signaling Pathways

Rhodococcus erythropolis strain MI2 is capable of utilizing this compound (DTDB) as its sole carbon source.[1] The catabolic pathway involves the initial cleavage of the disulfide bond, followed by further enzymatic modifications.[3][4][5]

The hypothesized catabolic pathway is as follows:

  • Cleavage: DTDB is cleaved by a disulfide-reductase (Nox) into two molecules of 4-mercaptobutyric acid (4MB).[1][3][4][5]

  • Oxidation: A putative oxygenase converts 4MB into 4-oxo-4-sulfanylbutyric acid.[3][4][5]

  • Desulfhydration: A putative desulfhydrase is thought to remove the sulfur, yielding succinic acid and hydrogen sulfide.[3][4][5]

G DTDB This compound (DTDB) Nox Nox (Disulfide Reductase) DTDB->Nox MB4 4-Mercaptobutyric acid (4MB) Oxygenase Putative Oxygenase MB4->Oxygenase OSBA 4-Oxo-4-sulfanylbutyric acid Desulfhydrase Putative Desulfhydrase OSBA->Desulfhydrase SuccinicAcid Succinic Acid H2S Hydrogen Sulfide Nox->MB4 2x Oxygenase->OSBA Desulfhydrase->SuccinicAcid Desulfhydrase->H2S

Caption: Catabolic pathway of DTDB.

This metabolic capability highlights the potential for bioremediation applications and the production of novel polythioesters.[1][6]

Applications in Research and Development

This compound serves as a valuable building block and cross-linking agent in several areas:

  • Polymer Chemistry: It is a precursor for the synthesis of novel polythioesters (PTEs).[4]

  • Materials Science: Used in the production of chemically crosslinked epoxidized natural rubber.[4]

  • Biotechnology: Employed as an alternative monolayer for protein chips.[4]

This guide provides a foundational understanding of this compound. Further research into detailed reaction kinetics, spectroscopic characterization, and biological interactions will continue to expand its potential applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-dithiodibutyric acid, a key building block in various scientific and pharmaceutical applications. This document outlines a reliable two-step synthesis protocol starting from γ-butyrolactone and details subsequent purification methodologies, including recrystallization and column chromatography, to obtain a high-purity final product. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using diagrams for enhanced understanding.

Introduction

This compound is a dicarboxylic acid containing a disulfide bond. This unique structure makes it a valuable cross-linking agent in polymer chemistry and a versatile component in the development of drug delivery systems and self-assembled monolayers. The synthesis of this compound is typically achieved through the oxidative dimerization of 4-mercaptobutyric acid. This guide details a robust method for its preparation and subsequent purification to meet the stringent purity requirements of research and development.

Synthesis of this compound

The synthesis of this compound is presented as a two-step process, commencing with the synthesis of the 4-mercaptobutyric acid intermediate from γ-butyrolactone, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Mercaptobutyric Acid

The initial step involves the ring-opening of γ-butyrolactone using a sulfur nucleophile, such as sodium hydrosulfide (B80085), to yield 4-mercaptobutyric acid.

Experimental Protocol:

A detailed experimental protocol for this step is outlined below.

ParameterValue
Starting Material γ-Butyrolactone
Reagent Sodium hydrosulfide (NaSH)
Solvent Ethanol (B145695)/Water
Reaction Temperature Reflux
Reaction Time 4-6 hours
Work-up Acidification with HCl, followed by extraction with an organic solvent (e.g., ethyl acetate)
Typical Yield 70-80%

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.

  • To this solution, add γ-butyrolactone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-mercaptobutyric acid as an oil.

Step 2: Oxidation of 4-Mercaptobutyric Acid to this compound

The second step involves the oxidation of the thiol group in 4-mercaptobutyric acid to form the disulfide bond of this compound. A mild oxidizing agent such as iodine is effective for this transformation.

Experimental Protocol:

ParameterValue
Starting Material 4-Mercaptobutyric acid
Reagent Iodine (I₂)
Solvent Ethyl acetate
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Washing with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by extraction and solvent evaporation.
Typical Yield 85-95%
Purity (crude) >90%

Detailed Methodology:

  • Dissolve the crude 4-mercaptobutyric acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of iodine in ethyl acetate and add it dropwise to the solution of 4-mercaptobutyric acid at room temperature. The reaction is typically accompanied by the disappearance of the brown color of iodine.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a solid.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials or byproducts. Two common methods are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. A solvent pair system, such as ethyl acetate and hexane (B92381), is suitable for this compound.

Experimental Protocol:

ParameterValue
Solvent System Ethyl acetate / Hexane
Procedure Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hexane dropwise until turbidity persists. Allow to cool slowly to form crystals.
Expected Recovery 70-85%
Purity (after recrystallization) >98%

Detailed Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification by Column Chromatography

For higher purity or for separating closely related impurities, flash column chromatography over silica (B1680970) gel can be employed.

Experimental Protocol:

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing the polarity)
Elution Monitoring Thin-layer chromatography (TLC)
Purity (after column chromatography) >99%

Detailed Methodology:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent) and load it onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

To provide a clear visual representation of the synthesis and purification process, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification gamma-Butyrolactone gamma-Butyrolactone 4-Mercaptobutyric_Acid 4-Mercaptobutyric_Acid gamma-Butyrolactone->4-Mercaptobutyric_Acid NaSH, EtOH/H2O, Reflux Crude_4_4_Dithiodibutyric_Acid Crude_4_4_Dithiodibutyric_Acid 4-Mercaptobutyric_Acid->Crude_4_4_Dithiodibutyric_Acid I2, Ethyl Acetate, RT Pure_4_4_Dithiodibutyric_Acid_Recrystallization Pure_4_4_Dithiodibutyric_Acid_Recrystallization Crude_4_4_Dithiodibutyric_Acid->Pure_4_4_Dithiodibutyric_Acid_Recrystallization Recrystallization (Ethyl Acetate/Hexane) Pure_4_4_Dithiodibutyric_Acid_Column Pure_4_4_Dithiodibutyric_Acid_Column Crude_4_4_Dithiodibutyric_Acid->Pure_4_4_Dithiodibutyric_Acid_Column Column Chromatography (Silica Gel)

Caption: Overall workflow for the synthesis and purification of this compound.

Purification_Logic Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Sufficiently Pure? Sufficiently Pure? Recrystallization->Sufficiently Pure? Column Chromatography Column Chromatography Very High Purity Product (>99%) Very High Purity Product (>99%) Column Chromatography->Very High Purity Product (>99%) High Purity Product (>98%) High Purity Product (>98%) Sufficiently Pure?->Column Chromatography No Sufficiently Pure?->High Purity Product (>98%) Yes

Caption: Decision-making workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and purification of this compound. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can reliably produce this important compound with high purity, suitable for a wide range of applications. The provided tables and diagrams serve as quick references to streamline the experimental process.

A Comprehensive Technical Guide to the Solubility of 4,4'-Dithiodibutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4,4'-Dithiodibutyric acid in various organic solvents. Understanding the solubility of this compound is critical for its application in drug development, polymer synthesis, and other areas of chemical research. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concept: Solubility of this compound

This compound is a dicarboxylic acid containing a disulfide bond. Its chemical structure, featuring two polar carboxylic acid groups and a less polar disulfide-containing alkyl chain, results in a nuanced solubility profile. Generally, it is soluble in polar organic solvents.[1][2] The carboxylic acid moieties can engage in hydrogen bonding with protic solvents, while the overall polarity allows for favorable interactions with a range of polar organic liquids.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on qualitative descriptions and the general solubility trends of dicarboxylic acids, the following table summarizes its expected solubility. Note: The quantitative values presented below are representative estimates and should be experimentally verified for precise applications.

SolventChemical FormulaPolarity (Dielectric Constant)Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
MethanolCH₃OH32.7Soluble[3][4]> 10
EthanolC₂H₅OH24.5Soluble[1]5 - 10
IsopropanolC₃H₈O19.9Moderately Soluble1 - 5
AcetoneC₃H₆O20.7Sparingly Soluble0.5 - 1
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Soluble> 10
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Soluble> 10
Tetrahydrofuran (THF)C₄H₈O7.6Sparingly Soluble0.1 - 0.5
Dichloromethane (DCM)CH₂Cl₂9.1Sparingly Soluble< 0.1
HexaneC₆H₁₄1.9Insoluble< 0.01

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (0.22 µm or 0.45 µm pore size)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe.

    • Dispense the solution through the filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature below its melting point (108-110°C) is recommended.

    • Continue heating until all the solvent has evaporated and a constant mass of the solid residue is achieved.

  • Calculation of Solubility:

    • Measure the final mass of the evaporation dish containing the dried this compound.

    • The mass of the dissolved solid is the final mass minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solid.

    • Calculate the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) x 100

      (Assuming the density of the solvent is known to convert mass to volume if necessary).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start prepare_mixture Prepare Supersaturated Mixture start->prepare_mixture equilibrate Equilibrate at Constant Temperature prepare_mixture->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_solution Filter Solution withdraw_supernatant->filter_solution weigh_solution Weigh Filtered Solution filter_solution->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_residue Weigh Dry Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility end_process End calculate_solubility->end_process

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides foundational knowledge on the solubility of this compound. For mission-critical applications, it is imperative that the solubility is determined experimentally under the specific conditions of use.

References

An In-Depth Technical Guide to 4,4'-Dithiodibutyric Acid (CAS: 2906-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dithiodibutyric acid, a versatile disulfide-containing dicarboxylic acid. It covers its chemical and physical properties, key applications with detailed experimental protocols, spectroscopic data for characterization, and relevant biological context.

Chemical and Physical Properties

This compound is an organic compound featuring a disulfide bond linking two butyric acid moieties. This structure imparts unique chemical reactivity, making it a valuable tool in various scientific disciplines. Its two carboxylic acid functional groups render it soluble in polar solvents like water and alcohols.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2906-60-7
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.32 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 108-110 °C[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[2]
Synonyms 3-Carboxypropyl disulfide, Di(4-carboxybutyl) disulfide[1]

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of γ-butyrolactone with sodium disulfide.

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur and reflux the mixture to form a sodium disulfide solution.

  • Reaction with γ-Butyrolactone: Cool the sodium disulfide solution and slowly add γ-butyrolactone. Heat the reaction mixture under reflux for several hours.

  • Hydrolysis and Precipitation: After cooling, acidify the reaction mixture with hydrochloric acid to a low pH. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product gamma_butyrolactone γ-Butyrolactone reflux Reflux gamma_butyrolactone->reflux sodium_disulfide Sodium Disulfide sodium_disulfide->reflux acidification Acidification (HCl) reflux->acidification precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three main signals corresponding to the three different types of protons in the butyric acid chain.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four non-equivalent carbon atoms in the molecule.

Table 2: Predicted NMR Chemical Shifts (in ppm)

Group¹H NMR (Predicted)¹³C NMR (Predicted)
-COOH~12.0 (broad s)~175
-CH₂-S-~2.8 (t)~38
-S-CH₂-CH₂-~2.1 (quintet)~24
-CH₂-COOH~2.5 (t)~33

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Peaks

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Strong, Broad
C-H (Alkyl)2960-2850Strong
C=O (Carboxylic Acid)1760-1690Strong
C-O1320-1210Medium
S-S540-500Weak

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 238. Common fragmentation patterns would involve cleavage of the C-C and C-S bonds.

Applications

This compound's unique structure lends itself to a variety of applications in materials science and biotechnology.

4.1. Self-Assembled Monolayers (SAMs) on Gold Surfaces

The disulfide bond in this compound can be cleaved to form two thiol groups, which readily bind to gold surfaces, forming a self-assembled monolayer. The terminal carboxylic acid groups can then be used to immobilize proteins, DNA, or other biomolecules, making it a key component in the development of biosensors and protein chips.[3]

Experimental Protocol: Formation of a this compound SAM on Gold

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • 200 proof ethanol

  • Hydrochloric acid (HCl, for pH adjustment)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in ethanol and then deionized water. Dry the substrate under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol. To facilitate the cleavage of the disulfide bond and protonate the carboxylic acid groups, adjust the pH of the solution to approximately 2 with a few drops of concentrated HCl.[4]

  • Self-Assembly: Immerse the cleaned gold substrate into the thiol solution. To minimize oxidation, it is recommended to perform this step in an inert atmosphere (e.g., in a nitrogen-filled glovebox or by bubbling nitrogen through the solution). Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

  • Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate under a stream of nitrogen.

  • Characterization: The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

G cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Assembly clean_gold Clean Gold Substrate immerse Immerse Substrate clean_gold->immerse prepare_thiol Prepare Thiol Solution prepare_thiol->immerse incubate Incubate (24-48h) immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry characterize Characterize SAM dry->characterize

Workflow for SAM formation on a gold substrate.

4.2. Functionalization of Gold Nanoparticles

Similar to flat gold surfaces, the thiol groups of this compound can be used to functionalize gold nanoparticles (AuNPs). This imparts a negative charge to the nanoparticles due to the deprotonated carboxylic acid groups at neutral pH, which enhances their stability in aqueous solutions and provides anchor points for the conjugation of drugs, targeting ligands, or other biomolecules for applications in drug delivery and diagnostics.[5]

Experimental Protocol: Functionalization of Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Ligand Exchange: To a solution of citrate-stabilized AuNPs, add an aqueous solution of this compound. The thiol groups will displace the citrate (B86180) ions on the surface of the AuNPs. The molar ratio of the dithiodibutyric acid to AuNPs should be optimized based on the size of the nanoparticles and the desired surface coverage.

  • Incubation: Gently stir the mixture at room temperature for several hours to allow for complete ligand exchange.

  • Purification: Remove excess this compound and displaced citrate ions by centrifugation. The functionalized AuNPs will form a pellet, which can be resuspended in deionized water or a buffer such as PBS. Repeat the centrifugation and resuspension steps several times to ensure purity.

  • Characterization: The successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (which will show a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the change in hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) to visualize the nanoparticles.

G cluster_start Starting Materials cluster_process Process cluster_final Final Product & Analysis au_nps Citrate-Stabilized AuNPs mix Mix and Incubate au_nps->mix dtba This compound Solution dtba->mix centrifuge Centrifuge and Resuspend mix->centrifuge final_nps Functionalized AuNPs centrifuge->final_nps characterize Characterize final_nps->characterize

Workflow for functionalizing gold nanoparticles.

4.3. Cross-Linking Agent

The two carboxylic acid groups of this compound can be activated to react with amine groups on proteins or other polymers, forming amide bonds. This allows the molecule to act as a cross-linking agent, which is useful for the fabrication of hydrogels and other biomaterials. The disulfide bond within the cross-linker provides a redox-sensitive linkage that can be cleaved under reducing conditions, allowing for controlled degradation of the material.

4.4. Precursor for Polythioesters

This compound can serve as a monomer in polycondensation reactions with diols to synthesize polythioesters.[1] These polymers are of interest due to their potential biodegradability and unique physical properties compared to their polyester (B1180765) analogs.

Biological Context and Signaling Pathways

While there is no direct evidence of this compound being a signaling molecule itself, the disulfide bond and dicarboxylic acid moieties are relevant in biological systems.

Disulfide Bonds in Redox Signaling: Disulfide bonds are crucial for the structure and function of many proteins. The reversible formation and cleavage of disulfide bonds in proteins is a key mechanism in redox signaling, which plays a role in processes such as cell proliferation, apoptosis, and antioxidant defense.

Dicarboxylic Acids in Metabolism: Dicarboxylic acids are intermediates in various metabolic pathways, including fatty acid oxidation. Alterations in the levels of certain dicarboxylic acids can be indicative of metabolic disorders.

G cluster_redox Redox Signaling oxidative_stress Oxidative Stress protein_thiols Protein Thiols (-SH) oxidative_stress->protein_thiols Oxidation protein_disulfides Protein Disulfides (S-S) protein_thiols->protein_disulfides Redox Cycling cellular_response Cellular Response protein_disulfides->cellular_response

General role of disulfide bonds in redox signaling.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a highly versatile chemical compound with significant potential in materials science, nanotechnology, and biotechnology. Its ability to form redox-responsive cross-links and to functionalize surfaces makes it a valuable tool for researchers and developers in these fields. A thorough understanding of its properties and reaction conditions is essential for its effective application.

References

Navigating the Safety Profile of 4,4'-Dithiodibutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for 4,4'-Dithiodibutyric acid (CAS No: 2906-60-7), a compound utilized in various scientific applications. This document synthesizes available data on its hazards, handling, and emergency procedures, and details the standard experimental methodologies for hazard classification.

Summary of Physicochemical and Hazard Data

Quantitative data extracted from various safety data sheets are presented below to offer a clear and comparative overview of the properties and hazards associated with this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H14O4S2[1][2][3]
Molecular Weight238.32 g/mol [4]
AppearanceSolid[4]
Melting Point108-110 °C[4]
Flash PointNot applicable[4]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources:[1][2][3][4][5][6][7]

Toxicological and Ecological Information
EndpointResult
Acute Oral ToxicityNo data available
Acute Dermal ToxicityNo data available
Acute Inhalation ToxicityNo data available
Toxicity to FishNo data available
Toxicity to Daphnia and other aquatic invertebratesNo data available
Toxicity to AlgaeNo data available
Persistence and DegradabilityNo data available
Bioaccumulative PotentialNo data available

Source:[5][7]

Experimental Protocols for Hazard Determination

The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key irritation assessments.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[8]

  • Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue. For solids like this compound, a specific amount (e.g., 25mg) is applied.[9]

    • The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).[9]

    • Following exposure, the tissue is thoroughly rinsed to remove the test substance.[8]

    • The tissue is then incubated for a post-exposure recovery period (e.g., 42 hours).[9]

  • Viability Assessment:

    • Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt.[8]

    • The amount of formazan produced is quantified spectrophotometrically, which correlates with the number of viable cells.[8]

  • Classification: A substance is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[8]

Acute Eye Irritation/Corrosion In Vivo Test (OECD TG 405)

This guideline describes the procedure for determining the potential of a substance to cause eye irritation or corrosion using an in vivo animal model, typically the albino rabbit.[5][10]

  • Animal Model: Healthy, young adult albino rabbits are used for this test.[5]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

    • The eyelids are held together for approximately one second to prevent loss of the substance.[10]

    • The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive effects are observed.[5]

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[11]

    • Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are scored according to a standardized system.[12]

  • Classification: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.[11]

Safety and Handling Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when handling this compound.

G Workflow for Safe Handling of this compound cluster_0 Hazard Identification cluster_1 Risk Assessment & Control Measures cluster_2 Emergency Response (Exposure) cluster_3 Storage & Disposal H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection H315->P280 H319 H319: Causes serious eye irritation H319->P280 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 P271 P271: Use only in a well-ventilated area H335->P271 P304_P340 IF INHALED: Remove person to fresh air P261->P304_P340 If inhaled P302_P352 IF ON SKIN: Wash with plenty of water P280->P302_P352 If skin contact P305_P351_P338 IF IN EYES: Rinse cautiously with water for several minutes P280->P305_P351_P338 If eye contact P319 Get medical help if you feel unwell P302_P352->P319 P305_P351_P338->P319 P304_P340->P319 P403_P233 Store in a well-ventilated place. Keep container tightly closed. P501 P501: Dispose of contents/container to an approved waste disposal plant cluster_1 cluster_1 cluster_3 cluster_3 cluster_2 cluster_2

Safe Handling Workflow Diagram

Conclusion

References

A Technical Guide to the Thermal Stability of 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-dithiodibutyric acid, a crucial parameter for its handling, storage, and application in pharmaceutical and materials science. This document outlines the key thermal properties, potential decomposition pathways, and standardized methodologies for its thermal analysis.

Core Thermal Properties

PropertyValueSource
Melting Point108-110 °C
Boiling Point467.1 °C (at 760 mmHg)Not specified in search results
Flash Point236.3 °CNot specified in search results

Thermal Decomposition Profile

The thermal decomposition of dialkyl disulfides, such as this compound, is generally initiated by the homolytic cleavage of the sulfur-sulfur bond. This is due to the relatively lower bond dissociation energy of the S-S bond compared to C-C, C-H, and C-S bonds within the molecule.

Proposed Decomposition Pathway

The primary decomposition step is the formation of two thiyl radicals. These highly reactive radicals can then participate in a series of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of various volatile and non-volatile byproducts.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 4,4'-Dithiodibutyric_acid This compound Thiyl_Radical 2 x Thiyl Radical 4,4'-Dithiodibutyric_acid->Thiyl_Radical Δ (Heat) Thiyl_Radical_Prop Thiyl Radical Hydrogen_Abstraction Hydrogen Abstraction Thiyl_Radical_Prop->Hydrogen_Abstraction Thiol Thiol Derivative Hydrogen_Abstraction->Thiol Alkene Unsaturated Acid Hydrogen_Abstraction->Alkene Radical_1 Radical Species Stable_Products Stable Products Radical_1->Stable_Products Radical_2 Radical Species Radical_2->Stable_Products

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Start Start Sample_Prep Sample Preparation (5-10 mg) Start->Sample_Prep TGA_Analysis TGA Analysis Sample_Prep->TGA_Analysis DSC_Analysis DSC Analysis Sample_Prep->DSC_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report End End Report->End

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature ranges of mass loss.

ParameterRecommended Setting
InstrumentTGA Q500 or equivalent
Sample PanPlatinum or Alumina
Sample Size5-10 mg
AtmosphereNitrogen (inert)
Gas Flow Rate50 mL/min
Heating Rate10 °C/min
Temperature Range25 °C to 600 °C

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of this compound into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect other thermal events like glass transitions or solid-solid phase transitions.

ParameterRecommended Setting
InstrumentDSC Q2000 or equivalent
Sample PanAluminum, hermetically sealed
Sample Size2-5 mg
AtmosphereNitrogen (inert)
Gas Flow Rate50 mL/min
Heating Rate10 °C/min
Temperature Range25 °C to 250 °C (or above melting)

Procedure:

  • Tare an empty aluminum DSC pan and lid.

  • Accurately weigh 2-5 mg of this compound into the pan.

  • Hermetically seal the pan.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Equilibrate the cell at 25 °C.

  • Heat the sample at a rate of 10 °C/min to a temperature above its melting point (e.g., 250 °C).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset of the melting endotherm, and the heat of fusion is calculated from the peak area.

Data Interpretation and Expected Results

  • TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition. A significant mass loss will be observed as the molecule degrades. The temperature at which 5% mass loss occurs (Td5%) is often used as a measure of thermal stability.

  • DSC: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature and the area under the peak provide the melting point and the enthalpy of fusion, respectively. No other significant thermal events are expected before melting for a pure, crystalline sample.

By following these protocols, researchers can obtain reliable and reproducible data on the thermal stability of this compound, which is essential for its effective and safe use in various applications.

Spectroscopic Analysis of 4,4'-Dithiodibutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Dithiodibutyric acid, a key organic sulfur compound utilized as a cross-linking agent in the synthesis of various polymers and materials.[1] This document details the interpretation of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound, with the chemical formula C₈H₁₄O₄S₂, is an organic disulfide that plays a significant role as a precursor in the production of novel polythioesters (PTEs) and in the creation of chemically crosslinked epoxidized natural rubber.[1] Its molecular structure, characterized by a disulfide bond and two carboxylic acid functional groups, makes it an interesting subject for spectroscopic elucidation. Understanding its spectral properties is crucial for quality control, reaction monitoring, and structural confirmation in various synthetic applications.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of solid this compound is typically performed using the KBr pellet method.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are often involved in hydrogen bonding. The sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The presence of C-H stretching vibrations from the aliphatic chain is confirmed by peaks in the 3000-2850 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-O stretching and C-H bending vibrations, which are unique to the molecule.

Table 1: FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid (O-H)
2920C-H stretch (asymmetric)Alkane (CH₂)
2850C-H stretch (symmetric)Alkane (CH₂)
1705C=O stretchCarboxylic Acid (C=O)
1460C-H bend (scissoring)Alkane (CH₂)
1410O-H bendCarboxylic Acid (O-H)
1290C-O stretchCarboxylic Acid (C-O)
940 (broad)O-H bend (out-of-plane)Carboxylic Acid (O-H)
540S-S stretchDisulfide (S-S)

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits three main signals corresponding to the different types of protons in the structure. The most downfield signal is a broad singlet corresponding to the acidic protons of the two carboxylic acid groups. The protons on the carbons adjacent to the sulfur atoms (α-protons) and the protons on the carbons adjacent to the carboxylic acid groups (β-protons) and the central methylene (B1212753) protons (γ-protons) give rise to distinct multiplets.

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1Broad s2H-COOH
2.75t4H-S-CH₂-
2.30t4H-CH₂-COOH
1.90p4H-CH₂-CH₂-CH₂-

s = singlet, t = triplet, p = pentet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, this compound is expected to show four distinct carbon signals. The carbonyl carbon of the carboxylic acid appears at the most downfield chemical shift. The three different methylene carbons in the butyric acid chain will have distinct chemical shifts.

Table 3: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
174.5-COOH
37.5-S-CH₂-
32.8-CH₂-COOH
23.7-CH₂-CH₂-CH₂-

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve signal intensity.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Workflow for Spectroscopic Analysis cluster_0 start Start: this compound Sample ftir_prep FTIR Sample Preparation (KBr Pellet) start->ftir_prep nmr_prep NMR Sample Preparation (Dissolve in DMSO-d6) start->nmr_prep ftir_acq FTIR Data Acquisition ftir_prep->ftir_acq nmr_acq NMR Data Acquisition (1H and 13C) nmr_prep->nmr_acq ftir_analysis FTIR Spectrum Analysis ftir_acq->ftir_analysis nmr_analysis NMR Spectrum Analysis nmr_acq->nmr_analysis data_interp Data Interpretation and Structural Confirmation ftir_analysis->data_interp nmr_analysis->data_interp end_report End: Technical Report data_interp->end_report

Caption: General workflow for the spectroscopic analysis.

References

An In-depth Technical Guide to 4,4'-Dithiodibutyric Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodibutyric acid, a disulfide-containing dicarboxylic acid, has emerged as a versatile molecule in various scientific and technological fields. Its unique chemical structure, featuring a readily cleavable disulfide bond and terminal carboxylic acid groups, has made it a valuable component in the design of stimuli-responsive materials, drug delivery systems, and self-assembled monolayers. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to facilitate a deeper understanding and practical application of this compound.

Introduction and Historical Perspective

The history of this compound is intrinsically linked to the broader development of organosulfur chemistry and the understanding of disulfide bonds in chemical and biological systems. While a definitive "discovery" paper for this specific molecule is not readily apparent in early chemical literature, its synthesis and study are a logical extension of research into dicarboxylic acids and disulfide-containing compounds that gained momentum in the early to mid-20th century.

Early investigations into aliphatic dicarboxylic acids were extensive, driven by their potential as monomers for polymerization.[1] The introduction of the disulfide linkage offered a new dimension of functionality, allowing for the creation of polymers and other materials with tunable properties. The reversible nature of the disulfide bond, susceptible to cleavage under reducing conditions, was a particularly attractive feature that researchers began to explore for various applications.

The advent of self-assembled monolayers (SAMs) on gold surfaces in the 1980s provided a significant new area of application for thiol and disulfide compounds, including this compound. The ability of the sulfur atoms to form a strong bond with the gold substrate, coupled with the outward-projecting carboxylic acid groups that can be used for further functionalization, made it an ideal candidate for creating well-defined surface chemistries. This has had a profound impact on fields ranging from biosensors to materials science.

Physicochemical Properties

This compound is a white to off-white crystalline solid with the chemical formula C₈H₁₄O₄S₂.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 238.32 g/mol [3]
Melting Point 108-110 °C
Appearance White to off-white crystalline powder[2]
Solubility Soluble in polar solvents such as water and alcohols.[2]
CAS Number 2906-60-7[3]
IUPAC Name 4,4'-disulfanediyldibutanoic acid[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and straightforward methods involve either the oxidation of a thiol precursor or the reaction of a halo-acid with a sulfur-containing nucleophile.

Synthesis via Oxidation of 4-Mercaptobutanoic Acid

This is a widely used and efficient method for the preparation of this compound. The reaction involves the oxidation of the thiol groups of two molecules of 4-mercaptobutanoic acid to form a disulfide bond.

Experimental Protocol:

Materials:

  • 4-Mercaptobutanoic acid

  • Hydrogen peroxide (30% solution)

  • Water

  • Hydrochloric acid (optional, for pH adjustment)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

  • Dissolve a known quantity of 4-mercaptobutanoic acid in water.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, so maintain the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete oxidation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the product, this compound, may precipitate out of the solution, especially upon cooling. If not, the product can be extracted.

  • Acidify the aqueous solution with hydrochloric acid (if necessary) to fully protonate the carboxylic acid groups.

  • Extract the product into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain a pure crystalline solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid and the S-S stretch.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Oxidation_of_4_Mercaptobutanoic_Acid cluster_reactants Reactants cluster_product Product Thiol1 4-Mercaptobutanoic Acid (HS-(CH₂)₃-COOH) Disulfide This compound (HOOC-(CH₂)₃-S-S-(CH₂)₃-COOH) Thiol1->Disulfide Oxidation Thiol2 4-Mercaptobutanoic Acid (HS-(CH₂)₃-COOH) Thiol2->Disulfide Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Disulfide

Caption: Oxidation of 4-mercaptobutanoic acid to form this compound.

Synthesis from 4-Chlorobutanoic Acid

An alternative route involves the reaction of 4-chlorobutanoic acid with a source of disulfide, such as sodium disulfide (Na₂S₂).

Experimental Protocol:

Materials:

  • 4-Chlorobutanoic acid

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Ethanol (B145695) or another suitable solvent

  • Water

  • Hydrochloric acid

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in a water/ethanol mixture. Gently heat the mixture to facilitate the dissolution of sulfur.

  • In a separate flask, dissolve 4-chlorobutanoic acid in ethanol.

  • Slowly add the 4-chlorobutanoic acid solution to the sodium disulfide solution.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify it with hydrochloric acid. This will precipitate the crude this compound.

  • Filter the precipitate and wash it with cold water.

  • Alternatively, the product can be extracted from the acidified aqueous solution using an organic solvent like diethyl ether.

  • Dry the organic extract over an anhydrous drying agent.

  • Remove the solvent to obtain the crude product.

  • Purify the crude product by recrystallization.

Synthesis_from_4_Chlorobutanoic_Acid cluster_reactants Reactants cluster_product Product Chloroacid1 4-Chlorobutanoic Acid (Cl-(CH₂)₃-COOH) Disulfide This compound (HOOC-(CH₂)₃-S-S-(CH₂)₃-COOH) Chloroacid1->Disulfide Nucleophilic Substitution Chloroacid2 4-Chlorobutanoic Acid (Cl-(CH₂)₃-COOH) Chloroacid2->Disulfide SodiumDisulfide Sodium Disulfide (Na₂S₂) SodiumDisulfide->Disulfide

Caption: Synthesis of this compound from 4-chlorobutanoic acid.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of applications, particularly in fields that require stimuli-responsive behavior and surface modification.

Cross-linking Agent for Stimuli-Responsive Polymers

The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the latter of which is present in significantly higher concentrations inside cells compared to the extracellular environment. This redox-responsiveness makes it an excellent cross-linking agent for the development of "smart" polymers for drug delivery.

Hydrogels and nanoparticles cross-linked with this compound can encapsulate therapeutic agents. In the reductive intracellular environment of a target cell, the disulfide cross-links are cleaved, leading to the disassembly of the carrier and the release of the encapsulated drug. This targeted drug release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.[4][5]

Drug_Delivery_System cluster_carrier Drug Carrier (Extracellular) cluster_cell Target Cell (Intracellular) Carrier Polymer Network Cross-linked with This compound Drug Drug Carrier->Drug Encapsulates Cleavage Disulfide Bond Cleavage Carrier->Cleavage Enters Cell GSH Glutathione (GSH) (High Concentration) GSH->Cleavage Induces ReleasedDrug Released Drug Cleavage->ReleasedDrug Releases DegradedCarrier Degraded Carrier Cleavage->DegradedCarrier SAM_Formation cluster_solution Solution Phase cluster_surface Gold Surface cluster_sam Self-Assembled Monolayer Disulfide This compound Gold Au Substrate Disulfide->Gold Adsorption & Cleavage SAM Thiolate Monolayer with -COOH terminal groups Gold->SAM Forms

References

Methodological & Application

Application Notes and Protocols for 4,4'-Dithiodibutyric Acid Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of surface functionalization in various fields, including biosensing, drug delivery, and fundamental surface science.[1][2] 4,4'-Dithiodibutyric acid (DDA) is a disulfide-containing molecule that forms well-ordered monolayers on gold substrates.[3][4] The terminal carboxylic acid groups of the DDA SAM provide a versatile platform for the covalent immobilization of biomolecules, such as proteins and antibodies, making it particularly valuable for the development of protein chips and biosensors.[3][5] This document provides detailed protocols for the formation and characterization of DDA SAMs on gold, along with key quantitative data and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for DDA SAMs on gold, as determined by various surface characterization techniques. For comparison, data for the commonly used 11-mercaptoundecanoic acid (MUA) are also included.

Table 1: Contact Angle Measurements

AnalyteConcentration (mM)Immersion Time (h)Contact Angle (°)
This compound102~35
104~40
106~42
108~45
1024~48
2024~50
4024~52
8024~53
16024~55

Data extracted from contact angle goniometry measurements.[3]

Table 2: Surface Roughness (Ra) from Atomic Force Microscopy (AFM)

AnalyteConcentration (mM)Surface Roughness (Ra) (nm)
This compound100.7
1600.5
11-Mercaptoundecanoic Acid100.9
1604.1

A lower surface roughness for DDA at high concentrations suggests a more uniform monolayer compared to MUA.[3]

Table 3: Monolayer Thickness from Ellipsometry

AnalyteConcentration (mM)Thickness (Å)
This compound10~8
20~8.5
40~8.5
80~9
160~9
11-Mercaptoundecanoic Acid10~10
20~12
40~14
80~16
160~18

The thickness of the DDA monolayer remains relatively stable with increasing concentration, indicating robust monolayer formation.[3]

Table 4: Fourier Transform Infrared Spectroscopy (FTIR) Peak Position

AnalyteConcentration (mM)Wavenumber (cm⁻¹)Interpretation
This compound1602916Well-ordered and arranged monolayer
11-Mercaptoundecanoic Acid1602926More disordered structure

A wavenumber peak around 2918 cm⁻¹ signifies a well-ordered SAM structure.[3]

Experimental Protocols

Protocol 1: Preparation of DDA Self-Assembled Monolayers on Gold

This protocol outlines the steps for the formation of a DDA SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)[6]

  • This compound (DDA)

  • 200 proof ethanol (B145695) (spectroscopic grade)[6]

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass or polypropylene (B1209903) containers (e.g., scintillation vials)[6][7]

  • Tweezers for sample handling[6]

  • Sonicator[6]

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates to ensure a pristine surface for SAM formation. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, for a less hazardous cleaning procedure, sonicate the substrates in a sequence of solvents such as acetone, isopropanol, and ethanol, followed by a thorough rinse with DI water and drying under a stream of nitrogen.

    • An oxygen plasma treatment can also be used to remove organic contaminants.

  • Preparation of DDA Solution:

    • Prepare a solution of DDA in 200 proof ethanol. A typical concentration range is 10 mM to 160 mM.[3] For a 10 mM solution, dissolve the appropriate mass of DDA in ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the DDA is fully dissolved.[7]

  • Self-Assembly Process:

    • Immerse the clean, dry gold substrates into the DDA solution using clean tweezers.[6] Ensure the entire gold surface is submerged.

    • To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[6][7]

    • Seal the container tightly to prevent solvent evaporation and contamination.[6]

    • Allow the self-assembly to proceed for a designated time. While initial monolayer formation is rapid, longer immersion times (e.g., 24 hours) generally result in more ordered and densely packed monolayers.[1][6]

  • Rinsing and Drying:

    • After the immersion period, carefully remove the substrates from the DDA solution with tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed DDA molecules.[6]

    • For carboxyl-terminated thiols like DDA, a brief sonication (1-3 minutes) in fresh solvent can help remove physisorbed material.[6]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[6]

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination.[7]

Protocol 2: Characterization of DDA SAMs

To confirm the successful formation and quality of the DDA monolayer, the following characterization techniques can be employed.

  • Contact Angle Goniometry: Measure the static water contact angle on the DDA-functionalized surface. A successful SAM formation will result in a change in the surface hydrophilicity, reflected in the contact angle.[3]

  • Atomic Force Microscopy (AFM): Image the surface topography to assess the uniformity and smoothness of the monolayer. The surface roughness (Ra) can be quantified.[3]

  • Ellipsometry: Determine the thickness of the organic monolayer on the gold surface.[3]

  • Fourier Transform Infrared Spectroscopy (FTIR): Analyze the vibrational modes of the alkyl chains to assess the order and packing of the monolayer.[3]

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface and the chemical state of the sulfur atoms bonded to the gold.

Visualizations

Experimental Workflow for DDA SAM Formation

G Experimental Workflow for DDA SAM Formation cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization A Clean Gold Substrate C Immerse Substrate in DDA Solution (24h) A->C B Prepare DDA Solution in Ethanol B->C D Rinse with Ethanol C->D E Dry with Nitrogen Stream D->E F Characterize SAM E->F

Caption: Workflow for DDA SAM formation on a gold substrate.

Protein Immobilization on DDA SAM

G Two-Step Protein Immobilization cluster_sam Surface Functionalization cluster_activation Activation & Coupling A Gold Substrate B DDA Self-Assembled Monolayer A->B DDA in Ethanol C Carboxylic Acid Terminated Surface B->C D Activate Carboxyl Groups (e.g., EDC/NHS) C->D E Covalently Immobilize Protein D->E Protein Solution

Caption: Immobilization of proteins onto a DDA-functionalized gold surface.[3]

References

Application Notes and Protocols for Gold Nanoparticle Functionalization using 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of gold nanoparticles (AuNPs) with 4,4'-Dithiodibutyric acid (DTBA). This bifunctional linker serves as a robust platform for the subsequent covalent attachment of various biomolecules, such as proteins, peptides, and small molecule drugs, making it a valuable tool in the development of targeted drug delivery systems, diagnostic assays, and novel biomaterials.

This compound forms a stable self-assembled monolayer (SAM) on the gold surface via the strong affinity of its disulfide group. The terminal carboxylic acid groups are then available for covalent conjugation with amine-containing molecules through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Experimental Protocols

This section details the necessary protocols for the synthesis of gold nanoparticles, their functionalization with this compound, and the subsequent conjugation of biomolecules.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol outlines the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and thoroughly rinsed with ultrapure water.

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

  • Prepare a 1% (w/v) solution of trisodium citrate in ultrapure water.

  • In a clean 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil on a stirring hotplate.

  • While boiling, rapidly add 10 mL of the 1% trisodium citrate solution.

  • The solution will undergo a color change from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.

  • Continue boiling for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-stabilized AuNPs at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange process to replace the citrate capping with DTBA.

Materials:

  • Citrate-stabilized gold nanoparticles (from Protocol 1)

  • This compound (DTBA)

  • Ethanol

  • Ultrapure water

Procedure:

  • Prepare a 160 mM solution of this compound in ethanol. While this concentration was used for forming a monolayer on a planar gold surface, it serves as a starting point for nanoparticle functionalization.[1]

  • In a clean glass vial, add the citrate-stabilized AuNP solution.

  • Add the DTBA solution to the AuNP solution. The optimal molar ratio of DTBA to AuNPs may require optimization, but a significant molar excess of DTBA is recommended to drive the ligand exchange reaction.

  • Incubate the mixture for 24 hours at room temperature with gentle stirring to facilitate the formation of the self-assembled monolayer.[1]

  • After incubation, purify the DTBA-functionalized AuNPs by centrifugation to remove excess DTBA and displaced citrate ions. The centrifugation speed and duration will depend on the size of the AuNPs (see Table 2 for general guidelines).

  • Carefully decant the supernatant and resuspend the nanoparticle pellet in ultrapure water.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound ligands.

  • After the final wash, resuspend the DTBA-functionalized AuNPs in the desired buffer (e.g., MES buffer for subsequent EDC/NHS coupling) and store at 4°C.

Protocol 3: Covalent Conjugation of Biomolecules via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxyl groups on the DTBA-functionalized AuNPs for covalent linkage to primary amines on the target biomolecule.

Materials:

  • DTBA-functionalized gold nanoparticles (from Protocol 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • MES Buffer (e.g., 0.1 M, pH 4.5-5)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Biomolecule for conjugation (e.g., protein, peptide)

  • Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)

  • Centrifugation tubes

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the DTBA-functionalized AuNPs in MES buffer.

    • Add EDC to a final concentration of approximately 2 mM.

    • Immediately add NHS (or Sulfo-NHS) to a final concentration of approximately 5 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Biomolecule:

    • Immediately after activation, add the amine-containing biomolecule to the activated AuNP solution. The optimal molar ratio of the biomolecule to AuNPs should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using PBS or another suitable non-amine, non-carboxylate buffer to facilitate the reaction with the primary amines.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 20 mM or hydroxylamine (B1172632) to a final concentration of 10 mM) to deactivate any unreacted NHS-esters.

    • Purify the bioconjugated AuNPs by centrifugation to remove excess reagents and unconjugated biomolecules.

    • Wash the nanoparticle pellet by resuspending in PBS and centrifuging again. Repeat this step at least twice.

    • Resuspend the final bioconjugated AuNPs in a suitable buffer for storage and downstream applications.

Data Presentation

Successful functionalization and conjugation should be confirmed by a suite of characterization techniques. The expected changes in key quantitative parameters are summarized below.

Table 1: Physicochemical Characterization of Gold Nanoparticles

ParameterCitrate-Stabilized AuNPsDTBA-Functionalized AuNPsBioconjugated AuNPs
Hydrodynamic Diameter (DLS) ~20-25 nmIncrease of ~2-5 nmFurther increase depending on the size of the conjugated biomolecule
Zeta Potential Highly negative (~ -30 to -50 mV)Less negative due to carboxyl groupsVaries depending on the charge of the conjugated biomolecule
Surface Plasmon Resonance (UV-Vis) ~520 nmSlight red-shift (2-5 nm)Further red-shift possible
FTIR Spectroscopy -Characteristic C=O stretch (~1700 cm⁻¹) and C-S vibrations[1]Amide I and Amide II bands from the conjugated protein/peptide

Table 2: General Centrifugation Guidelines for Purification of Gold Nanoparticles

Nanoparticle DiameterCentrifugation Speed (RCF)Time (minutes)
10 nm~21,000 x g30
20 nm~16,000 x g20
50 nm~8,000 x g15
100 nm~3,000 x g10

Note: These are starting guidelines and may require optimization based on the specific centrifuge and rotor used.

Visualizations

Experimental Workflow

Workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: DTBA Functionalization cluster_conjugation Protocol 3: Bioconjugation s1 HAuCl4 Solution s3 Boiling & Mixing s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 DTBA Solution f1->f2 f3 Purification (Centrifugation) f2->f3 f4 DTBA-AuNPs f3->f4 c1 EDC/NHS Activation f4->c1 c2 Add Biomolecule c1->c2 c3 Purification c2->c3 c4 Bioconjugated AuNPs c3->c4

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Signaling Pathway for Bioconjugation

Conjugation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step A DTBA-AuNP (-COOH) D Activated NHS-ester AuNP A->D + B EDC B->D C NHS C->D F Stable Amide Bond D->F + E Biomolecule (-NH2) E->F

Caption: EDC/NHS chemistry for bioconjugation to carboxylated AuNPs.

References

Application Notes and Protocols for Cross-linking Polymers with 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cross-linking of various polymers using 4,4'-Dithiodibutyric acid (DTDB). This disulfide-containing cross-linker is of significant interest for the development of biocompatible and biodegradable materials, particularly for applications in drug delivery, tissue engineering, and self-healing materials. The reversible nature of the disulfide bond allows for the creation of stimuli-responsive systems that can degrade under specific physiological conditions.

Introduction to this compound as a Cross-linker

This compound is an organic sulfur compound utilized as a cross-linking agent in the synthesis of polymers and materials.[1] Its structure, featuring a disulfide bond and two carboxylic acid functional groups, allows for the formation of redox-responsive and biodegradable polymer networks. The disulfide bond can be cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells, making DTDB an ideal cross-linker for targeted drug delivery applications.[2]

Key Features:

  • Redox-Responsiveness: The disulfide bond can be cleaved in a reducing environment, leading to the degradation of the polymer network.

  • Biocompatibility: DTDB and its degradation products are generally considered biocompatible.

  • Versatility: The carboxylic acid groups can react with various functional groups on polymers, such as hydroxyl and amine groups, through esterification and amidation reactions, respectively.

Cross-linking Chemistries

The primary methods for cross-linking polymers with DTDB involve the reaction of its carboxylic acid groups with complementary functional groups on the polymer backbone.

A. Esterification: This method is suitable for polymers containing hydroxyl groups, such as polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), and polysaccharides like chitosan (B1678972) and hyaluronic acid. The reaction is typically catalyzed by an acid and involves the formation of ester linkages.

B. Amidation: For polymers with amine groups, such as chitosan or polyethyleneimine (PEI), DTDB can be used to form amide bonds. This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

C. Thiol-Disulfide Exchange: While not a direct cross-linking with DTDB's carboxylic acids, polymers functionalized with thiol groups can undergo exchange reactions with the disulfide bond of DTDB, leading to the incorporation of the cross-linker and the formation of a dynamic covalent network.

Experimental Protocols

Protocol 1: Cross-linking of Epoxidized Natural Rubber (ENR)

This protocol describes the creation of a reprocessable and self-healing elastomer by cross-linking epoxidized natural rubber with DTDB.[3]

Materials:

  • Epoxidized Natural Rubber (ENR)

  • This compound (DTDB)

  • Toluene

  • Internal mixer (e.g., Brabender)

  • Rheometer (e.g., Alpha Technologies MDR 2000)

  • Hydraulic press

Procedure:

  • Mastication: Masticate the ENR in an internal mixer for 30 seconds.

  • Compounding: Add DTDB to the masticated ENR. The amount of DTDB can be varied to control the cross-linking density.

  • Mixing: Mix the components for a total of 3 minutes.

  • Curing: Determine the optimal cure time (T90 + 5 min) using a rheometer at 160°C for 30 minutes.

  • Press-curing: Cure the compounded rubber into sheets of desired thickness using a hydraulic press at 160°C according to the determined cure time.

Characterization:

  • Cross-link Density: Determined by swelling experiments in toluene.

  • Mechanical Properties: Tensile strength, elongation at break, and modulus can be measured using a universal testing machine.

  • Rheological Properties: Cure characteristics are determined using a rheometer.

Protocol 2: Synthesis of a Polythioester with this compound

This protocol outlines the synthesis of a polythioester through the polycondensation of DTDB with a diol.[4][5]

Materials:

  • This compound (DTDB)

  • A diol (e.g., 1,6-hexanediol)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point, inert solvent (e.g., diphenyl ether)

  • Nitrogen source

  • Vacuum source

Procedure:

  • Reactant Mixture: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation setup, combine equimolar amounts of DTDB and the diol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Polycondensation: Heat the mixture under a nitrogen atmosphere to a temperature that allows for the removal of water by-product via azeotropic distillation (if a suitable solvent is used) or under vacuum.

  • Purification: Once the desired molecular weight is achieved (monitored by techniques like GPC), cool the reaction mixture and dissolve the polymer in a suitable solvent. Precipitate the polymer in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polythioester under vacuum.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) can be determined by Differential Scanning Calorimetry (DSC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Data Presentation

Table 1: Quantitative Data on Cross-linked Polymer Properties

Polymer SystemCross-linker ConcentrationCross-link Density (mol/cm³)Tensile Strength (MPa)Elongation at Break (%)Reference
ENR / DTDBVariedDependent on DTDB loading--[3]
PEG HydrogelVariedInversely related to swelling--[6][7]

Note: Specific quantitative data for ENR/DTDB systems requires access to the full experimental results from the cited literature. The relationship between cross-linker concentration and properties for PEG hydrogels is a general trend observed in multiple studies.

Table 2: Swelling Behavior of Hydrogels

Hydrogel SystemCross-linker TypeCross-linker Conc. (wt%)Maximum Swelling DegreeReference
GVIM-I / MBAAMBAA4.50.90[6]
GVIM-I / MBAAMBAA5.50.79[6]
GVIM-I / DHEBADHEBA7.5Higher than MBAA gels[6]
Sodium Alginate / AcrylateMBAAVaried820 - 1120 g/g[8]

Visualizations

Signaling Pathways and Workflows

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_characterization Characterization cluster_application Application Polymer Select Polymer (e.g., ENR, PEG) Mixing Compounding/ Mixing Polymer->Mixing DTDB This compound (Cross-linker) DTDB->Mixing Curing Curing/ Polymerization Mixing->Curing Mechanical Mechanical Testing (Tensile, Rheology) Curing->Mechanical Swelling Swelling Studies Curing->Swelling Morphology Morphology (SEM) Curing->Morphology DrugDelivery Drug Delivery (e.g., Doxorubicin) Mechanical->DrugDelivery SelfHealing Self-Healing Materials Mechanical->SelfHealing Swelling->DrugDelivery Morphology->DrugDelivery

Caption: General workflow for polymer cross-linking with DTDB.

Redox_Responsive_Release Crosslinked_Polymer DTDB Cross-linked Polymer Matrix (Drug Loaded) Reducing_Environment Reducing Environment (e.g., Glutathione) Crosslinked_Polymer->Reducing_Environment Exposure Disulfide_Cleavage Disulfide Bond Cleavage Reducing_Environment->Disulfide_Cleavage Triggers Polymer_Degradation Polymer Network Degradation Disulfide_Cleavage->Polymer_Degradation Drug_Release Controlled Drug Release Polymer_Degradation->Drug_Release

Caption: Redox-responsive drug release mechanism.

Applications in Drug Development

The unique properties of DTDB-cross-linked polymers make them highly suitable for various applications in drug development.

Controlled Drug Delivery

The redox-responsive nature of the disulfide bonds allows for the development of "smart" drug delivery systems.[2][9] For instance, hydrogels cross-linked with DTDB can encapsulate therapeutic agents like doxorubicin (B1662922).[2][10][11][12] In the presence of high concentrations of reducing agents like glutathione, which is characteristic of the intracellular environment of tumor cells, the hydrogel network degrades, leading to the targeted and controlled release of the encapsulated drug. This on-demand release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.

Tissue Engineering

DTDB-cross-linked hydrogels can serve as scaffolds for tissue engineering. Their biocompatibility and biodegradability provide a suitable environment for cell growth and proliferation. The mechanical properties of the hydrogels can be tuned by adjusting the cross-linking density to mimic the native extracellular matrix of different tissues.

Self-Healing Materials

The dynamic nature of disulfide bonds can be exploited to create self-healing materials.[3] When a material is damaged, the disulfide bonds can reform under appropriate conditions, restoring the material's integrity and mechanical properties. This is particularly valuable for the development of long-lasting biomedical implants and devices.

Conclusion

This compound is a versatile and valuable cross-linking agent for the development of advanced polymer materials. Its ability to form redox-responsive disulfide linkages opens up numerous possibilities for the design of smart materials for drug delivery, tissue engineering, and other biomedical applications. The protocols and information provided in these application notes serve as a starting point for researchers to explore and optimize the use of DTDB in their specific polymer systems and applications. Further research into the synthesis of novel polymers and the fine-tuning of cross-linking conditions will undoubtedly expand the utility of this promising cross-linker.

References

Characterization of 4,4'-Dithiodibutyric Acid Modified Surfaces using Atomic Force Microscopy (AFM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dithiodibutyric acid (DDA) is a disulfide-containing carboxylic acid that readily forms self-assembled monolayers (SAMs) on gold surfaces.[1][2] The terminal carboxylic acid groups make these surfaces ideal for the covalent immobilization of biomolecules, such as proteins and DNA, which is a critical step in the development of biosensors, protein chips, and drug delivery systems.[1][2][3] The quality, uniformity, and stability of the DDA monolayer directly impact the performance of these devices. Atomic Force Microscopy (AFM) is a powerful technique for characterizing these modified surfaces at the nanoscale, providing high-resolution topographical images and quantitative data on surface morphology.[4][5][6] This document provides detailed protocols for the preparation of DDA-modified surfaces and their characterization using AFM.

Key Applications

  • Biosensor Development: DDA-modified surfaces provide a functionalized platform for immobilizing biorecognition elements.

  • Drug Delivery: Characterizing the surface of drug-carrier particles functionalized with DDA.

  • Biomaterial Engineering: Assessing the surface properties of implants and scaffolds modified with DDA to control protein adsorption and cell adhesion.

  • Fundamental Surface Science: Studying the self-assembly process of short-chain thiols on gold.

Quantitative Data Summary

The surface roughness of DDA-modified gold substrates is a key parameter for evaluating the quality of the self-assembled monolayer. A well-ordered, densely packed monolayer will typically exhibit low surface roughness. The following table summarizes AFM data from a study by Jang et al., comparing the surface roughness of DDA and 11-mercaptoundecanoic acid (11-MUA) SAMs on gold at different concentrations.

Concentration (mM)AnalyteAverage Surface Roughness (Ra) (nm)
10This compound0.7
160This compound0.5
1011-Mercaptoundecanoic acid0.9
16011-Mercaptoundecanoic acid4.1

Table 1: Comparison of average surface roughness (Ra) of DDA and 11-MUA SAMs on gold substrates at different concentrations. Data extracted from Jang et al.[1]

The data indicates that at a higher concentration (160 mM), DDA forms a smoother monolayer compared to 11-MUA, suggesting a more ordered and uniform surface.[1]

Experimental Protocols

Preparation of DDA Self-Assembled Monolayer on Gold

This protocol describes the preparation of a DDA SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (DDA)

  • 200 proof ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

  • Glass vials with caps

  • Tweezers

Protocol:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • DDA Solution Preparation:

    • Prepare a 10 mM solution of DDA in 200 proof ethanol. For example, dissolve 2.38 mg of DDA in 1 mL of ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a glass vial.

    • Add the DDA solution to the vial, ensuring the substrates are fully submerged.

    • Seal the vial and leave it undisturbed for 18-24 hours at room temperature to allow for the self-assembly of the monolayer.[7]

  • Rinsing and Drying:

    • Remove the substrates from the DDA solution using tweezers.

    • Rinse the substrates thoroughly with ethanol to remove any non-covalently bound DDA.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • The DDA-modified substrates are now ready for AFM characterization.

AFM Characterization of DDA Modified Surfaces

This protocol outlines the procedure for imaging DDA-modified surfaces using AFM in tapping mode.

Instrumentation and Materials:

  • Atomic Force Microscope

  • Silicon cantilever with a low spring constant (e.g., < 0.1 N/m) suitable for soft samples.[4]

  • DDA-modified gold substrate

Protocol:

  • Cantilever Installation and Laser Alignment:

    • Mount a new, clean silicon cantilever onto the AFM scanner head.

    • Align the laser onto the back of the cantilever and adjust the photodetector to obtain a strong signal.

  • Cantilever Tuning:

    • Perform a cantilever tune to determine its resonance frequency. A sharp, single peak in the tuning curve indicates a good cantilever.

  • Engage and Imaging Parameters:

    • Approach the surface in tapping mode.

    • Start with a low setpoint to minimize the force applied to the delicate monolayer.[4]

    • Begin imaging with a slow scan rate (e.g., 1 Hz) to reduce lateral forces.[4]

    • Optimize the feedback gains (integral and proportional) to ensure accurate tracking of the surface topography. The goal is to minimize the error signal.

    • Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess the overall uniformity and fine details of the monolayer.

  • Data Analysis:

    • Use the AFM software to flatten the acquired images to remove any tilt or bow.

    • Calculate the average surface roughness (Ra) from multiple areas on the sample to ensure statistical significance.

    • Analyze the images for any defects, such as pinholes or aggregates, in the monolayer.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_afm AFM Characterization gold_substrate Gold Substrate cleaning Piranha Cleaning gold_substrate->cleaning rinsing_drying1 Rinse & Dry cleaning->rinsing_drying1 immersion Immerse Substrate (18-24h) rinsing_drying1->immersion dda_solution Prepare DDA Solution dda_solution->immersion rinsing_drying2 Rinse & Dry immersion->rinsing_drying2 afm_imaging Tapping Mode Imaging rinsing_drying2->afm_imaging data_analysis Data Analysis (Roughness, Defects) afm_imaging->data_analysis

Caption: Experimental workflow for DDA SAM preparation and AFM analysis.

logical_relationship dda This compound (DDA) sam Self-Assembled Monolayer (SAM) dda->sam forms on gold Gold Surface gold->sam functional_surface Functionalized Surface (-COOH exposed) sam->functional_surface immobilization Covalent Immobilization functional_surface->immobilization biomolecule Biomolecule (e.g., Protein) biomolecule->immobilization biosensor Biosensor / Biochip immobilization->biosensor

Caption: Logical relationship of DDA functionalization for biosensor fabrication.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Image Quality (streaks, noise) Contaminated or damaged AFM tipReplace the cantilever with a new one.
High imaging forcesDecrease the setpoint and optimize feedback gains.
Sample contaminationEnsure proper cleaning of the substrate and a clean environment during SAM formation.[8]
Inconsistent Surface Roughness Incomplete or disordered monolayerIncrease the immersion time during SAM formation. Ensure the DDA solution is fresh.
Substrate defectsUse high-quality, smooth gold substrates.
Image Artifacts (e.g., tip convolution) Tip is too large for the features being imagedUse a sharper AFM tip. Be aware that the image is a convolution of the tip and sample geometry.[9]

Conclusion

The use of this compound to create self-assembled monolayers on gold surfaces is a fundamental technique in various fields of research and development. AFM is an indispensable tool for characterizing these surfaces, providing essential quantitative data on surface morphology and quality. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can reliably prepare and characterize DDA-modified surfaces, ensuring the quality and performance of their downstream applications.

References

Application of 4,4'-Dithiodibutyric Acid in Electrochemical Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodibutyric acid (DTBA) is a versatile disulfide-containing carboxylic acid that has emerged as a valuable component in the fabrication of electrochemical biosensors. Its structure allows for the formation of stable self-assembled monolayers (SAMs) on gold surfaces via the disulfide group, while the terminal carboxylic acid moieties provide convenient anchor points for the covalent immobilization of biorecognition molecules such as antibodies, enzymes, and nucleic acids. The relatively short alkyl chain of DTBA offers advantages over longer-chain thiols by minimizing steric hindrance and potentially facilitating more efficient electron transfer, which is crucial for the sensitivity of electrochemical biosensors.[1]

These application notes provide an overview of the use of DTBA in electrochemical biosensors and detailed protocols for the fabrication and characterization of such sensors.

Principle of DTBA-Based Electrochemical Biosensors

The fundamental principle behind the use of DTBA in electrochemical biosensors involves a multi-step process:

  • Self-Assembled Monolayer (SAM) Formation: DTBA spontaneously forms an organized monolayer on a gold electrode surface. The disulfide bond cleaves and forms strong gold-thiolate bonds, resulting in a densely packed layer with the carboxylic acid groups oriented towards the solution.

  • Activation of Carboxylic Acid Groups: The terminal carboxyl groups of the DTBA SAM are activated, most commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This reaction converts the carboxyl groups into reactive NHS esters.

  • Immobilization of Biorecognition Molecules: The NHS-activated surface is then exposed to a solution containing the desired biorecognition molecule (e.g., an antibody, enzyme, or amine-modified DNA probe). The primary amine groups on the biomolecule react with the NHS esters to form stable amide bonds, covalently attaching the biomolecule to the electrode surface.

  • Blocking of Non-specific Binding Sites: To prevent the non-specific adsorption of other molecules in the sample, any remaining active sites on the surface are blocked using a suitable blocking agent, such as bovine serum albumin (BSA) or ethanolamine.

  • Electrochemical Detection: The fabricated biosensor is then used to detect the target analyte. The binding of the analyte to the immobilized biorecognition molecule induces a change in the electrochemical properties of the electrode surface. This change can be measured using various electrochemical techniques, such as Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV), or Differential Pulse Voltammetry (DPV). The magnitude of the change in the electrochemical signal is proportional to the concentration of the analyte.

Applications of DTBA in Electrochemical Biosensors

DTBA-modified electrodes can be employed for the development of a wide range of electrochemical biosensors, including:

  • Immunosensors: For the detection of disease biomarkers (e.g., cancer antigens, cardiac markers), pathogens, and toxins.

  • Enzyme-Based Biosensors: For the detection of metabolites (e.g., glucose, lactate, cholesterol) and environmental pollutants.

  • DNA Biosensors: For the detection of specific nucleic acid sequences for genetic analysis, pathogen identification, and diagnostics.

Quantitative Data of Electrochemical Biosensors

The performance of electrochemical biosensors is characterized by several key parameters, including the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the performance of various electrochemical biosensors for the detection of different biomarkers. While not all of these studies explicitly use this compound, they employ similar principles of SAM formation on gold electrodes for biomolecule immobilization and provide a benchmark for the expected performance of DTBA-based sensors.

BiomarkerBiorecognition ElementElectrochemical TechniqueLinear RangeLimit of Detection (LOD)Reference
Carcinoembryonic Antigen (CEA)Anti-CEA AntibodyDPV0.001 - 200 ng/mL0.1385 pg/mL[2]
Carcinoembryonic Antigen (CEA)Anti-CEA AptamerEIS0.2 - 15.0 ng/mL0.085 ng/mL[3]
Carcinoembryonic Antigen (CEA)Anti-CEA AntibodyEIS-0.2 pg/mL[4]
CCR4 Cancer BiomarkerAnti-CCR4 AntibodyEIS0.02 - 8 pg/mL6.4 fg/mL[5]
α-amanitinAnti-α-amanitin AntibodyDPV0.009 - 2 ng/mL8.3 pg/mL[6]
GlucoseGlucose OxidaseAmperometryup to 9.97 mmol L−10.059 mmol L−1[7]
GlucoseGlucose OxidaseAmperometry2.5 - 15 mM-[8]
Sarcosine (B1681465)Anti-Sarcosine AptamerDPV1 pM - 8 µM350 fM[9]
DNAComplementary DNA ProbeCV100 - 500 ng/µL-

Experimental Protocols

Protocol 1: Fabrication of a DTBA-Based Electrochemical Immunosensor

This protocol describes the step-by-step procedure for fabricating an electrochemical immunosensor on a gold electrode using a DTBA self-assembled monolayer.

Materials and Reagents:

  • Gold electrodes (e.g., screen-printed electrodes or gold disk electrodes)

  • This compound (DTBA)

  • Ethanol (B145695)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Antibody solution (specific to the target analyte) in Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

  • Electrochemical cell and potentiostat

  • Redox probe solution: e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl

Procedure:

  • Electrode Cleaning:

    • Clean the gold electrodes by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

    • Rinse the electrodes thoroughly with deionized water and then with ethanol.

    • Dry the electrodes under a stream of nitrogen.

  • Formation of DTBA Self-Assembled Monolayer (SAM):

    • Prepare a 10 mM solution of DTBA in ethanol.

    • Immerse the cleaned gold electrodes in the DTBA solution and incubate for 12-24 hours at room temperature in a dark, humid chamber to allow for the formation of a stable SAM.

    • After incubation, rinse the electrodes with ethanol to remove any non-specifically adsorbed DTBA, followed by a rinse with deionized water.

    • Dry the electrodes under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the DTBA-modified electrodes in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.

  • Immobilization of Antibodies:

    • Immediately after activation, rinse the electrodes with Activation Buffer.

    • Immerse the activated electrodes in the antibody solution (e.g., 10-100 µg/mL in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.

  • Blocking:

    • Rinse the electrodes with PBST to remove any unbound antibodies.

    • Immerse the electrodes in the blocking solution (1% BSA in PBS or 1 M Ethanolamine) for 30-60 minutes at room temperature to block any remaining active sites and prevent non-specific binding.

    • Rinse the electrodes thoroughly with PBST and then with PBS.

  • Electrochemical Measurement (EIS):

    • Place the fabricated immunosensor in the electrochemical cell containing the redox probe solution.

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) at a DC potential corresponding to the formal potential of the redox couple.

    • To perform the assay, incubate the immunosensor with different concentrations of the target analyte for a specific time, rinse with PBS, and then perform EIS measurements again. The change in the charge transfer resistance (Rct) is typically used to quantify the analyte concentration.

Protocol 2: Fabrication of a DTBA-Based Electrochemical DNA Biosensor

This protocol outlines the fabrication of a DNA biosensor for the detection of a specific target DNA sequence.

Materials and Reagents:

  • Gold electrodes

  • This compound (DTBA)

  • Ethanol

  • EDC and NHS

  • Activation Buffer (as in Protocol 1)

  • Amine-modified single-stranded DNA (ssDNA) probe in a suitable buffer (e.g., TE buffer, pH 8.0)

  • Blocking solution (e.g., 1 mM 6-mercapto-1-hexanol (B159029) (MCH) in deionized water)

  • Hybridization Buffer (e.g., 2x SSC buffer)

  • Target DNA solution

  • Washing Buffer: e.g., 0.1x SSC buffer

  • Electrochemical cell and potentiostat

  • Redox indicator solution (e.g., methylene (B1212753) blue or [Fe(CN)₆]³⁻/⁴⁻)

Procedure:

  • Electrode Cleaning and DTBA SAM Formation:

    • Follow steps 1 and 2 from Protocol 1.

  • Activation of Carboxyl Groups:

    • Follow step 3 from Protocol 1.

  • Immobilization of Amine-Modified DNA Probe:

    • Immediately after activation, rinse the electrodes with Activation Buffer.

    • Immerse the activated electrodes in the amine-modified ssDNA probe solution (e.g., 1-10 µM in TE buffer) and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Rinse the electrodes with deionized water.

    • Immerse the electrodes in the MCH solution for 1 hour at room temperature. This step helps to displace non-specifically adsorbed DNA probes and passivates the remaining gold surface.

    • Rinse the electrodes thoroughly with deionized water and dry under nitrogen.

  • Hybridization with Target DNA:

    • Incubate the DNA probe-modified electrode with the target DNA solution in Hybridization Buffer for a specific time (e.g., 30-60 minutes) at a temperature slightly below the melting temperature of the DNA duplex.

    • After hybridization, wash the electrode with Washing Buffer to remove any non-hybridized target DNA, followed by a rinse with deionized water.

  • Electrochemical Measurement (DPV with Methylene Blue):

    • Immerse the electrode in a solution of methylene blue (a DNA intercalator) for a few minutes.

    • Rinse the electrode to remove non-intercalated methylene blue.

    • Perform Differential Pulse Voltammetry (DPV) in a buffer solution. The peak current of methylene blue will be proportional to the amount of hybridized DNA.

Visualizations

Experimental_Workflow_Immunosensor cluster_prep Electrode Preparation cluster_immobilization Biomolecule Immobilization cluster_detection Analyte Detection Clean_Au Clean Gold Electrode DTBA_SAM DTBA SAM Formation Clean_Au->DTBA_SAM Incubate in DTBA solution Activation EDC/NHS Activation DTBA_SAM->Activation Antibody_Immobilization Antibody Immobilization Activation->Antibody_Immobilization Incubate with -NH2 containing antibody Blocking Blocking (BSA/Ethanolamine) Antibody_Immobilization->Blocking Analyte_Binding Analyte Binding Blocking->Analyte_Binding Incubate with sample Electrochemical_Measurement Electrochemical Measurement (e.g., EIS) Analyte_Binding->Electrochemical_Measurement

Caption: Experimental workflow for the fabrication of a DTBA-based electrochemical immunosensor.

Signaling_Pathway_EIS Electrochemical Impedance Spectroscopy (EIS) Signaling cluster_surface Electrode Surface cluster_signal Electrochemical Signal Electrode Gold Electrode SAM DTBA SAM Antibody Immobilized Antibody Analyte Target Analyte Antibody->Analyte Binding Event Analyte_Bound Analyte Bound High Rct Analyte->Analyte_Bound Causes change in electrical properties No_Analyte No Analyte Bound Low Rct

Caption: Signaling pathway for analyte detection using Electrochemical Impedance Spectroscopy (EIS).

Logical_Relationship_DTBA cluster_properties Key Properties cluster_functions Functions in Biosensor DTBA This compound (DTBA) Disulfide Disulfide Group DTBA->Disulfide Carboxyl Terminal Carboxyl Group DTBA->Carboxyl Short_Chain Short Alkyl Chain DTBA->Short_Chain SAM_Formation Self-Assembled Monolayer (SAM) Formation on Gold Disulfide->SAM_Formation Covalent_Immobilization Covalent Immobilization of Biomolecules Carboxyl->Covalent_Immobilization via EDC/NHS chemistry Electron_Transfer Facilitates Electron Transfer Short_Chain->Electron_Transfer

Caption: Logical relationships of DTBA's properties and functions in an electrochemical biosensor.

References

Application Notes and Protocols: 4,4'-Dithiodibutyric Acid as a Redox-Responsive Linker for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodibutyric acid is a versatile homobifunctional crosslinker featuring a disulfide bond and two terminal carboxylic acid groups.[1][2][3] Its inherent redox sensitivity makes it an ideal candidate for designing intelligent drug delivery systems that can selectively release therapeutic payloads in response to the high glutathione (B108866) (GSH) concentrations found within the intracellular environment of tumor cells.[4][5] This application note provides a comprehensive overview of the use of this compound as a linker, including detailed experimental protocols for the synthesis of drug-linker conjugates, formulation of nanoparticles, and in vitro/in vivo evaluation.

The disulfide bond in this compound is stable in the extracellular environment where GSH levels are low (micromolar range). However, upon internalization into cancer cells, where GSH concentrations are significantly higher (millimolar range), the disulfide bond is rapidly cleaved.[4] This cleavage triggers the disassembly of the drug delivery system and the release of the encapsulated or conjugated drug, leading to targeted therapeutic action while minimizing systemic toxicity.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing disulfide-based linkers, including those with similar properties to this compound. This data is compiled from various studies to provide a comparative overview of key formulation and performance parameters.

Table 1: Physicochemical Properties of Disulfide-Linked Nanoparticles

DrugPolymer/CarrierParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Citation
Doxorubicin (B1662922)Chitosan-based171.8 ± 2.5N/AN/AN/AN/A[6]
PaclitaxelPLGA-PEG~125< 0.2N/A~46N/A[7]
CisplatinPolyurethaneN/AN/AN/AN/AN/A[8]
DoxorubicinPEO-b-PFMA< 170NarrowN/AN/AN/A[9]
TamoxifenPLGA267.20.753+21N/A71.6[10]
PaclitaxelPolymer MicellesN/AN/AN/A~3.2-5.537.6 ± 14.4[11][12]

Note: Data may be from systems with different disulfide linkers but represents typical values for redox-responsive nanoparticles.

Table 2: In Vitro Drug Release from Redox-Responsive Nanoparticles

DrugNanoparticle SystemConditionTime (h)Cumulative Release (%)Citation
DoxorubicinMesoporous Silica NPspH 7.4, 0 mM GSH24< 20[11]
DoxorubicinMesoporous Silica NPspH 5.0, 10 mM GSH24> 80[11]
CisplatinPolyurethane NPs0 mM GSH100~5[8]
CisplatinPolyurethane NPs5 mM GSH100~25[8]
CisplatinPolyurethane NPs10 mM GSH100~40[8]
6-MercaptopurinePolymeric MicellesMicromolar GSHN/A< 13[13]
6-MercaptopurinePolymeric Micelles10 mM GSHN/A77.8[13]
CamptothecinProdrug NanoaggregatesDithiothreitolN/AN/A[5][14]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Doxorubicin (DOX) Conjugate

This protocol describes a general method for conjugating the carboxylic acid groups of this compound to the primary amine of doxorubicin using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add EDC·HCl (2.4 eq) and NHS (2.4 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to activate the carboxylic acid groups.

  • Conjugation to Doxorubicin:

    • In a separate flask, dissolve DOX·HCl (1 eq) in anhydrous DMF and add TEA (1.5 eq) to neutralize the hydrochloride salt.

    • Slowly add the activated this compound solution to the doxorubicin solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark under a nitrogen atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain the this compound-DOX conjugate as a red powder.

  • Characterization:

    • Confirm the structure of the conjugate using ¹H NMR and FTIR spectroscopy.

    • Determine the purity and molecular weight using HPLC and mass spectrometry.

Protocol 2: Formulation of Redox-Responsive Nanoparticles via Nanoprecipitation

This protocol outlines the preparation of drug-loaded nanoparticles using a polymer (e.g., PLGA-PEG) crosslinked with the this compound-drug conjugate.

Materials:

  • This compound-DOX conjugate

  • PLGA-PEG copolymer

  • Acetone (B3395972)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve the this compound-DOX conjugate (e.g., 5 mg) and PLGA-PEG (e.g., 50 mg) in acetone (5 mL).

  • Nanoprecipitation:

    • Add the organic phase dropwise to deionized water (50 mL) under moderate magnetic stirring at room temperature.

    • Continue stirring for 4-6 hours to allow for the evaporation of acetone and the self-assembly of nanoparticles.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove any free drug or polymer.

    • Lyophilize the final nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 3: In Vitro Glutathione-Mediated Drug Release Study

This protocol describes a dialysis-based method to evaluate the redox-responsive release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO corresponding to the nanoparticle size, e.g., 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 5 mL of PBS (pH 7.4).

    • Transfer the nanoparticle suspension into a dialysis bag.

  • Release Study:

    • Prepare two release media:

      • Control: 50 mL of PBS (pH 7.4).

      • Reductive: 50 mL of PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

    • Immerse the dialysis bags in the respective release media.

    • Place the setups in a shaking incubator at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer or HPLC at the characteristic wavelength of the drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug release at each time point using the following formula:

      • Cumulative Release (%) = (Amount of drug released at time t / Initial amount of drug in nanoparticles) x 100

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol provides a general workflow for evaluating the antitumor activity of the drug-loaded nanoparticles in a tumor-bearing mouse model. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice bearing subcutaneous tumors)

  • Drug-loaded nanoparticles

  • Free drug solution (as a positive control)

  • Saline or PBS (as a negative control)

  • Calipers for tumor measurement

Procedure:

  • Animal Model:

    • Establish a subcutaneous tumor model by injecting cancer cells (e.g., 4T1 or MCF-7) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomly divide the mice into treatment groups (n=5-10 per group):

      • Group 1: Saline (negative control)

      • Group 2: Free drug

      • Group 3: Drug-loaded nanoparticles

  • Administration:

    • Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., every 3 days for 4 doses).

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Perform histological analysis (e.g., H&E staining, TUNEL assay) on the tumor tissues to assess cell apoptosis and necrosis.

    • Analyze major organs for any signs of toxicity.

    • Plot tumor growth curves and compare the tumor inhibition rates between the different treatment groups.

Visualizations

Glutathione-Mediated Drug Release Pathway

G cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) DDS Drug Delivery System (Disulfide Linker Intact) Cleavage Disulfide Bond Cleavage DDS->Cleavage Internalization Release Drug Release Cleavage->Release 2GSH -> GSSG

Caption: Glutathione-mediated cleavage of the disulfide linker and subsequent drug release.

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization Drug Drug Conjugation Drug-Linker Conjugate Drug->Conjugation Linker This compound Linker->Conjugation Nanoprecipitation Nanoprecipitation Conjugation->Nanoprecipitation Polymer Polymer Polymer->Nanoprecipitation Nanoparticles Nanoparticles Nanoprecipitation->Nanoparticles DLS DLS (Size, PDI, Zeta) Nanoparticles->DLS TEM TEM (Morphology) Nanoparticles->TEM HPLC HPLC (Drug Loading) Nanoparticles->HPLC

Caption: Workflow for synthesis, formulation, and characterization of nanoparticles.

Logical Relationship for In Vitro and In Vivo Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP Drug-Loaded Nanoparticles ReleaseStudy Drug Release Study (± GSH) NP->ReleaseStudy CellUptake Cellular Uptake NP->CellUptake Pharmacokinetics Pharmacokinetics NP->Pharmacokinetics Cytotoxicity Cytotoxicity Assay CellUptake->Cytotoxicity Biodistribution Biodistribution Pharmacokinetics->Biodistribution AntitumorEfficacy Antitumor Efficacy Biodistribution->AntitumorEfficacy

Caption: Logical flow of in vitro and in vivo evaluation of drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Polythioesters from 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioesters (PTEs) are a class of polymers that possess a thioester linkage (-S-C(=O)-) in their backbone. These materials are gaining significant interest in the biomedical field, particularly in drug delivery, owing to their biodegradability and stimuli-responsive nature. The presence of disulfide bonds within the polymer backbone, introduced by precursors like 4,4'-dithiodibutyric acid, imparts redox sensitivity. This characteristic allows for the controlled release of encapsulated therapeutic agents in specific cellular environments, such as the cytoplasm of cancer cells, which have a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular matrix. This targeted drug release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.

This document provides detailed application notes and protocols for the synthesis of polythioesters using this compound as a key precursor. The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

Synthesis of Polythioesters via Polycondensation

A common and effective method for synthesizing polythioesters from this compound is through polycondensation with a suitable diol. This reaction forms ester linkages between the carboxylic acid groups of the dithiodibutyric acid and the hydroxyl groups of the diol, resulting in a linear polymer with disulfide bonds integrated into its backbone.

General Reaction Scheme

Polycondensation DTDBA HOOC-(CH₂)₃-S-S-(CH₂)₃-COOH This compound plus + Diol HO-(CH₂)n-OH Diol (e.g., 1,6-Hexanediol) arrow Polycondensation (Catalyst, Heat, Vacuum) Diol->arrow Polythioester -[O-(CH₂)n-O-C(=O)-(CH₂)₃-S-S-(CH₂)₃-C(=O)]m- Poly(disulfide ester) arrow->Polythioester Water + m H₂O

Caption: General reaction scheme for the synthesis of poly(disulfide ester)s.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with 1,6-Hexanediol (B165255)

This protocol describes the synthesis of a poly(disulfide ester) by the direct melt polycondensation of this compound and 1,6-hexanediol.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer and Catalyst Charging:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add this compound (1.0 eq), 1,6-hexanediol (1.05 eq), and p-toluenesulfonic acid (0.01 eq).

    • Add a sufficient amount of toluene to partially dissolve and suspend the reactants.

  • Esterification (Water Removal):

    • Purge the reaction flask with nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to 120-130 °C with vigorous stirring. Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue this process for 4-6 hours or until no more water is collected.

  • Polycondensation:

    • After the esterification step, gradually increase the temperature to 160-180 °C while slowly applying a vacuum (down to <1 mmHg) over a period of 1-2 hours to remove the toluene and any remaining volatile byproducts.

    • Continue the polycondensation under high vacuum and at 180 °C for an additional 8-12 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with stirring.

    • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.

Characterization of the Synthesized Polythioester

The synthesized poly(disulfide ester) should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.

ParameterMethodTypical Results
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)10,000 - 30,000 g/mol
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.5 - 2.5
Glass Transition Temp (Tg) Differential Scanning Calorimetry (DSC)Varies depending on the diol used (e.g., -20 to 20 °C)
Melting Temperature (Tm) Differential Scanning Calorimetry (DSC)Varies depending on the diol and polymer crystallinity (e.g., 50 to 80 °C)
Chemical Structure ¹H NMR, ¹³C NMR, FT-IR SpectroscopyConfirmation of ester and disulfide linkages, and absence of monomer signals.

Application in Redox-Responsive Drug Delivery

The disulfide bonds in the polythioester backbone are susceptible to cleavage by reducing agents like glutathione (GSH). This property can be exploited for the targeted delivery of anticancer drugs to the tumor microenvironment, which has a significantly higher GSH concentration (2-10 mM) compared to the extracellular space (~2-20 µM).

Workflow for Nanoparticle Formulation and Drug Release

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery and Release cluster_effect Therapeutic Effect synthesis Polycondensation of This compound and Diol formulation Nanoprecipitation or Emulsion Solvent Evaporation synthesis->formulation drug_loading Drug Encapsulation (e.g., Doxorubicin) formulation->drug_loading systemic_circulation Systemic Circulation (Stable Nanoparticles) drug_loading->systemic_circulation tumor_accumulation Tumor Accumulation (EPR Effect) systemic_circulation->tumor_accumulation cellular_uptake Cellular Uptake tumor_accumulation->cellular_uptake drug_release Redox-Triggered Drug Release (High GSH) cellular_uptake->drug_release cell_death Apoptosis of Cancer Cells drug_release->cell_death

Caption: Workflow for drug delivery using redox-responsive polythioester nanoparticles.

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles from the synthesized poly(disulfide ester) using the nanoprecipitation method.

Materials:

  • Synthesized poly(disulfide ester)

  • Anticancer drug (e.g., Doxorubicin)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Pluronic F-127 (or other suitable surfactant)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of the poly(disulfide ester) and the anticancer drug in THF.

  • Nanoprecipitation:

    • Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v Pluronic F-127) in deionized water.

    • While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe pump at a slow and constant rate.

    • The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Solvent Removal and Purification:

    • Continue stirring the nanoparticle suspension for several hours in a fume hood to allow for the evaporation of THF.

    • Transfer the suspension to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the free drug and surfactant. Change the water periodically.

  • Characterization of Nanoparticles:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using a DLS instrument.

    • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry to measure the amount of encapsulated drug.

Protocol 3: In Vitro Redox-Triggered Drug Release Study

This protocol evaluates the redox-responsive drug release from the nanoparticles in a simulated physiological environment.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glutathione (GSH)

Equipment:

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Release Study Setup:

    • Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH (to simulate the intracellular reductive environment).

    • Disperse a known amount of the drug-loaded nanoparticles in each release medium in separate dialysis bags.

    • Place the dialysis bags in a larger container with the corresponding release medium and incubate at 37 °C with gentle shaking.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh medium.

    • Analyze the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative drug release percentage at each time point.

    • Plot the cumulative release percentage against time for both release conditions (with and without GSH) to demonstrate the redox-responsive release profile.

Signaling Pathway for Drug Action

While the primary mechanism of the polythioester nanoparticles is the targeted delivery and release of a cytotoxic agent, the encapsulated drug itself will act on specific cellular signaling pathways to induce cell death. For example, if Doxorubicin is the encapsulated drug, it primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which ultimately leads to apoptosis.

DoxorubicinPathway cluster_drug_action Doxorubicin Mechanism of Action cluster_cellular_response Cellular Response Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

Conclusion

The synthesis of polythioesters from this compound offers a versatile platform for the development of advanced drug delivery systems. The inherent redox sensitivity of the disulfide bonds allows for the creation of "smart" nanoparticles that can selectively release their therapeutic payload in the target cellular environment. The protocols and application notes provided here serve as a foundational guide for the synthesis, characterization, and evaluation of these promising biomaterials for applications in drug development and therapy.

Application Notes and Protocols for the Quantification of 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodibutyric acid (DTDB) is a disulfide-containing dicarboxylic acid utilized as a homobifunctional cross-linking agent. Its ability to form cleavable disulfide bonds makes it a valuable tool in various applications, including the development of drug delivery systems, protein- G-protein interaction studies, and the formation of self-assembled monolayers on gold surfaces. Accurate quantification of DTDB is crucial for reaction optimization, quality control, and understanding its behavior in biological systems.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, a spectrophotometric assay, and an electrochemical approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of DTDB in aqueous and organic solutions. Since DTDB lacks a strong chromophore, detection is typically performed at a low UV wavelength.[1]

Experimental Protocol

a. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

b. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DTDB reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.

  • Sample Preparation: Dissolve the sample containing DTDB in the diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

c. Chromatographic Conditions

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL

d. Data Analysis

  • Construct a calibration curve by plotting the peak area of the DTDB standard against its concentration.

  • Determine the concentration of DTDB in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Retention Time~4-6 min (dependent on exact conditions)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Note: These values are typical and may vary depending on the specific instrumentation and conditions used.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standards B->D C Prepare Sample E Inject Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for the quantification of DTDB by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert DTDB into a more volatile form suitable for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.

Experimental Protocol

a. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound reference standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile

  • Internal Standard (IS): (e.g., a deuterated carboxylic acid)

  • Heating block or oven

b. Derivatization Procedure

  • Accurately weigh the DTDB standard or sample into a reaction vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[2]

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

c. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

d. Data Analysis

  • Identify the peaks corresponding to the derivatized DTDB and the internal standard based on their retention times and mass spectra.

  • Quantify the derivatized DTDB using the ratio of its peak area to that of the internal standard.

  • Construct a calibration curve using the peak area ratios of the standards.

Quantitative Data Summary
ParameterValue
DerivatizationSilylation with BSTFA + 1% TMCS
Linearity Range0.1 - 50 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: These values are typical and may vary depending on the specific instrumentation and conditions used.

Derivatization and Analysis Workflow

GCMS_Workflow A Sample/Standard Preparation B Add Internal Standard A->B C Evaporate to Dryness B->C D Add Derivatization Reagent (BSTFA) C->D E Heat at 70°C for 60 min D->E F Cool to Room Temperature E->F G GC-MS Analysis F->G H Data Processing and Quantification G->H

Caption: Workflow for DTDB quantification by GC-MS with derivatization.

Spectrophotometric Assay

This method is an indirect quantification of DTDB. It involves the reduction of the disulfide bond in DTDB to form two molecules of 4-mercaptobutyric acid, which can then be quantified using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB). DTNB reacts with thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Experimental Protocol

a. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • This compound reference standard

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Ellman's reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

b. Procedure

  • Reduction of DTDB:

    • Prepare a solution of DTDB in the reaction buffer.

    • Add a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP).

    • Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.

  • Quantification with Ellman's Reagent:

    • Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.

    • In a cuvette, mix the reduced DTDB sample with the reaction buffer.

    • Add a small volume of the DTNB solution to initiate the colorimetric reaction.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 412 nm.

  • Calibration:

    • Prepare a standard curve using a known thiol standard (e.g., cysteine or 4-mercaptobutyric acid) to determine the molar extinction coefficient of TNB under your experimental conditions. Alternatively, prepare a calibration curve with known concentrations of DTDB that have undergone the reduction step.

c. Data Analysis

  • Calculate the concentration of the thiol groups using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration.

  • Since one molecule of DTDB yields two molecules of thiol, divide the calculated thiol concentration by two to obtain the original concentration of DTDB.

Quantitative Data Summary
ParameterValue
Wavelength412 nm
Linearity Range1 - 100 µM
Molar Extinction Coefficient (TNB)~14,150 M⁻¹cm⁻¹
Precision (%RSD)< 5%

Note: This method is susceptible to interference from other thiol-containing molecules in the sample.

Reaction Pathway

Spectrophotometry_Pathway DTDB DTDB (Disulfide) Thiol 2x 4-Mercaptobutyric Acid (Thiol) DTDB->Thiol Reduction (TCEP) TNB TNB (Yellow Product, A412) Thiol->TNB + DTNB DTNB Ellman's Reagent (DTNB) DTNB->TNB

Caption: Reaction pathway for the spectrophotometric quantification of DTDB.

Electrochemical Detection

An electrochemical sensor can be developed for the direct or indirect quantification of DTDB. A common approach involves the reduction of the disulfide bond at the surface of a modified electrode.

Conceptual Protocol

a. Sensor Fabrication

  • A glassy carbon electrode (GCE) can be modified with a nanomaterial, such as gold nanoparticles or carbon nanotubes, to enhance its electrocatalytic activity towards the reduction of the disulfide bond.

  • The modification can be achieved by drop-casting a suspension of the nanomaterial onto the polished GCE surface and allowing it to dry.

b. Electrochemical Measurement

  • The modified GCE is used as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

  • The measurement can be performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a suitable electrolyte solution (e.g., phosphate-buffered saline, pH 7.4).

  • A reduction peak corresponding to the cleavage of the S-S bond in DTDB would be observed. The peak current should be proportional to the concentration of DTDB.

c. Data Analysis

  • A calibration curve is constructed by plotting the reduction peak current against the concentration of DTDB standards.

  • The concentration of DTDB in an unknown sample is determined from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
TechniqueDifferential Pulse Voltammetry (DPV)
ElectrodeModified Glassy Carbon Electrode
Linearity Range0.1 - 50 µM
Limit of Detection (LOD)~0.05 µM
Precision (%RSD)< 5%

Note: This is a conceptual method. The specific performance would depend on the electrode modification and experimental conditions.

Logical Relationship of Electrochemical Detection

Electrochemical_Logic cluster_electrode Working Electrode cluster_measurement Measurement Principle cluster_quantification Quantification GCE Glassy Carbon Electrode Modifier Nanomaterial Modifier (e.g., AuNPs) GCE->Modifier Modification DTDB DTDB in Solution Reduction Electrochemical Reduction of S-S bond DTDB->Reduction at Electrode Surface Current Reduction Peak Current Reduction->Current is proportional to Calibration Calibration Curve (Current vs. [DTDB]) Result Determine Concentration Calibration->Result Unknown Measure Unknown Sample Unknown->Result

Caption: Logical workflow for the electrochemical quantification of DTDB.

References

Application Notes and Protocols for Creating Protein Chips with 4,4'-Dithiodibutyric Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein microarrays are powerful tools for high-throughput analysis of protein function, interactions, and expression profiling. A critical step in the fabrication of robust and reliable protein chips is the controlled immobilization of proteins onto a solid support. This document provides detailed application notes and experimental protocols for the creation of protein chips on gold-coated substrates using self-assembled monolayers (SAMs) of 4,4'-Dithiodibutyric acid (DDA).

DDA forms a stable, carboxyl-terminated monolayer on gold surfaces. The terminal carboxylic acid groups can be activated using carbodiimide (B86325) chemistry to covalently bind proteins via their primary amine groups, ensuring a stable and oriented immobilization that preserves protein function. This short-chain thiol has been shown to be an effective alternative to longer-chain thiols like 11-mercaptoundecanoic acid (11-MUA), potentially reducing steric hindrance and improving sensitivity.[1][2]

These protocols are designed to guide researchers through the entire workflow, from substrate preparation to protein immobilization and subsequent washing and blocking steps.

Data Presentation

The following tables summarize key quantitative parameters for the successful fabrication of protein chips using DDA monolayers.

Table 1: Parameters for this compound (DDA) Monolayer Formation

ParameterValue/RangeNotesSource
Gold Substrate Evaporated gold on silicon or glassProvides a smooth and consistent surface for SAM formation.[3]
Cleaning Solution Piranha solution (H₂SO₄:H₂O₂ 3:1) or HCl:H₂O₂:H₂O (1:1:6)Aggressive cleaning to remove organic contaminants. Caution: Piranha solution is extremely corrosive and reactive. [3][4]
DDA Concentration 10 mM - 160 mM in ethanol (B145695)Higher concentrations can lead to more ordered monolayers. A concentration of 160 mM has been shown to be effective.[2][3]
Incubation Time 12 - 24 hoursLonger incubation times ensure the formation of a well-ordered and stable monolayer.[3][4]
Incubation Atmosphere Argon or NitrogenAn inert atmosphere prevents oxidation of the thiol groups.[4]
Surface Roughness (Ra) 0.5 nm - 0.7 nmA low surface roughness indicates the formation of a smooth and uniform monolayer.[3]

Table 2: Parameters for EDC/NHS Activation of DDA Monolayer

ParameterValue/RangeNotesSource
Activation Buffer MES Buffer (pH 4.5-6.0) or PBS (pH 7.4)MES buffer is often preferred for the activation step to optimize EDC reactivity.[3][5][6]
EDC Concentration 2 mM - 75 mM1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.[3][6]
NHS/Sulfo-NHS Concentration 5 mM - 25 mMN-hydroxysuccinimide or N-hydroxysulfosuccinimide. Sulfo-NHS is water-soluble and can improve efficiency.[3][5][6]
Reaction Time 15 minutes - 4 hoursShorter times can be sufficient, but longer times may ensure more complete activation.[3][6]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.[6][7]

Table 3: Parameters for Protein Immobilization

ParameterValue/RangeNotesSource
Protein Concentration 0.01 mg/mL - 2 mg/mLThe optimal concentration depends on the specific protein and the desired surface density.[3][7]
Coupling Buffer PBS (pH 7.2-8.0) or other amine-free buffers (e.g., HEPES, MOPS)The pH should be above the pKa of primary amines to ensure they are deprotonated and reactive.[6][7]
Incubation Time 1 - 24 hoursLonger incubation times can increase the amount of immobilized protein, though significant increases may not be seen after 1-2 hours.[3][7]
Incubation Temperature 4°C or Room Temperature4°C is often used to maintain protein stability during longer incubations.[3]
Blocking Solution Bovine Serum Albumin (BSA), Ethanolamine, or commercial blocking buffersUsed to block unreacted sites on the surface to prevent non-specific binding of subsequent molecules.[8]

Experimental Protocols

Protocol 1: Gold Substrate Preparation and Cleaning
  • Initial Cleaning: Immerse the gold-coated substrates in a boiling solution of acetone (B3395972) for 1 minute, followed by boiling isopropanol (B130326) for 1 minute.[8]

  • Piranha or Acid Cleaning (in a fume hood with appropriate personal protective equipment):

    • Option A (Piranha): Carefully immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) at 80°C for 30 minutes. Extreme caution is required. [4]

    • Option B (HCl/H₂O₂): Immerse the substrates in a hot solution of HCl:H₂O₂:distilled water (1:1:6 v/v) for 15 minutes.[3]

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water (18 MΩ).

  • Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • UV/Ozone Treatment (Optional): For an exceptionally clean surface, expose the substrates to UV/ozone for 15 minutes.[8]

Protocol 2: Formation of this compound (DDA) Monolayer
  • Prepare DDA Solution: Prepare a 160 mM solution of this compound in absolute ethanol.[3]

  • Immersion: Immediately immerse the cleaned and dried gold substrates into the DDA solution in a sealed container.

  • Inert Atmosphere: Purge the container with an inert gas (argon or nitrogen) to prevent oxidation.[4]

  • Incubation: Incubate the substrates for 24 hours at room temperature.[3]

  • Rinsing: After incubation, remove the substrates from the DDA solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the DDA-coated substrates under a stream of inert gas. The substrates are now ready for activation.

Protocol 3: Activation of Carboxyl Groups with EDC/NHS
  • Prepare Activation Solution: Immediately before use, prepare a solution of 75 mM EDC and 25 mM NHS in an appropriate buffer (e.g., 50 mM MES buffer, pH 6.0, or PBS, pH 7.4).[3][5][6]

  • Activation Reaction: Immerse the DDA-coated substrates in the freshly prepared EDC/NHS solution.

  • Incubation: Incubate for 4 hours at room temperature with gentle agitation.[3]

  • Rinsing: After activation, rinse the substrates with the activation buffer, followed by the protein coupling buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS. Do not allow the surface to dry.

Protocol 4: Protein Immobilization
  • Prepare Protein Solution: Prepare a solution of the target protein at the desired concentration (e.g., 0.0167 mg/mL) in a suitable coupling buffer (e.g., PBS, pH 7.4).[3][7] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[7]

  • Protein Application: Apply the protein solution to the activated DDA surface. This can be done by immersing the entire substrate or by spotting the protein solution onto specific locations using a microarrayer.

  • Incubation: Incubate the substrates in a humidified chamber to prevent evaporation. Incubation can be performed for 1-4 hours at room temperature or for 24 hours at 4°C for sensitive proteins.[3][7]

  • Washing: After incubation, wash the substrates extensively with the coupling buffer to remove non-covalently bound protein. A common procedure is to wash three times for 5 minutes each with gentle agitation.

  • Blocking (Optional but Recommended): To prevent non-specific binding in subsequent assays, block any remaining active sites. Immerse the substrate in a blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes at room temperature.[8]

  • Final Wash: Perform a final wash with the coupling buffer and then with deionized water.

  • Drying: Dry the protein chip by centrifugation or under a gentle stream of inert gas. Store the chip in a desiccated, low-temperature environment until use.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Chip Fabrication

experimental_workflow cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Surface Activation cluster_3 Protein Immobilization Gold Gold-coated Substrate Clean Cleaning (Piranha/Acid) Gold->Clean RinseDry1 Rinse & Dry Clean->RinseDry1 DDA_sol DDA Solution (160 mM in EtOH) RinseDry1->DDA_sol Incubate_DDA Incubate 24h (Inert Atmosphere) DDA_sol->Incubate_DDA RinseDry2 Rinse & Dry Incubate_DDA->RinseDry2 EDC_NHS_sol EDC/NHS Solution (75 mM/25 mM) RinseDry2->EDC_NHS_sol Incubate_act Incubate 4h EDC_NHS_sol->Incubate_act Rinse_act Rinse Incubate_act->Rinse_act Protein_sol Protein Solution Rinse_act->Protein_sol Incubate_prot Incubate 1-24h Protein_sol->Incubate_prot WashBlock Wash & Block Incubate_prot->WashBlock FinalChip Final Protein Chip WashBlock->FinalChip

Caption: Workflow for creating protein chips with DDA monolayers.

Signaling Pathway Example: EGF Receptor (EGFR) Signaling

Protein chips created with this technology can be used to study a variety of signaling pathways. For example, by immobilizing antibodies specific for different proteins in a pathway, one can capture and quantify these proteins from cell lysates. The following diagram illustrates a simplified EGFR signaling pathway that could be analyzed using such a protein chip.[9]

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Application Notes & Protocols for Covalent Immobilization of Proteins on 4,4'-Dithiodibutyric Acid Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent immobilization of proteins onto gold surfaces functionalized with a 4,4'-Dithiodibutyric acid (DTDB) self-assembled monolayer (SAM). This method is particularly advantageous for applications requiring a stable and biologically active protein layer, such as in biosensors, immunoassays, and biocompatible material development. The use of the short-chain linker, DTDB, can offer improved sensitivity by minimizing steric hindrance compared to longer-chain alternatives like 11-mercaptoundecanoic acid (11-MUA).[1][2]

Overview of the Immobilization Strategy

The covalent immobilization of proteins on DTDB-modified gold surfaces is a multi-step process that leverages the principles of self-assembly and carbodiimide (B86325) chemistry. The key steps involve:

  • Substrate Preparation: Ensuring a clean and pristine gold surface is critical for the formation of a uniform and stable SAM.

  • Self-Assembled Monolayer (SAM) Formation: A monolayer of DTDB is formed on the gold surface. The disulfide group of DTDB has a strong affinity for gold, leading to the spontaneous formation of a well-ordered monolayer with terminal carboxylic acid groups.

  • Activation of Carboxylic Acid Groups: The terminal carboxyl groups of the DTDB monolayer are activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester.

  • Covalent Immobilization of Proteins: The NHS ester-activated surface readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the protein of interest, forming a stable amide bond.

  • Blocking of Unreacted Sites: Any remaining active NHS esters are quenched, and non-specific binding sites on the surface are blocked to prevent unwanted protein adsorption.

Data Presentation: Quantitative Analysis of Surface Modifications

The following tables summarize key quantitative data obtained from the characterization of DTDB-functionalized surfaces and a comparison with the commonly used 11-MUA.

ParameterThis compound (DTDB)11-Mercaptoundecanoic Acid (11-MUA)Reference
Surface Roughness (Ra) at 160 mM 0.5 nm4.1 nm[1]
Fluorescence Intensity (Protein A-FITC) Higher than 11-MUALower than 4,4'-DTDB[1]
Monolayer Thickness More stable with increasing concentrationThickness increases with concentration[1]

Experimental Protocols

Materials and Reagents
  • Gold-coated substrates (e.g., gold-coated glass slides or sensor chips)

  • This compound (DTDB)

  • Ethanol (B145695) (absolute, 200 proof)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Protein solution (1-2 mg/mL in Coupling Buffer)

  • Quenching Solution: 1 M ethanolamine (B43304) or 10 mM hydroxylamine, pH 8.5

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Ultrapure water

Detailed Methodologies

Step 1: Substrate Preparation

  • Thoroughly clean the gold-coated substrates by sonicating in acetone (B3395972) and then absolute ethanol for 15 minutes each.

  • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • Optionally, perform a final cleaning step with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with ultrapure water and drying. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Step 2: Formation of the DTDB Self-Assembled Monolayer

  • Prepare a solution of DTDB in absolute ethanol. Concentrations can range from 1 mM to 160 mM. A commonly used starting concentration is 10 mM.[1]

  • Immerse the clean, dry gold substrates in the DTDB solution.

  • Incubate for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After incubation, remove the substrates from the DTDB solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the DTDB-modified substrates under a stream of inert gas.

Step 3: Activation of the DTDB Surface with EDC/NHS

  • Prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 4.5-5.0). A typical concentration is 0.4 M EDC and 0.1 M NHS.

  • Mix the EDC and NHS solutions immediately before use.

  • Immerse the DTDB-modified substrates in the EDC/NHS solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • After activation, immediately rinse the substrates with Activation Buffer, followed by Coupling Buffer (PBS, pH 7.2-7.5) to remove excess EDC and NHS. Do not allow the surface to dry.

Step 4: Covalent Immobilization of the Protein

  • Immediately apply the protein solution (1-2 mg/mL in Coupling Buffer) to the activated surface.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • After incubation, rinse the substrates with Coupling Buffer to remove unbound protein.

Step 5: Quenching and Blocking

  • Immerse the substrates in the Quenching Solution for 10-15 minutes at room temperature to deactivate any remaining NHS esters.

  • Rinse the substrates with PBST.

  • To prevent non-specific adsorption in subsequent assays, immerse the substrates in Blocking Buffer for 1 hour at room temperature.

  • Rinse the final protein-immobilized substrates with PBST and then with ultrapure water.

  • Dry the substrates under a stream of inert gas and store them at 4°C until use.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_final Finalization gold Gold Substrate cleaning Cleaning (Acetone, Ethanol, Piranha) gold->cleaning incubation_sam Incubation (18-24h, RT) cleaning->incubation_sam Rinse & Dry dtdb_sol DTDB Solution (in Ethanol) dtdb_sol->incubation_sam incubation_act Incubation (15-30 min, RT) incubation_sam->incubation_act Rinse edc_nhs EDC/NHS Solution (in MES Buffer) edc_nhs->incubation_act incubation_prot Incubation (1-2h, RT or 4°C) incubation_act->incubation_prot Rinse protein_sol Protein Solution (in PBS) protein_sol->incubation_prot quenching Quenching (Ethanolamine) incubation_prot->quenching Rinse blocking Blocking (BSA) quenching->blocking final_surface Functional Protein Surface blocking->final_surface

Caption: Experimental workflow for protein immobilization.

Chemical Pathway

G cluster_surface Gold Surface cluster_activation Activation cluster_coupling Coupling gold Au dtdb DTDB-SAM (-COOH) gold->dtdb Self-Assembly nhs_ester NHS Ester (-CO-NHS) dtdb->nhs_ester Activation Reaction edc_nhs EDC + NHS edc_nhs->nhs_ester amide_bond Amide Bond (-CO-NH-Protein) nhs_ester->amide_bond Coupling Reaction protein Protein (-NH2) protein->amide_bond

Caption: Chemical pathway of protein immobilization.

Characterization and Quality Control

To ensure successful immobilization and to characterize the modified surfaces, the following techniques are recommended:

  • Contact Angle Goniometry: To verify the changes in surface hydrophilicity/hydrophobicity after each modification step.

  • Atomic Force Microscopy (AFM): To assess the surface topography and roughness of the SAM and the immobilized protein layer.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific chemical groups (e.g., carboxyl groups of DTDB, amide bonds of the protein).[1]

  • Ellipsometry: To measure the thickness of the SAM and the adsorbed protein layer.[1]

  • Fluorescence Microscopy/Spectroscopy: If using a fluorescently labeled protein, this can be used to quantify the amount and distribution of immobilized protein.[1]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): To monitor the mass and viscoelastic properties of the adsorbed layers in real-time.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Immobilization Incomplete SAM formationEnsure gold surface is pristine. Increase DTDB concentration or incubation time.
Inefficient activationUse freshly prepared EDC/NHS solutions. Ensure the pH of the MES buffer is between 4.5 and 5.0.
Hydrolysis of NHS esterProceed to the protein immobilization step immediately after activation.
Low reactivity of proteinEnsure the protein solution has a pH above the pI of the protein to have available primary amine groups.
High Non-specific Binding Incomplete blockingIncrease the concentration or incubation time of the blocking agent (e.g., BSA).
Surface contaminationEnsure thorough cleaning of the substrate and clean handling throughout the process.
Inconsistent Results Variability in SAM qualityStandardize the SAM formation protocol (concentration, time, temperature).
Degradation of reagentsStore EDC and NHS desiccated at -20°C and allow to equilibrate to room temperature before opening.

References

Application Notes and Protocols for the Fabrication of Redox-Responsive Hydrogels Using 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of redox-responsive hydrogels utilizing 4,4'-Dithiodibutyric acid as a key crosslinking agent. These hydrogels are designed for the controlled release of therapeutic agents in response to the reducing environment characteristic of intracellular compartments and certain pathological tissues.

Introduction

Redox-responsive hydrogels are a class of "smart" biomaterials that can undergo a sol-gel phase transition or controlled degradation in the presence of specific reducing agents, such as glutathione (B108866) (GSH). This property makes them highly attractive for targeted drug delivery, as the concentration of GSH is significantly higher inside cells and in some tumor microenvironments compared to the bloodstream. This compound is a disulfide-containing dicarboxylic acid that can be used to introduce redox-sensitive crosslinks into a polymer network. The disulfide bond within its structure can be cleaved by reducing agents, leading to the disassembly of the hydrogel and the release of an encapsulated payload.

This document outlines the synthesis of a dihydrazide derivative of this compound and its subsequent use in fabricating a redox-responsive hydrogel with hyaluronic acid (HA), a biocompatible and biodegradable polymer widely used in biomedical applications.

Data Presentation

The following tables summarize the key quantitative data for the fabrication and characterization of hyaluronic acid-based hydrogels crosslinked with a derivative of this compound.

ParameterValueReference(s)
Crosslinker Synthesis
Product NameDithiobis(butyric dihydrazide) (DTB)[1][2]
Starting MaterialThis compound[1][2]
Polymer Modification
PolymerHyaluronic Acid (HA)[1][2]
Degree of Substitution (DS) of HA-DTBH20% - 70%[1][2]
Hydrogel Properties
pKa of HA-thiol derivative (HA-DTBH)9.01[1][2]

Note: More extensive quantitative data on mechanical properties and drug release kinetics would be dependent on the specific hydrogel formulation and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of redox-responsive hydrogels using a derivative of this compound.

Protocol 1: Synthesis of Dithiobis(butyric dihydrazide) (DTB) from this compound

Materials:

Procedure:

  • Dissolve this compound in an excess of thionyl chloride.

  • Reflux the mixture for 4 hours to convert the carboxylic acid groups to acyl chlorides.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous THF and cool the solution in an ice bath.

  • Slowly add a solution of hydrazine monohydrate in methanol to the cooled THF solution with constant stirring.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting solid product with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the purified dithiobis(butyric dihydrazide) (DTB) under vacuum.

Protocol 2: Fabrication of Redox-Responsive Hyaluronic Acid (HA) Hydrogel

Materials:

  • Hyaluronic acid (HA)

  • Dithiobis(butyric dihydrazide) (DTB)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

  • Lyophilizer

Procedure:

  • HA Modification with DTB:

    • Dissolve HA in deionized water to form a 1% (w/v) solution.

    • Add DTB to the HA solution at a desired molar ratio to the HA repeating units.

    • Add EDC and NHS to the solution to activate the carboxylic acid groups of HA.

    • Adjust the pH of the reaction mixture to 4.75 and stir at room temperature for 4 hours.

    • Purify the resulting HA-DTB conjugate by dialysis against deionized water for 3 days.

    • Lyophilize the purified product to obtain a solid powder.

  • Reduction to Thiolated HA (HA-DTBH):

    • Dissolve the HA-DTB conjugate in deionized water.

    • Add an excess of DTT to the solution to reduce the disulfide bonds to thiol groups.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Remove the excess DTT and other small molecules by dialysis against deionized water with 0.1 M HCl, followed by dialysis against deionized water.

    • Lyophilize the purified thiolated HA (HA-DTBH) to obtain a solid powder.

  • Hydrogel Formation:

    • Dissolve the lyophilized HA-DTBH in PBS (pH 7.4) to the desired concentration.

    • Allow the solution to stand at room temperature. The thiol groups will oxidize in the presence of air to form disulfide crosslinks, leading to the formation of a hydrogel. Gelation time will vary depending on the concentration and degree of thiol substitution.

Protocol 3: In Vitro Redox-Responsive Drug Release Study

Materials:

  • Drug-loaded redox-responsive HA hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Incubator shaker (37 °C)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the desired drug during the hydrogel formation step (Protocol 2, step 3).

  • Place a known amount of the drug-loaded hydrogel into a vial.

  • Add a defined volume of PBS (pH 7.4) to one set of vials (control group) and PBS containing a physiological concentration of GSH (e.g., 10 mM) to another set (test group).

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time for both the control and test groups to determine the redox-responsive release profile.

Visualizations

Experimental Workflow

G cluster_0 Crosslinker Synthesis cluster_1 Polymer Modification cluster_2 Hydrogel Formation & Drug Loading cluster_3 Redox-Triggered Drug Release A This compound B Dithiobis(butyric dihydrazide) (DTB) A->B Hydrazinolysis C Hyaluronic Acid (HA) D HA-DTB Conjugate C->D EDC/NHS Coupling with DTB E Thiolated HA (HA-DTBH) D->E Reduction with DTT F HA-DTBH Solution + Drug G Redox-Responsive Hydrogel F->G Air Oxidation (Disulfide Crosslinking) H Hydrogel in high GSH environment I Hydrogel Degradation H->I Disulfide Bond Cleavage J Drug Release I->J G cluster_0 Hydrogel Structure cluster_1 Triggering Environment cluster_2 Mechanism of Release Hydrogel Crosslinked HA Network (S-S bonds) Cleavage Disulfide Bond Cleavage Hydrogel->Cleavage Drug Encapsulated Drug GSH Glutathione (GSH) GSH->Cleavage Degradation Hydrogel Degradation Cleavage->Degradation Release Drug Release Degradation->Release

References

Surface Modification of Quantum Dots with 4,4'-Dithiodibutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them ideal fluorescent probes for a wide range of biomedical applications, including in vitro and in vivo imaging, biosensing, and targeted drug delivery.[1][2][3][4][5] However, QDs are typically synthesized in organic solvents and are capped with hydrophobic ligands (e.g., oleic acid), rendering them insoluble in aqueous biological environments.

To overcome this limitation, the native hydrophobic ligands must be replaced with hydrophilic ones through a process called ligand exchange.[6][7][8][9] 4,4'-Dithiodibutyric acid is an excellent candidate for this surface modification. Its disulfide bond provides a strong anchor to the QD surface, while the terminal carboxylic acid groups impart water solubility and provide functional handles for the covalent attachment of biomolecules such as antibodies, peptides, and drugs.[10][11][12] This document provides detailed protocols for the surface modification of QDs with this compound and their subsequent bioconjugation for applications in research and drug development.

Key Applications

The surface functionalization of quantum dots with this compound opens up a multitude of applications in the biomedical field:

  • Targeted Drug Delivery: The carboxyl groups on the QD surface can be conjugated to targeting ligands (e.g., antibodies, peptides) and therapeutic agents, enabling the specific delivery of drugs to diseased cells and tissues, thereby increasing efficacy and reducing off-target side effects.[5]

  • In Vitro and In Vivo Imaging: The high photostability and brightness of these functionalized QDs make them superior probes for long-term cellular imaging and tracking in living organisms.[1][2]

  • Biosensing: Biomolecules can be attached to the QD surface to create highly sensitive and specific biosensors for the detection of various analytes.[4]

  • Theranostics: The combination of imaging and therapeutic capabilities in a single platform allows for the simultaneous diagnosis and treatment of diseases.

Experimental Protocols

Protocol 1: Ligand Exchange of Oleic Acid-Capped Quantum Dots with this compound

This protocol describes the replacement of the native oleic acid ligands on hydrophobic quantum dots with this compound to render them water-soluble.

Materials:

  • Oleic acid-capped quantum dots (e.g., CdSe/ZnS) dispersed in a nonpolar solvent (e.g., toluene (B28343) or chloroform)

  • This compound

  • Methanol

  • Chloroform

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Deionized (DI) water

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Prepare Ligand Solution: Dissolve an excess of this compound in methanol. Add a base (e.g., KOH) to deprotonate the carboxylic acid groups, which can facilitate the exchange process. The molar ratio of this compound to quantum dots should be high (e.g., 1000:1) to drive the reaction to completion.

  • Precipitate Quantum Dots: Precipitate the oleic acid-capped quantum dots from their organic solvent by adding a polar non-solvent like methanol. Centrifuge the mixture to pellet the quantum dots and discard the supernatant.

  • Redissolve and Exchange: Redissolve the quantum dot pellet in a small amount of chloroform. Add the prepared this compound solution to the quantum dot solution.

  • Incubation: Vigorously mix the solution using a vortex mixer and then allow it to react overnight at room temperature with gentle stirring. The reaction can be moderately heated (e.g., to 50-60°C) to expedite the ligand exchange process.[4]

  • Phase Transfer: After incubation, add DI water to the reaction mixture. The now hydrophilic, this compound-capped quantum dots will transfer to the aqueous phase. The hydrophobic oleic acid will remain in the organic phase.

  • Purification: Separate the aqueous phase containing the functionalized quantum dots. To remove excess unbound ligand and salts, perform several cycles of precipitation and redispersion. This can be achieved by adding a water-miscible organic solvent like acetone (B3395972) to precipitate the QDs, followed by centrifugation and redispersion in DI water or a suitable buffer. Alternatively, dialysis or tangential flow filtration can be used for purification.

  • Storage: Store the purified this compound-capped quantum dots in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at 4°C in the dark.

Workflow for Ligand Exchange:

Ligand_Exchange_Workflow cluster_start Initial State cluster_process Ligand Exchange Process cluster_end Final Product start_qd Hydrophobic QDs (Oleic Acid Capped) in Organic Solvent precipitation Precipitation with Methanol start_qd->precipitation Step 1 redissolution Redissolution in Chloroform precipitation->redissolution Step 2 add_ligand Addition of This compound Solution redissolution->add_ligand Step 3 incubation Incubation (RT, overnight) add_ligand->incubation Step 4 phase_transfer Phase Transfer to Water incubation->phase_transfer Step 5 purification Purification (Centrifugation/ Dialysis) phase_transfer->purification Step 6 end_qd Hydrophilic QDs (4,4'-Dithiodibutyric Acid Capped) in Aqueous Buffer purification->end_qd Step 7 EDC_NHS_Coupling cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediates Intermediates cluster_product Final Product QD_COOH QD-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) QD_COOH->O_Acylisourea + EDC Biomolecule_NH2 Biomolecule-NH2 QD_Biomolecule QD-Biomolecule Conjugate Biomolecule_NH2->QD_Biomolecule EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester NHS-Ester (more stable) NHS->NHS_Ester O_Acylisourea->NHS_Ester + NHS NHS_Ester->QD_Biomolecule + Biomolecule-NH2

References

Application Notes and Protocols for the Preparation of Biodegradable Polymers with 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable polymers incorporating 4,4'-Dithiodibutyric acid. These polymers, containing disulfide bonds in their backbone, are of significant interest for controlled drug delivery applications due to their redox-responsive nature, allowing for triggered degradation in specific biological environments.

Introduction

Biodegradable polymers are at the forefront of advanced drug delivery systems.[1] Among these, polymers featuring disulfide bonds offer a unique mechanism for controlled release. The disulfide linkage is stable in the extracellular environment but can be readily cleaved in the presence of reducing agents like glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells.[2][3] This differential stability makes disulfide-containing polymers excellent candidates for targeted intracellular drug delivery.

This compound is a commercially available dicarboxylic acid containing a disulfide bond, making it an ideal monomer for the synthesis of redox-responsive polythioesters and polyesters.[4][5] These polymers can be designed to encapsulate therapeutic agents and release them upon entering the target cells, thereby enhancing therapeutic efficacy and minimizing systemic side effects.

Polymer Synthesis: Poly(1,6-hexanediyl 4,4'-dithiodibutyrate)

A common method for synthesizing polythioesters from dicarboxylic acids and diols is melt polycondensation. This solvent-free method is advantageous for its simplicity and reduced environmental impact. Below is a representative protocol for the synthesis of a polythioester from this compound and 1,6-hexanediol (B165255).

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification reactants 1. Weigh Reactants (this compound, 1,6-Hexanediol, Catalyst) charge_reactor 2. Charge Reactor reactants->charge_reactor Equimolar ratio first_stage 3. First Stage Polycondensation (Nitrogen Atmosphere, 150-180°C, 2-4h) charge_reactor->first_stage second_stage 4. Second Stage Polycondensation (Vacuum, 180-210°C, 4-6h) first_stage->second_stage Water removal cool_polymer 5. Cool and Recover Polymer second_stage->cool_polymer dissolve 6. Dissolve in Chloroform (B151607) cool_polymer->dissolve precipitate 7. Precipitate in Methanol (B129727) dissolve->precipitate filter_dry 8. Filter and Dry in Vacuum precipitate->filter_dry

Caption: Workflow for the synthesis and purification of poly(1,6-hexanediyl 4,4'-dithiodibutyrate).

Detailed Protocol: Melt Polycondensation

Materials:

  • This compound (FW: 238.32 g/mol )[4]

  • 1,6-Hexanediol (FW: 118.17 g/mol )

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of this compound and 1,6-hexanediol into the glass reactor. Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • First Stage (Esterification): Equip the reactor with the mechanical stirrer and nitrogen inlet. Heat the reactor to 150-180°C under a slow stream of nitrogen gas to facilitate the removal of water produced during the esterification reaction. Continue this stage for 2-4 hours with constant stirring.

  • Second Stage (Polycondensation): Gradually increase the temperature to 180-210°C while slowly applying a vacuum (less than 1 mmHg). This stage removes the remaining water and drives the polymerization to achieve a high molecular weight polymer. Maintain these conditions for 4-6 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: Cool the reactor to room temperature. The resulting solid polymer can be removed from the reactor.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Physicochemical Characterization

Thorough characterization of the synthesized polymer is crucial to ensure its suitability for drug delivery applications. The following table summarizes key properties of polythioesters derived from this compound and various diols, based on typical literature values for analogous polymers.

Table 1: Physicochemical Properties of Polythioesters Derived from this compound

Diol Co-monomerNumber Average Molecular Weight (Mn) (kDa)Weight Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1,4-Butanediol15 - 3030 - 601.8 - 2.55 - 1580 - 100
1,6-Hexanediol20 - 4040 - 801.9 - 2.6-5 to 570 - 90
1,8-Octanediol25 - 5050 - 1002.0 - 2.8-15 to -560 - 80

Note: The values presented are representative ranges and can vary depending on the specific synthesis conditions.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer.

    • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection into the GPC system calibrated with polystyrene standards.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Protocol: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to a low temperature (e.g., -50°C) and then perform a second heating scan at the same rate. The Tg and Tm are determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

In Vitro Degradation and Drug Release Studies

The key feature of these polymers is their redox-responsive degradation. This can be evaluated in vitro by monitoring the polymer's degradation and the release of an encapsulated drug in the presence of glutathione.

Logical Relationship: Redox-Responsive Drug Release

cluster_process Cellular Uptake and Drug Release nanoparticle Drug-Loaded Nanoparticle (Extracellular Environment) endocytosis Endocytosis nanoparticle->endocytosis endosome Endosome/Cytosol (High GSH Concentration) endocytosis->endosome cleavage Disulfide Bond Cleavage endosome->cleavage [GSH] ≈ 10 mM degradation Polymer Degradation cleavage->degradation release Drug Release degradation->release

Caption: Mechanism of glutathione-triggered drug release from disulfide-containing nanoparticles.

Protocol: In Vitro Degradation Study

Materials:

  • Synthesized polymer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Prepare polymer films or nanoparticles of a known weight.

  • Prepare two sets of degradation media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH (to mimic the intracellular reducing environment).

  • Immerse the polymer samples in the degradation media and incubate at 37°C with gentle shaking.

  • At predetermined time points, remove the polymer samples, wash with deionized water, and dry to a constant weight.

  • The extent of degradation can be determined by measuring the weight loss and/or the decrease in molecular weight (via GPC) over time.

Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded polymer nanoparticles (prepared by a suitable method such as nanoprecipitation or emulsion solvent evaporation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (appropriate MWCO)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS (pH 7.4) inside a dialysis bag.

  • Place the dialysis bag in a larger volume of release medium (PBS with and without 10 mM GSH) at 37°C with constant stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Table 2: Representative Drug Release Profile

Time (hours)Cumulative Drug Release (%) in PBSCumulative Drug Release (%) in PBS + 10 mM GSH
1515
41040
81575
122090
242598

Note: This is a hypothetical release profile to illustrate the expected trend. Actual release kinetics will depend on the specific polymer, drug, and formulation.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of biodegradable polymers based on this compound. These redox-responsive materials hold significant promise for the development of advanced drug delivery systems capable of targeted intracellular release, offering a pathway to more effective and safer therapies. Researchers are encouraged to adapt and optimize these protocols for their specific applications and therapeutic agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4,4'-Dithiodibutyric acid cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cross-linking reactions using 4,4'-Dithiodibutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a cross-linker?

A1: this compound is a homobifunctional, cleavable cross-linking agent.[1] It possesses two carboxyl groups (-COOH) at either end of a spacer arm that contains a disulfide bond (-S-S-).[1] The cross-linking process involves a two-step reaction, typically using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3] First, EDC activates the carboxyl groups of the dithiodibutyric acid.[2][3] This activated intermediate then reacts with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The key feature is the central disulfide bond, which can be cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversal of the cross-link.[4][5]

Q2: Why is a two-step protocol involving EDC and NHS recommended?

A2: A two-step protocol is highly recommended to increase coupling efficiency and control over the reaction.[3] EDC alone activates carboxyl groups to form an O-acylisourea intermediate, which is highly unstable in aqueous solutions and prone to hydrolysis.[2][3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) reacts with this intermediate to form a more stable NHS ester.[3] This semi-stable ester has a longer half-life, allowing for a more efficient and specific reaction with the target primary amines, while minimizing side reactions and the need for the second protein to be present during the initial activation step.[2][3]

Q3: What are the critical parameters to control during the cross-linking reaction?

A3: Several parameters are critical for successful cross-linking:

  • pH: The reaction is highly pH-dependent. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[2][6] However, the subsequent reaction of the NHS ester with primary amines is most efficient at a physiological to slightly alkaline pH of 7.0-8.5.[2][7]

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates, as they will compete with the target molecules and quench the reaction.[8] Mes (2-(N-morpholino)ethanesulfonic acid) and phosphate (B84403) buffers are suitable choices.[2][3]

  • Reagent Concentration: The molar ratio of the cross-linker to EDC, NHS, and the target protein(s) must be empirically optimized.[8]

  • Temperature and Time: Most reactions are performed at room temperature for a few hours, but conditions may need to be adjusted based on the stability of the molecules involved.[2][9]

Q4: How can the disulfide bond in the cross-linker be cleaved?

A4: The disulfide bond is readily cleaved by reducing agents. Adding DTT or TCEP to the sample will reduce the disulfide to two free thiols, effectively breaking the cross-link.[4][5] This is a key advantage for applications like identifying interacting partners, as the cross-linked complex can be isolated and then separated for analysis (e.g., by SDS-PAGE under reducing vs. non-reducing conditions).[5][10]

Troubleshooting Guide

Problem 1: Low or No Cross-linking Yield

Possible CauseRecommended Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[3][6] Always allow reagents to equilibrate to room temperature before opening the vial. Use fresh, high-quality reagents and prepare solutions immediately before use.[2]
Incorrect pH The two-step reaction requires different optimal pH ranges. Perform the initial carboxyl activation with EDC/NHS in a non-amine, non-carboxylate buffer (e.g., MES) at pH 5.0-6.0. Then, raise the pH to 7.2-8.0 (e.g., by adding phosphate buffer) for the reaction with the amine-containing molecule.[2]
Interfering Buffer Components Buffers containing primary amines (Tris, glycine) or carboxylates will react with the cross-linker.[8] Switch to a non-reactive buffer like MES or PBS for the conjugation steps.
Insufficient Reagent Concentration The molar excess of the cross-linker and coupling reagents relative to the protein may be too low. Empirically test different molar ratios to find the optimal concentration. A starting point is often a 20- to 500-fold molar excess of cross-linker over the protein concentration.[11]
Inaccessible Target Functional Groups The primary amines (e.g., lysine residues) on the target protein may be buried within the protein's structure and unavailable for reaction.[8] Consider denaturing the protein slightly if its native structure is not required, or use a cross-linker with a longer spacer arm.

Problem 2: Protein Aggregation and Precipitation

Possible CauseRecommended Solution
High Cross-linker Concentration Excessive cross-linking can lead to the formation of large, insoluble intermolecular complexes. Reduce the molar ratio of the cross-linker to the protein.
Hydrophobicity This compound is relatively hydrophobic. If the target protein is also sensitive to changes in solvent polarity, aggregation can occur. Try performing the reaction at a lower protein concentration or including solubility-enhancing additives in the buffer.
Incorrect pH or Ionic Strength Suboptimal buffer conditions can affect protein stability. Ensure the pH and salt concentration of your reaction buffer are appropriate for maintaining the solubility of your specific protein.
Formation of Intermolecular Disulfide Bonds If the protein itself contains free thiols (cysteines), they can form intermolecular disulfide bonds, leading to aggregation.[4] If these native thiols are not the intended target, consider capping them with a reagent like N-ethylmaleimide prior to the cross-linking reaction.

Problem 3: Premature Cleavage or Scrambling of the Disulfide Bond

Possible CauseRecommended Solution
Presence of Reducing Agents Ensure that no reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) are present in any of the buffers used during the cross-linking reaction or purification steps, unless cleavage is intended.[6]
Thiol-Disulfide Exchange If the target protein contains free cysteine residues, they can react with the disulfide bond in the cross-linker, leading to "scrambling" or the formation of incorrect linkages.[12] This can be minimized by maintaining a slightly acidic to neutral pH (6.5-7.5) and removing dissolved oxygen from buffers.[4]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Two-Step Cross-linking

ParameterStep 1: Carboxyl ActivationStep 2: Amine Reaction
pH 4.5 - 6.07.0 - 8.5
Recommended Buffer 0.1 M MES1X PBS
Temperature Room TemperatureRoom Temperature
Duration 15 - 30 minutes[2]2 hours to overnight[2][9]

Table 2: Suggested Molar Ratios of Reagents (Starting Point)

ReagentMolar Ratio (relative to Protein #1)
Protein #1 (with available carboxyls) 1x
This compound 10-50x
EDC 1.5 - 2x (relative to dithiodibutyric acid)
NHS/Sulfo-NHS 2 - 5x (relative to EDC)[2]
Protein #2 (with available amines) 1x

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Cross-linking

This protocol describes the cross-linking of two proteins (Protein A, to be activated, and Protein B, with target amines).

  • Buffer Preparation:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[6]

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Reagent Preparation:

    • Dissolve Protein A in Activation Buffer to a concentration of 1-5 mg/mL.

    • Dissolve Protein B in Coupling Buffer to a concentration of 1-5 mg/mL.

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Activation of this compound:

    • To the Protein A solution, add the this compound stock to the desired final molar excess.

    • Immediately add the EDC stock, followed by the Sulfo-NHS stock.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To stop the activation reaction and remove excess cross-linker and coupling agents, pass the reaction mixture through a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with Coupling Buffer.[2][3] This prevents EDC from cross-linking carboxyls on Protein B.

  • Conjugation to Target Protein:

    • Immediately add the activated Protein A solution to the Protein B solution at a 1:1 molar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Analysis:

    • The cross-linked product can be analyzed by SDS-PAGE. A new band corresponding to the molecular weight of Protein A + Protein B should be visible.

Protocol 2: Cleavage of the Disulfide Cross-link

  • Prepare Reducing Sample Buffer: Prepare a standard SDS-PAGE loading buffer containing a reducing agent. For example, add DTT to a final concentration of 50-100 mM or 2-Mercaptoethanol to 5% (v/v).

  • Treat Sample: To an aliquot of your cross-linked sample, add the reducing sample buffer.

  • Incubate: Heat the sample at 95-100°C for 5-10 minutes to facilitate complete reduction of the disulfide bond.[5]

  • Analyze: Run the treated sample on an SDS-PAGE gel alongside a non-reduced sample (prepared without a reducing agent). The high-molecular-weight cross-linked band should disappear in the reduced lane, and the original protein bands should reappear.

Visualizations

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_conjugation Step 2: Amine Conjugation (pH 7.0-8.5) cluster_cleavage Step 3: Cleavage (Optional) DTBA This compound (HOOC-R-S-S-R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) DTBA->Intermediate + EDC EDC EDC->Intermediate NHS NHS NHS_Ester NHS Ester Intermediate (Semi-Stable) NHS->NHS_Ester + Intermediate->NHS_Ester Product Cross-linked Product (Protein-NHCO-R-S-S-R-CONH-Protein) NHS_Ester->Product Protein Protein-NH2 Protein->Product + Cleaved Cleaved Product (Protein-NHCO-R-SH) Product->Cleaved Reducer Reducing Agent (DTT or TCEP) Reducer->Cleaved + G start Start prep Prepare Buffers and Reagents (DTBA, EDC, NHS, Proteins) start->prep activate Activate DTBA with EDC/NHS in Activation Buffer (pH 5-6) prep->activate desalt Optional: Desalt to remove excess activation reagents activate->desalt conjugate Add activated DTBA to Protein #2 in Coupling Buffer (pH 7-8) activate->conjugate No desalt->conjugate Yes quench Quench reaction with Tris or Hydroxylamine conjugate->quench purify Purify Cross-linked Product (e.g., SEC, Dialysis) quench->purify analyze Analyze Results (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end G prob Problem: Low/No Cross-linking q_reagents Are EDC/NHS fresh and handled properly? prob->q_reagents sol_reagents Solution: Use fresh reagents, equilibrate to RT before use q_reagents->sol_reagents No q_ph Is the two-step pH protocol being used? q_reagents->q_ph Yes sol_ph Solution: Use pH 5-6 for activation, then switch to pH 7-8 for conjugation q_ph->sol_ph No q_buffer Does the buffer contain -NH2 or -COOH groups? q_ph->q_buffer Yes sol_buffer Solution: Switch to MES or PBS buffers q_buffer->sol_buffer Yes q_ratio Is the molar ratio of reagents optimized? q_buffer->q_ratio No sol_ratio Solution: Increase molar excess of cross-linker, EDC, and NHS q_ratio->sol_ratio No

References

Technical Support Center: 4,4'-Dithiodibutyric Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dithiodibutyric acid (DDA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation and characterization of DDA SAMs on gold surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDA) and why is it used for SAMs?

A1: this compound is an organosulfur compound with a disulfide group that can form self-assembled monolayers on gold and other noble metal surfaces. The terminal carboxylic acid groups provide a hydrophilic surface that can be further functionalized, for example, for the immobilization of proteins or other biomolecules, making it valuable in the development of biosensors and protein chips.

Q2: What are the most common problems encountered when forming DDA SAMs?

A2: Common issues include the formation of multilayers or physisorbed aggregates, incomplete monolayer formation leading to a disordered surface, and poor stability of the SAM over time. These problems can arise from factors such as suboptimal concentration, immersion time, solvent quality, and the purity of the DDA.

Q3: How can I tell if I have a high-quality DDA SAM?

A3: A high-quality DDA SAM is characterized by a well-ordered, uniform monolayer. This can be verified through various characterization techniques. For instance, contact angle measurements should yield consistent and expected values. Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) can confirm the chemical composition and orientation of the molecules, while techniques like Atomic Force Microscopy (AFM) can assess surface morphology and roughness.

Q4: What is the expected thickness of a DDA monolayer?

A4: The expected thickness of a DDA monolayer is relatively stable and does not significantly increase with the concentration of the DDA solution. This is in contrast to longer-chain thiols where multilayers can more readily form. While specific values can vary slightly based on measurement technique, a uniform thickness is a key indicator of a well-formed monolayer.

Q5: How does pH affect the stability and properties of a DDA SAM?

A5: The carboxylic acid-terminated surface of a DDA SAM is pH-responsive. At low pH, the carboxylic acid groups are protonated (-COOH), while at higher pH (above the pKa), they become deprotonated (-COO-), imparting a negative charge to the surface.[1][2] This change in surface charge can affect the monolayer's stability, wettability, and its interaction with subsequently adsorbed molecules.[1] Stability of carboxyl-terminated SAMs can be compromised at very high pH values.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Contact Angle Measurements
  • Symptoms: Wide variability in contact angle readings across the surface; values that are significantly higher or lower than expected for a carboxyl-terminated surface.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Monolayer Formation Increase the immersion time of the gold substrate in the DDA solution to ensure complete surface coverage. Typical immersion times range from 12 to 48 hours.
Contaminated DDA Solution Use high-purity DDA and anhydrous ethanol (B145695) to prepare the solution. Even small amounts of impurities can disrupt the monolayer formation.
Surface Contamination Ensure the gold substrate is meticulously cleaned before immersion. Common cleaning procedures involve piranha solution or UV/Ozone treatment.
Physisorbed Multilayers After SAM formation, thoroughly rinse the substrate with the solvent (e.g., ethanol) to remove any non-covalently bound molecules. Sonication in the solvent for a short period can also be effective.
Problem 2: Evidence of Multilayer Formation or Aggregates
  • Symptoms: Higher than expected layer thickness measured by ellipsometry; observation of aggregates or a rough surface in AFM images.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
High DDA Concentration While DDA is less prone to multilayer formation than longer-chain thiols, an excessively high concentration can promote the deposition of disulfides. A typical concentration is 1 mM in ethanol.
Presence of Oxidized Disulfides Physisorption of disulfide molecules from the solution can lead to the formation of multilayers. Thorough rinsing after SAM formation is crucial.
Inadequate Rinsing After removing the substrate from the DDA solution, rinse it extensively with fresh solvent to remove any loosely bound molecules.
Problem 3: Poor SAM Stability and Desorption
  • Symptoms: Changes in surface properties (e.g., contact angle, electrochemical behavior) over a short period; loss of immobilized molecules.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Weak Gold-Sulfur Bond While the gold-sulfur bond is relatively strong, it can be susceptible to degradation, especially at elevated temperatures. For applications requiring high thermal stability, consider cross-linking strategies if compatible with the application.
Oxidative Damage Exposure to harsh oxidizing agents can damage the monolayer. Store and handle the SAM-modified substrates in an inert environment when possible.
Inappropriate pH Carboxyl-terminated SAMs can become unstable at extreme pH values. Operate within a pH range that maintains the integrity of the monolayer.

Quantitative Data Summary

ParameterExpected Range for High-Quality DDA SAMPoor Quality IndicationCharacterization Technique
Static Water Contact Angle 30° - 50° (protonated state)> 60° or highly variableGoniometry
Monolayer Thickness ~0.5 - 1.0 nmSignificantly > 1.5 nm or non-uniformEllipsometry, AFM
Surface Roughness (Ra) < 1 nm> 2 nmAtomic Force Microscopy (AFM)
Reductive Desorption Peak Sharp, well-defined peakBroad or multiple peaksCyclic Voltammetry (CV)

Experimental Protocols

Protocol 1: Formation of DDA Self-Assembled Monolayer on Gold
  • Substrate Preparation:

    • Clean the gold substrate thoroughly. A common method is immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Dry the substrate under a stream of dry nitrogen.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Self-Assembly:

    • Immerse the cleaned gold substrate into the DDA solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the DDA-modified substrate on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle at the liquid-solid-vapor interface.

  • Repeat the measurement at multiple locations on the substrate to assess uniformity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization gold_substrate Gold Substrate cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) gold_substrate->cleaning immersion Immerse Substrate (12-24 hours) cleaning->immersion dda_solution Prepare 1 mM DDA in Ethanol rinsing Rinse with Ethanol immersion->rinsing drying Dry with Nitrogen rinsing->drying contact_angle Contact Angle drying->contact_angle afm AFM drying->afm ftir FTIR drying->ftir cv Cyclic Voltammetry drying->cv

Caption: Experimental workflow for DDA SAM formation and characterization.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes start Problem with DDA SAM symptom1 Inconsistent Contact Angle start->symptom1 symptom2 High Surface Roughness (AFM) start->symptom2 symptom3 Poor Stability start->symptom3 cause1 Incomplete Monolayer symptom1->cause1 cause2 Contamination symptom1->cause2 cause3 Multilayer Formation symptom1->cause3 symptom2->cause1 symptom2->cause3 symptom3->cause2 cause4 Oxidation/Degradation symptom3->cause4

Caption: Logical relationships in troubleshooting DDA SAM formation issues.

References

Technical Support Center: Improving the Stability of Nanoparticles Functionalized with 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with nanoparticles functionalized with 4,4'-Dithiodibutyric acid.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation Upon Addition of this compound

Visible signs of aggregation, such as a color change of the nanoparticle solution (e.g., from red to blue/purple for gold nanoparticles) or the formation of precipitates, are common issues. This is often due to inter-particle cross-linking mediated by the bifunctional nature of this compound.

Potential CauseRecommended Solution
Excessive Ligand Concentration Decrease the molar ratio of this compound to nanoparticles. A high concentration of the dithiol linker can rapidly cause extensive cross-linking. Titrate the ligand solution slowly into the nanoparticle suspension while vigorously stirring to ensure localized high concentrations are avoided.
Inappropriate Solvent Ensure the solvent maintains the colloidal stability of the nanoparticles. For gold nanoparticles, ethanol (B145695) or a mixture of ethanol and water is often a suitable choice.[1]
Unfavorable pH The pH of the solution can significantly impact the surface charge of both the nanoparticles and the carboxylic acid groups of the ligand, affecting stability. For gold nanoparticles, a slightly acidic to neutral pH is generally preferred for thiol binding.[1] Adjusting the pH away from the isoelectric point of the functionalized nanoparticles can increase electrostatic repulsion and prevent aggregation.
High Ionic Strength High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Perform the functionalization in a low-ionic-strength buffer or in deionized water.
Rapid Reaction Kinetics Lowering the reaction temperature (e.g., to 4°C) can slow down the ligand exchange and cross-linking processes, allowing for more controlled functionalization.[1]
Issue 2: Inefficient or Incomplete Functionalization

Poor functionalization can lead to inconsistent nanoparticle properties and reduced stability in subsequent applications. This can be diagnosed by characterization techniques such as Dynamic Light Scattering (DLS), Zeta Potential measurements, and spectroscopic methods.

Potential CauseRecommended Solution
Insufficient Ligand Concentration Increase the molar ratio of this compound to nanoparticles. A sufficient excess of the ligand is necessary to drive the functionalization reaction to completion.
Short Reaction Time Extend the reaction time to allow for complete surface coverage. The functionalization process can take several hours to reach equilibrium. Monitoring the reaction over time using DLS or UV-Vis spectroscopy can help determine the optimal duration.
Presence of Impurities Ensure that the nanoparticle solution and the this compound are free from contaminants that might interfere with the thiol-gold interaction. It is also crucial to use clean glassware.
Oxidation of Thiol Groups The disulfide bond in this compound can be cleaved to form two thiol groups that bind to the nanoparticle surface. Ensure that the storage conditions for the ligand prevent oxidation. If necessary, the disulfide bond can be reduced prior to functionalization using a mild reducing agent like Dithiothreitol (DTT), which should then be removed before adding the ligand to the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to nanoparticles for stable functionalization?

The optimal molar ratio is highly dependent on the size and concentration of your nanoparticles. A good starting point for optimization is a molar ratio in the range of 1,000:1 to 10,000:1 of this compound to nanoparticles.[1] It is recommended to perform a titration experiment, starting with a low ratio and gradually increasing it while monitoring the stability of the nanoparticles using DLS and visual inspection.

Q2: How does pH affect the stability of nanoparticles functionalized with this compound?

The pH of the solution plays a critical role in stability. The carboxylic acid groups of this compound have a pKa value that determines their charge state. At a pH above the pKa, the carboxyl groups will be deprotonated (COO-), imparting a negative charge to the nanoparticle surface and increasing electrostatic repulsion between particles, which enhances stability. Conversely, at a pH below the pKa, the carboxyl groups will be protonated (COOH), reducing the surface charge and potentially leading to aggregation. The isoelectric point (IEP) is the pH at which the nanoparticle has a neutral surface charge, and this is where the particles are least stable.[2] It is generally advisable to work at a pH that is at least 1-2 units away from the IEP.

Q3: What are the ideal storage conditions for this compound functionalized nanoparticles?

To ensure long-term stability, functionalized nanoparticles should be stored in a low-ionic-strength buffer at a pH that maintains a high surface charge (i.e., away from the IEP). Storage at low temperatures (e.g., 4°C) can also help to slow down any potential degradation or aggregation processes. Avoid freezing the nanoparticle suspension, as the formation of ice crystals can force the particles together and cause irreversible aggregation.

Q4: How can I confirm that my nanoparticles are successfully functionalized?

Several characterization techniques can be used to confirm successful functionalization:

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization indicates the presence of the this compound layer.

  • Zeta Potential: A change in the surface charge of the nanoparticles is a strong indicator of successful functionalization. For this compound, you would expect a decrease in the zeta potential (more negative) at neutral or basic pH due to the presence of the carboxylate groups.

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak (for gold or silver nanoparticles) can indicate a change in the local refractive index around the nanoparticles due to the ligand coating.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to identify the characteristic vibrational bands of the carboxylic acid groups on the nanoparticle surface.

Q5: My functionalized nanoparticles are stable in water but aggregate in my biological buffer. What should I do?

This is a common issue caused by the high ionic strength of many biological buffers (e.g., PBS). The salts in the buffer screen the electrostatic repulsion between the nanoparticles, leading to aggregation. To overcome this, you can:

  • Increase the surface charge: If possible, adjust the pH of your buffer to further increase the charge on the nanoparticles.

  • Incorporate a steric stabilizer: Co-functionalize the nanoparticles with a long-chain, hydrophilic molecule like polyethylene (B3416737) glycol (PEG) in addition to the this compound. The PEG layer provides a steric barrier that prevents the nanoparticles from getting close enough to aggregate.

  • Reduce the ionic strength of your buffer: If your experiment allows, use a lower concentration of your biological buffer.

  • Purify the nanoparticles after functionalization: Ensure that any excess, unreacted this compound is removed, as it can contribute to instability in high-salt environments.

Data Presentation

Table 1: Influence of pH on Zeta Potential of Functionalized Gold Nanoparticles

(Note: The following data is generalized from typical values for carboxyl-terminated thiol-functionalized gold nanoparticles and should be used as a reference for experimental design.)

pHExpected Zeta Potential Range (mV)Stability Outlook
3.0-5 to +5Low stability (near IEP)
5.0-15 to -25Moderate stability
7.4-30 to -50High stability
9.0-40 to -60Very high stability

Table 2: Effect of NaCl Concentration on the Stability of Functionalized Gold Nanoparticles

(Note: This table provides a qualitative guide to the expected stability of nanoparticles functionalized with this compound in the presence of a monovalent salt like NaCl.)

NaCl Concentration (mM)ObservationStability
0No aggregationHigh
10Slight increase in hydrodynamic diameterModerate
50Significant increase in hydrodynamic diameter, potential color changeLow
150 (e.g., PBS)Rapid aggregation and precipitationVery Low

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol is a general guideline and should be optimized for your specific nanoparticles and experimental conditions.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution.

  • This compound.

  • Ethanol or a water/ethanol mixture.

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

  • Deionized water.

Procedure:

  • Prepare the Ligand Solution: Dissolve this compound in ethanol or a water/ethanol mixture to a desired stock concentration (e.g., 1 mM).

  • pH Adjustment (Optional but Recommended): Adjust the pH of the AuNP solution to a slightly acidic or neutral pH (e.g., pH 6-7) using 0.1 M HCl or NaOH. This can promote efficient thiol binding.

  • Functionalization:

    • While vigorously stirring the AuNP solution, add the this compound solution dropwise to achieve the desired final molar ratio.

    • Allow the reaction to proceed for at least 12-24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • Purification:

    • To remove excess ligand and byproducts, centrifuge the functionalized AuNP solution. The centrifugation speed and time will depend on the size of your nanoparticles.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer of choice (e.g., a low-ionic-strength buffer at the desired pH for storage and further experiments).

    • Repeat the centrifugation and resuspension steps at least two more times.

  • Characterization: Characterize the purified functionalized AuNPs using DLS and Zeta Potential to confirm successful functionalization and assess their stability.

Protocol 2: Salt-Induced Aggregation Assay

This assay is used to evaluate the stability of the functionalized nanoparticles in the presence of electrolytes.

Materials:

  • Purified this compound functionalized nanoparticles.

  • A series of NaCl solutions of varying concentrations (e.g., 10 mM, 50 mM, 100 mM, 150 mM, 500 mM).

  • Deionized water (as a control).

  • UV-Vis Spectrophotometer or DLS instrument.

Procedure:

  • Sample Preparation: In separate cuvettes or vials, mix a fixed volume of the functionalized nanoparticle solution with an equal volume of each of the NaCl solutions and the deionized water control.

  • Incubation: Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).

  • Analysis:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of each sample. Aggregation will cause a red-shift in the surface plasmon resonance peak and a broadening of the peak.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles in each sample. An increase in the average hydrodynamic diameter indicates aggregation.

  • Data Interpretation: Plot the change in absorbance at a specific wavelength or the change in hydrodynamic diameter as a function of the NaCl concentration to determine the critical coagulation concentration (CCC), which is a quantitative measure of the nanoparticle stability.

Visualizations

Experimental_Workflow cluster_functionalization Functionalization cluster_purification Purification NP_Synth Synthesize Nanoparticles (e.g., Citrate Reduction) Ligand_Prep Prepare 4,4'-Dithiodibutyric Acid Solution Mixing Mix Nanoparticles and Ligand (Control Molar Ratio, pH) NP_Synth->Mixing Ligand_Prep->Mixing Incubation Incubate for 12-24h Mixing->Incubation Centrifugation Centrifuge to Pellet Functionalized NPs Incubation->Centrifugation Resuspension Resuspend in Appropriate Buffer Centrifugation->Resuspension DLS Dynamic Light Scattering (DLS) (Size & Aggregation) Resuspension->DLS Zeta Zeta Potential (Surface Charge & Stability) Resuspension->Zeta Salt_Assay Salt-Induced Aggregation Assay Resuspension->Salt_Assay Troubleshooting_Aggregation Start Nanoparticle Aggregation Observed Cause1 Excessive Ligand? Start->Cause1 Solution1 Decrease Molar Ratio & Titrate Slowly Cause1->Solution1 Yes Cause2 Unfavorable pH? Cause1->Cause2 No Stable Stable Nanoparticles Solution1->Stable Solution2 Adjust pH Away from IEP Cause2->Solution2 Yes Cause3 High Ionic Strength? Cause2->Cause3 No Solution2->Stable Solution3 Use Low Salt Buffer or Deionized Water Cause3->Solution3 Yes Cause4 Rapid Kinetics? Cause3->Cause4 No Solution3->Stable Solution4 Lower Reaction Temperature Cause4->Solution4 Yes Cause4->Stable No, consult further Solution4->Stable

References

Technical Support Center: Polythioester Synthesis with 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polythioesters using 4,4'-Dithiodibutyric acid.

Troubleshooting and FAQs

This section addresses common issues encountered during the polymerization process in a question-and-answer format.

Q1: Why is the molecular weight (Mn) of my polythioester consistently low?

A1: Low molecular weight is a frequent issue in step-growth polycondensation reactions. Several factors can be responsible:

  • Impurities in Monomers: this compound should be of high purity (typically >99%).[1] Impurities can terminate the polymer chain growth. The presence of monofunctional acids or residual solvents can cap the growing chains, preventing the formation of long polymers.

  • Stoichiometric Imbalance: Polycondensation requires a precise 1:1 molar ratio between the dicarboxylic acid (this compound) and the diol comonomer. A slight excess of one monomer will lead to a significant decrease in the achievable molecular weight.

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct.[2] According to Le Chatelier's principle, this water must be efficiently removed from the reaction vessel (usually with a high vacuum and elevated temperature) to drive the equilibrium towards the formation of high molecular weight polymer.

  • Insufficient Reaction Time or Temperature: The polycondensation stage of the reaction may not have been carried out for a long enough duration or at a high enough temperature to build long polymer chains.[3]

Q2: My polymer has a broad polydispersity index (PDI or Đ). What are the likely causes?

A2: A broad PDI suggests a lack of control over the polymerization process or the occurrence of side reactions.

  • Side Reactions: Detrimental side reactions like transthioesterification can occur, especially at high monomer conversions and elevated temperatures.[4] This process involves the exchange of thioester linkages, which can scramble the polymer chains and broaden the molecular weight distribution.

  • Chain Transfer Reactions: The presence of certain impurities can initiate chain transfer, leading to a broader dispersity.[5][6]

  • Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to different rates of polymerization, resulting in a heterogeneous mixture of polymer chain lengths.

Q3: I am observing unexpected peaks in my ¹H NMR spectrum. What could these byproducts be?

A3: Unanticipated signals in your NMR spectrum often point to side reactions or impurities.

  • Cyclic Monomers/Oligomers: Intramolecular "backbiting" reactions can occur where a chain end attacks a thioester linkage along its own chain, leading to the formation of small cyclic molecules.[5][6]

  • Byproducts from Solvent Degradation: Some solvents can decompose at high temperatures. For instance, Dimethylformamide (DMF) can dissociate into dimethylamine (B145610) and carbon monoxide, which can lead to side products. Switching to a more stable solvent like Dimethylacetamide (DMA) may reduce these byproducts.[5]

  • Oxidation Products: Although the disulfide bond in this compound is relatively stable, harsh reaction conditions could potentially lead to further oxidation of the sulfur atoms.

Q4: The polymerization reaction is very slow. How can I increase the rate?

A4: Reaction kinetics can be enhanced in several ways:

  • Catalyst Selection: The use of an appropriate catalyst is crucial. Common catalysts for polycondensation reactions include titanium(IV) isopropoxide, antimony(III) oxide, and various tin compounds.[7] The choice and concentration of the catalyst can significantly impact the reaction rate.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced against the risk of thermal degradation of the monomers or polymer and the increased likelihood of side reactions.[8]

  • Monomer Reactivity: If you are reacting this compound with a sterically hindered or less reactive diol (e.g., a secondary diol), the reaction rate will be inherently slower.[8] In such cases, converting the dicarboxylic acid to a more reactive derivative, like a diacyl chloride, can be an alternative, though this introduces corrosive byproducts like HCl.[9]

Q5: How important is the purity of this compound?

A5: Monomer purity is critical for achieving high molecular weight polymers in step-growth polymerization. Commercially available this compound often has a purity of around 95%. For polymerization, it is highly recommended to purify the monomer, for example, by recrystallization, to remove any mono-functional impurities or other contaminants that could act as chain terminators.

Quantitative Data Summary

The table below summarizes typical conditions for melt polycondensation of dicarboxylic acids with diols to form polyesters, which serve as a useful reference for polythioester synthesis.

Di-acid / Di-esterDiolCatalystTemperature (°C)PressureMn ( g/mol )PDI (Đ)
Dimethyl FuranodicarboxylateIsosorbideTitanium(IV) Isopropoxide190 - 240< 1 mbarNot ProvidedNot Provided
Dimethyl Furanodicarboxylate1,6-Hexanediol / IsosorbideTitanium(IV) Isopropoxide160 - 250< 1 mbarNot ProvidedNot Provided
Succinic AcidIsosorbideTitanium(IV) Butoxide220 - 240< 1 mbarup to 42,800Not Provided
Various Acid DichloridesBis(4,4'-mercaptophenyl)sulfideN/A (Interfacial)Room TempAtmospheric11,000 - 88,100Not Provided

Data adapted from studies on polyester (B1180765) and polythioester synthesis to provide a general process window.[3][8][9]

Experimental Protocols

Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes a standard two-stage melt polycondensation procedure.

Materials:

  • This compound (purified, e.g., by recrystallization)

  • 1,4-Butanediol (distilled)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charging the Reactor:

    • Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

    • Charge the reactor with equimolar amounts of this compound and 1,4-Butanediol (1.00:1.00 molar ratio).

    • Add the catalyst (e.g., 200-400 ppm Ti) and a small amount of antioxidant (e.g., 0.1 wt%).

  • Stage 1: Thioesterification:

    • Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen.

    • Heat the mixture to 160-180°C under a slow stream of nitrogen with continuous stirring.

    • Water will be produced and distill out of the reactor.

    • Maintain these conditions for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 210-230°C.

    • Simultaneously, slowly reduce the pressure in the reactor over 30-60 minutes to a high vacuum (< 1 mbar).

    • A significant increase in melt viscosity will be observed as the molecular weight increases.

    • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The reaction is complete when the desired melt viscosity is reached (monitored by stirrer torque).

  • Recovery:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polymer can be pelletized for further analysis.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key workflows and chemical processes.

Caption: Troubleshooting workflow for polythioester synthesis.

Caption: General polycondensation reaction scheme.

Caption: Transthioesterification leading to broad PDI.

References

Technical Support Center: 4,4'-Dithiodibutyric Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate defects in 4,4'-Dithiodibutyric acid (DDA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of DDA monolayers on gold substrates.

Question: My DDA monolayer shows poor surface coverage and high defect density. What are the likely causes and how can I fix this?

Answer: Poor surface coverage and a high density of defects, such as pinholes, can stem from several factors during the self-assembly process.

  • Sub-optimal Incubation Time: While self-assembly begins rapidly, achieving a well-ordered, densely packed monolayer requires sufficient time for the molecules to reorganize on the surface.[1] For alkanethiol SAMs, incubation times of 24-48 hours are often recommended to achieve better monolayer packing.[2]

  • Inadequate Solution Concentration: The concentration of the DDA solution can influence the final state of the monolayer. While a 1 mM solution is typical, the optimal concentration can vary.[1][3] It's crucial to ensure the concentration is sufficient to form a complete monolayer.[1]

  • Contaminated Substrate or Environment: A pristine gold surface is critical for high-quality SAM formation. Contaminants can block adsorption sites, leading to defects. Ensure the gold substrate is thoroughly cleaned before immersion. Likewise, the assembly environment should be clean; avoid areas where silanes or PDMS have been used, as they can easily cross-contaminate surfaces.[4][5]

  • Impure Reagents: The purity of the DDA and the solvent is paramount. Even small amounts of impurities can lead to a disordered monolayer.[6] Use high-purity DDA and a suitable, high-purity solvent like 200-proof ethanol (B145695).[1][5]

Question: I'm observing multilayer formation or aggregates on my DDA-modified surface. Why is this happening and what can I do to prevent it?

Answer: Multilayer formation is a known challenge, particularly with carboxylic acid-terminated thiols like DDA.

  • Oxidation and Disulfide Precipitation: Thiols can oxidize to form disulfides in solution. These disulfides can then precipitate onto the monolayer, leading to multilayer formation and increased surface roughness.[2][7] Using this compound (a disulfide) directly can sometimes provide more stable monolayer thickness compared to its thiol equivalent (mercaptobutyric acid) as it is less prone to further oxidation and precipitation.[2]

  • Intermolecular Hydrogen Bonding: The carboxylic acid terminal groups can form hydrogen bonds between molecules, which can sometimes promote aggregation or disordered structures if not controlled. An improved method for preparing COOH-terminated SAMs involves adding a small amount of a weak acid (like CF3COOH) to the thiol solution to disrupt these inter-plane hydrogen bonds during formation.[8]

Question: My electrochemical measurements (CV/EIS) indicate a leaky monolayer with low charge-transfer resistance. How can I improve the barrier properties?

Answer: A leaky monolayer suggests the presence of defects that allow the redox probe to access the gold surface.

  • Increase Packing Density: A longer incubation time (24-48 hours) can allow the DDA molecules to rearrange into a more densely packed and ordered structure, which improves the barrier properties.[2]

  • Optimize Solvent Choice: The solvent used for self-assembly can significantly impact the quality of the monolayer. Polar solvents are generally preferred as they facilitate the formation of well-ordered and dense monolayers.[9] An ethanol-water mixture has been shown to produce highly dense and well-ordered alkanethiol SAMs.[9]

  • Post-Assembly Annealing: Thermal annealing after monolayer formation can heal defects. Annealing at moderate temperatures (e.g., 350-373 K) can reduce the number of vacancy islands and domain boundaries, leading to a more uniform and defect-free film.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in DDA monolayers? A1: Common defects include:

  • Vacancy Islands (Pits): Depressions in the monolayer that can be generated by chemical erosion of the gold substrate during the self-assembly process.[3]

  • Pinholes: Small, localized areas where the monolayer has not formed, exposing the underlying gold substrate. These can be caused by surface contamination or incomplete assembly.[9]

  • Domain Boundaries: Mismatches in the tilt direction of the alkyl chains in different ordered regions of the monolayer.[4]

  • Disordered Phases: Regions where the DDA molecules have not arranged into a well-ordered, crystalline-like structure.[4]

Q2: How does the solvent affect the quality of the DDA monolayer? A2: The solvent plays a crucial role in the self-assembly process.[1] Ethanol is the most commonly used solvent for alkanethiols due to its ability to solvate a wide range of thiols, its high purity, low cost, and low toxicity.[1] Polar solvents generally facilitate the formation of more dense and well-ordered monolayers compared to low-polarity solvents.[9] The choice of solvent can affect the rate of SAM formation and the final structural order.[9]

Q3: Is post-assembly rinsing important? What is the recommended procedure? A3: Yes, rinsing is a critical step to remove non-chemisorbed (physisorbed) molecules from the surface. A typical procedure involves rinsing the sample with fresh solvent (e.g., ethanol) for 10-15 seconds. For thiols with hydrogen-bonding groups like DDA, a subsequent sonication in fresh solvent for 1-3 minutes can be beneficial, followed by a final rinse.[4][5]

Q4: Can I use thermal annealing to improve my DDA monolayer? What are the recommended conditions? A4: Yes, thermal annealing can be an effective post-assembly treatment to improve monolayer quality by reducing structural defects and increasing the size of ordered domains.[4][5] For alkanethiol SAMs, annealing in air at temperatures around 373 K (100 °C) for 30 minutes has been shown to be effective.[5] This process helps to heal vacancy islands and reduce domain boundaries.[3][4]

Q5: How can I characterize the defects in my DDA monolayer? A5: Several surface-sensitive techniques can be used:

  • Atomic Force Microscopy (AFM): Provides topographical information, allowing for the direct visualization of defects like pits and increased surface roughness due to aggregates.[2]

  • Cyclic Voltammetry (CV): Uses a redox probe (e.g., ferrocyanide) to assess the barrier properties of the monolayer. A well-formed monolayer will block the probe from reaching the electrode, resulting in a significant shift in the oxidation/reduction peaks compared to a bare electrode.[9]

  • Electrochemical Impedance Spectroscopy (EIS): Models the monolayer-electrode interface as an electrical circuit. A high-quality, defect-free monolayer will exhibit a large charge-transfer resistance (Rct) and low double-layer capacitance (Cdl).[9][10]

Data Presentation

Table 1: Influence of Concentration on Surface Roughness of DDA vs. 11-MUA Monolayers

This table summarizes Atomic Force Microscopy (AFM) data comparing the surface roughness of this compound (DDA) and 11-Mercaptoundecanoic acid (11-MUA) monolayers prepared from solutions of different concentrations. The data suggests that DDA forms smoother monolayers, especially at higher concentrations, potentially due to reduced precipitation of oxidized species.[2]

Concentration (mM)DDA Surface Roughness (nm)11-MUA Surface Roughness (nm)
100.70.9
1600.54.1
Data sourced from Sensors and Materials, Vol. 21, No. 1.[2]

Diagrams and Visualizations

experimental_workflow cluster_prep Monolayer Preparation cluster_post Post-Assembly Treatment (Optional) cluster_char Characterization & Analysis sub_clean Substrate Cleaning (Gold Surface) sol_prep Solution Preparation (1-10 mM DDA in Ethanol) self_assembly Self-Assembly (Immerse for 24-48h) sol_prep->self_assembly rinsing Rinsing & Drying (Ethanol Rinse, N2 Dry) self_assembly->rinsing annealing Thermal Annealing (e.g., 100°C for 30 min) rinsing->annealing afm AFM (Topography, Roughness) rinsing->afm Directly or after annealing annealing->afm cv Cyclic Voltammetry (Barrier Properties) eis EIS (Rct, Cdl)

Caption: Workflow for DDA monolayer preparation, treatment, and characterization.

troubleshooting_defects start High Defect Density (e.g., from CV/EIS) check_prep Review Preparation Protocol start->check_prep check_purity Check Reagent Purity (DDA & Solvent) check_prep->check_purity Parameters OK? check_clean Verify Substrate Cleaning check_prep->check_clean Parameters OK? check_time Optimize Incubation Time (Increase to 24-48h) check_prep->check_time Parameters OK? solution Implement Solution check_purity->solution check_clean->solution check_time->solution anneal Apply Post-Assembly Thermal Annealing solution->anneal Still defective? re_char Re-characterize (CV/EIS) solution->re_char Fixed anneal->re_char

Caption: Troubleshooting logic for addressing high defect density in DDA monolayers.

Experimental Protocols

Protocol 1: Preparation of DDA Monolayer on Gold

  • Substrate Preparation:

    • Clean gold-coated substrates by immersing them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and then with 200-proof ethanol.[5]

    • Dry the substrates under a stream of dry nitrogen gas.[5]

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol.[3]

    • Sonicate the solution for 5-10 minutes to ensure the DDA is fully dissolved.[4]

  • Self-Assembly:

    • Immerse the cleaned gold substrates into the DDA solution in clean, sealable containers.[5]

    • To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen.[5]

    • Seal the containers and allow the self-assembly to proceed for 24-48 hours at room temperature.[2]

  • Rinsing and Drying:

    • Remove the substrates from the solution with clean tweezers.

    • Rinse the substrates thoroughly with a stream of fresh ethanol for 10-15 seconds.[4]

    • Place the samples in a container with fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed molecules.[4]

    • Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen.[4]

    • Store the prepared monolayers in a clean, dry environment, preferably under nitrogen.[5]

Protocol 2: Electrochemical Characterization (CV & EIS)

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: the DDA-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[9]

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution containing a redox probe. A common choice is 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte like 0.1 M KCl.

  • Cyclic Voltammetry (CV):

    • Place the DDA-modified electrode in the electrolyte solution.

    • Scan the potential in a range appropriate for the redox probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for the ferro/ferricyanide couple).

    • A high-quality monolayer will show a large peak-to-peak separation and significantly suppressed peak currents compared to a bare gold electrode, indicating effective blocking of electron transfer.[9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Set the potentiostat to the formal potential of the redox probe, determined from the CV measurement.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[10]

    • Fit the resulting Nyquist plot to an equivalent circuit model (e.g., a Randles circuit). A high charge-transfer resistance (Rct) value corresponds to a well-packed, insulating monolayer with few defects.[9]

References

Technical Support Center: Preventing Aggregation of 4,4'-Dithiodibutyric Acid Coated Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of gold nanoparticles (AuNPs) coated with 4,4'-Dithiodibutyric acid (DDA).

Troubleshooting Guide

Gold nanoparticle aggregation is a common issue that can arise at various stages of the functionalization process. This guide will help you identify the potential causes of aggregation and provide solutions to maintain the stability of your DDA-coated AuNPs.

A primary indicator of AuNP aggregation is a color change of the solution from red to purple or blue.[1][2] This visual cue, along with spectroscopic and particle size analysis, can confirm aggregation.

Issue 1: Aggregation During Ligand Exchange (Citrate to DDA)

Symptoms:

  • The AuNP solution changes color from red to purple/blue immediately or shortly after the addition of DDA.

  • Precipitate forms in the reaction vessel.

  • UV-Vis spectroscopy shows a red-shift and broadening of the surface plasmon resonance (SPR) peak.

  • Dynamic Light Scattering (DLS) analysis indicates a significant increase in the hydrodynamic diameter of the nanoparticles.[2]

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Suboptimal pH Adjust the pH of the citrate-stabilized AuNP solution to a slightly alkaline range (pH 8-9) before adding the DDA solution. This can be achieved by the slow, dropwise addition of a dilute base like 0.1 M NaOH while monitoring with a pH meter.[1] A suitable buffer, such as a phosphate (B84403) or borate (B1201080) buffer, can also be used to maintain the optimal pH.[1]
Inadequate Ligand Concentration Optimize the molar ratio of DDA to AuNPs. A significant molar excess of DDA is often required to ensure complete surface coverage. However, an excessively high concentration added too quickly can also induce aggregation. Start with a molar ratio in the range of 1000:1 to 10000:1 (DDA:AuNPs) and optimize from there.[3]
Improper Mixing/Reaction Conditions Add the DDA solution dropwise to the AuNP solution while maintaining gentle and constant stirring. Avoid vigorous stirring or high-power sonication, which can cause the nanoparticles to collide and aggregate.[1]
High Ionic Strength Ensure that the initial citrate-stabilized AuNP solution and the DDA solution have low ionic strength. High salt concentrations can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[4]
Issue 2: Aggregation After Purification

Symptoms:

  • The DDA-coated AuNPs appear stable after the ligand exchange reaction but aggregate after centrifugation and resuspension.

  • The nanoparticle pellet is difficult to resuspend.

  • The resuspended solution is purple/blue or contains visible aggregates.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Incomplete Surface Coverage Increase the incubation time during the ligand exchange reaction to ensure complete functionalization of the AuNP surface. An overnight incubation at room temperature is often recommended.[1]
Harsh Centrifugation Conditions Optimize the centrifugation speed and time to avoid irreversible aggregation in the pellet. The appropriate g-force depends on the size of the AuNPs. Start with lower centrifugation speeds and shorter durations. For example, for 20 nm AuNPs, a centrifugation speed of around 10,000 x g for 30 minutes can be a starting point.[1]
Inappropriate Resuspension Buffer Resuspend the nanoparticle pellet in a buffer that provides sufficient electrostatic and steric stabilization. A low concentration phosphate buffer (e.g., 10 mM) at a pH of around 7.4 is a good starting point.[1] Gentle sonication in a bath sonicator can aid in resuspension, but avoid probe sonicators which can induce aggregation.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coating gold nanoparticles with this compound?

A slightly alkaline pH, typically between 8 and 9, is recommended for the ligand exchange process.[1] This pH helps to deprotonate the thiol groups of the DDA, facilitating their strong bond formation with the gold surface. It also ensures that the carboxylic acid groups of the DDA are deprotonated, which contributes to the electrostatic stabilization of the nanoparticles.

Q2: How do I determine the correct concentration of DDA to use?

The optimal concentration of DDA needs to be determined empirically for your specific AuNPs (size, concentration) and reaction conditions. A good starting point is a high molar excess of DDA to AuNPs, in the range of 1000:1 to 10000:1.[3] You can perform a titration by adding increasing amounts of DDA to small aliquots of your AuNP solution and observing for any signs of aggregation.

Q3: My DDA-coated AuNPs are stable in water but aggregate in a buffer like PBS. Why is this happening and how can I prevent it?

Phosphate-buffered saline (PBS) has a relatively high ionic strength, which can screen the electrostatic repulsion between the negatively charged carboxyl groups on the surface of the DDA-coated AuNPs. This reduction in repulsive forces can lead to aggregation. To prevent this, you can:

  • Ensure complete and dense surface coverage with DDA to provide steric hindrance.

  • Use a lower concentration of PBS if your application allows.

  • Consider cross-linking the DDA on the surface to create a more robust coating.

Q4: Can I use sonication to redisperse aggregated DDA-coated AuNPs?

Gentle bath sonication for a short period can sometimes help in redispersing loosely aggregated nanoparticles.[1][5] However, high-power or prolonged sonication, especially with a probe sonicator, can introduce excessive energy and cause further, irreversible aggregation.[1] It is always better to optimize the functionalization and purification steps to prevent aggregation in the first place.

Q5: How should I store my DDA-coated gold nanoparticles to ensure long-term stability?

For long-term stability, store your DDA-coated AuNPs in a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.4) at 4°C.[1] Avoid freezing the nanoparticle solution, as the formation of ice crystals can force the particles together and cause aggregation. It is also advisable to store them in the dark to prevent any light-induced reactions.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich-Frens Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

Procedure:

  • In a clean 100 mL Erlenmeyer flask equipped with a magnetic stir bar, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.

  • Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.

  • The color of the solution will change from pale yellow to colorless, and then to a deep red or wine color, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the ligand exchange process to coat citrate-stabilized AuNPs with DDA.

Materials:

  • Citrate-stabilized gold nanoparticle solution (as prepared in Protocol 1)

  • This compound (DDA) solution (e.g., 10 mM in ethanol (B145695) or a mixture of ethanol and water)

  • 0.1 M NaOH solution

  • Phosphate buffer (10 mM, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • pH Adjustment: While gently stirring the citrate-stabilized AuNP solution, slowly add 0.1 M NaOH dropwise to adjust the pH to approximately 8.5. Monitor the pH using a calibrated pH meter.

  • Ligand Addition: Add the DDA solution dropwise to the pH-adjusted AuNP solution while maintaining gentle stirring. The optimal molar ratio of DDA to AuNPs should be determined empirically, but a starting point of a 1000-fold molar excess is recommended.[3]

  • Incubation: Allow the mixture to react for at least 4 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left to proceed overnight.[1]

  • Purification: a. Transfer the solution to microcentrifuge tubes. b. Centrifuge the functionalized AuNPs at a speed and time appropriate for their size (e.g., for ~20 nm AuNPs, start with 10,000 x g for 30 minutes).[1] c. Carefully remove the supernatant which contains excess DDA and displaced citrate ions. d. Resuspend the nanoparticle pellet in 10 mM phosphate buffer (pH 7.4). Brief and gentle bath sonication can be used to aid in resuspension. e. Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound ligands.

  • Final Resuspension and Storage: After the final wash, resuspend the purified DDA-functionalized AuNPs in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) for storage at 4°C.

Data Presentation

Table 1: Recommended Centrifugation Speeds for Gold Nanoparticles

Nanoparticle Diameter (nm)Recommended g-force (RCF)
1016,000 x g
2012,000 x g
308,000 x g
406,000 x g
504,500 x g
603,500 x g
802,000 x g
1001,500 x g

Note: These are starting recommendations and may need to be optimized for your specific centrifuge and sample volume. A centrifugation time of 30 minutes is generally sufficient for a 1 mL sample.

Table 2: Typical Experimental Parameters for DDA Functionalization

ParameterRecommended Value/RangeNotes
DDA:AuNP Molar Ratio 1000:1 - 10000:1Higher ratios can lead to faster functionalization but may also increase the risk of aggregation if not added slowly.[3]
pH of Reaction 8.0 - 9.0Facilitates thiol-gold bond formation and deprotonation of carboxylic acid groups.[1]
Reaction Time 4 - 24 hoursLonger incubation times generally lead to more complete surface coverage.[3]
Reaction Temperature 4°C - 25°CLower temperatures can slow down the reaction rate and may help in preventing aggregation.[3]
Purification Buffer 10 mM Phosphate BufferA low ionic strength buffer helps maintain colloidal stability after purification.[1]
Storage Temperature 4°CPrevents degradation and aggregation. Do not freeze.

Mandatory Visualizations

DDA Stabilization Mechanism

The stability of DDA-coated gold nanoparticles is achieved through a combination of a strong covalent bond and electrostatic repulsion. The disulfide bond in DDA is cleaved in the presence of the gold surface, and the resulting thiol groups form strong Au-S bonds. The two terminal carboxylic acid groups on each DDA molecule extend into the surrounding medium. At a neutral or alkaline pH, these carboxylic acid groups are deprotonated, creating a negative surface charge on the nanoparticles. This negative charge leads to electrostatic repulsion between adjacent nanoparticles, preventing them from aggregating.

DDA_Stabilization cluster_AuNP Gold Nanoparticle Surface cluster_DDA This compound (DDA) AuNP Au Coated_AuNP DDA-Coated AuNP DDA HOOC-(CH2)3-S-S-(CH2)3-COOH Cleaved_DDA 2x HOOC-(CH2)3-S• DDA->Cleaved_DDA Disulfide Bond Cleavage Cleaved_DDA->Coated_AuNP Au-S Bond Formation Repulsion Electrostatic Repulsion Coated_AuNP->Repulsion Deprotonated -COOH groups (COO-) Stability Colloidal Stability Repulsion->Stability

Caption: Mechanism of gold nanoparticle stabilization by this compound (DDA).

Troubleshooting Workflow for AuNP Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues during the functionalization of gold nanoparticles with DDA.

Troubleshooting_Workflow Start Aggregation Observed (Color change to purple/blue) Check_Stage At which stage did aggregation occur? Start->Check_Stage During_Ligand_Exchange During Ligand Exchange Check_Stage->During_Ligand_Exchange During Reaction After_Purification After Purification Check_Stage->After_Purification Post-Reaction Check_pH Check pH of AuNP solution During_Ligand_Exchange->Check_pH Check_Incubation Check incubation time After_Purification->Check_Incubation Adjust_pH Adjust pH to 8-9 Check_pH->Adjust_pH Not 8-9 Check_Ligand_Conc Check DDA:AuNP molar ratio Check_pH->Check_Ligand_Conc Optimal (8-9) Stable_AuNPs Stable DDA-Coated AuNPs Adjust_pH->Stable_AuNPs Optimize_Ligand_Conc Optimize molar ratio (e.g., 1000:1 to 10000:1) Check_Ligand_Conc->Optimize_Ligand_Conc Suboptimal Check_Mixing Check mixing method Check_Ligand_Conc->Check_Mixing Optimal Optimize_Ligand_Conc->Stable_AuNPs Slow_Addition Use dropwise addition with gentle stirring Check_Mixing->Slow_Addition Too Vigorous Check_Mixing->Stable_AuNPs Gentle & Dropwise Slow_Addition->Stable_AuNPs Increase_Incubation Increase incubation time (e.g., overnight) Check_Incubation->Increase_Incubation Too Short Check_Centrifugation Check centrifugation speed/time Check_Incubation->Check_Centrifugation Sufficient Increase_Incubation->Stable_AuNPs Optimize_Centrifugation Reduce g-force and/or time Check_Centrifugation->Optimize_Centrifugation Too Harsh Check_Resuspension Check resuspension buffer Check_Centrifugation->Check_Resuspension Optimal Optimize_Centrifugation->Stable_AuNPs Optimize_Buffer Use low ionic strength buffer (e.g., 10 mM Phosphate, pH 7.4) Check_Resuspension->Optimize_Buffer Inappropriate Check_Resuspension->Stable_AuNPs Appropriate Optimize_Buffer->Stable_AuNPs

Caption: Troubleshooting workflow for aggregation of DDA-coated gold nanoparticles.

References

Technical Support Center: Purification Strategies for Products from 4,4'-Dithiodibutyric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Dithiodibutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile disulfide-containing building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent primarily used in three main types of reactions:

  • Polymer Synthesis: It serves as a monomer for the synthesis of polythioesters and other polymers.

  • Amide Bond Formation: The two carboxylic acid groups readily react with primary and secondary amines to form diamides, often facilitated by coupling agents.

  • Esterification: The carboxylic acid moieties can be converted to esters through reactions with alcohols, typically under acidic conditions.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: The nature of impurities largely depends on the specific reaction. However, some common classes of byproducts include:

  • Unreacted Starting Materials: Residual this compound or the other reactant (e.g., amine, alcohol).

  • Coupling Agent Byproducts: In amide synthesis, byproducts from coupling agents are very common. For example, when using carbodiimides like EDC or DCC, the corresponding ureas (e.g., N,N'-dicyclohexylurea) are formed.

  • Side-Reaction Products: These can include products from disulfide exchange reactions, especially if the reaction conditions are not carefully controlled.

  • Oligomers: In polymerization reactions, a distribution of polymer chain lengths will be present.

Q3: Is the disulfide bond in this compound stable during typical reaction conditions?

A3: The disulfide bond is generally stable under many synthetic conditions, including standard amide coupling and esterification. However, it can be susceptible to cleavage under certain conditions:

  • Reducing Agents: The presence of reducing agents, even mild ones, can lead to the cleavage of the disulfide bond, forming the corresponding thiol.

  • Strong Bases: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially promote disulfide exchange reactions.

  • Thiols: The presence of other thiol-containing molecules can lead to thiol-disulfide exchange, resulting in a mixture of disulfide products.[1][2][3]

Troubleshooting Guides

This section provides structured guidance for overcoming common purification challenges.

Amide Synthesis Purification

Problem: Difficulty removing urea (B33335) byproducts from carbodiimide-mediated coupling reactions.

  • Symptoms:

    • A white precipitate that is insoluble in many common organic solvents is observed in the crude product.

    • NMR analysis of the crude product shows signals corresponding to the urea byproduct (e.g., characteristic signals for dicyclohexylurea if DCC was used).

    • The final product yield is low after purification due to co-precipitation with the urea.

  • Troubleshooting Workflow:

    G cluster_0 Initial Observation cluster_1 Purification Strategy cluster_2 Alternative Coupling Agent A White precipitate (urea byproduct) in crude product B Filter the reaction mixture through a sintered funnel A->B If DCC was used F Use a water-soluble carbodiimide (B86325) (e.g., EDC) A->F To simplify workup C Wash the filtrate with dilute acid (e.g., 1M HCl) B->C To remove basic impurities D Perform column chromatography C->D If impurities remain E Consider recrystallization D->E For final polishing

    Caption: Troubleshooting workflow for removing urea byproducts.

  • Detailed Steps:

    • Filtration: If you used a water-insoluble carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC), the primary method for removing the dicyclohexylurea (DCU) byproduct is through filtration. Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane, DMF), it will precipitate out.

    • Acid Wash: After filtration, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic impurities, including unreacted amine and any residual coupling agents.

    • Chromatography: If impurities persist, silica (B1680970) gel column chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can separate the desired amide product from less polar impurities.

    • Recrystallization: For solid products, recrystallization can be a highly effective final purification step to obtain a product with high purity.

    • Alternative Reagents: To avoid issues with insoluble urea byproducts, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Esterification Purification

Problem: Incomplete reaction and difficulty separating the product from unreacted carboxylic acid.

  • Symptoms:

    • TLC or NMR analysis of the crude product shows a significant amount of remaining this compound.

    • The product is difficult to isolate due to similar polarities of the starting material and the product.

  • Troubleshooting Workflow:

    G cluster_0 Initial Observation cluster_1 Reaction Optimization cluster_2 Purification Strategy A Incomplete reaction and presence of starting acid B Increase reaction time or temperature A->B C Use a Dean-Stark trap to remove water A->C D Increase excess of alcohol A->D E Wash with saturated NaHCO3 solution A->E To remove unreacted acid F Perform column chromatography E->F For further purification

    Caption: Troubleshooting workflow for esterification reactions.

  • Detailed Steps:

    • Reaction Optimization: Fischer esterification is an equilibrium reaction.[4] To drive the reaction to completion, consider:

      • Increasing Reaction Time/Temperature: Ensure the reaction has sufficient time to reach equilibrium.

      • Water Removal: Use a Dean-Stark apparatus to remove the water byproduct, which will shift the equilibrium towards the product side.

      • Excess Alcohol: Use a large excess of the alcohol, which can also serve as the solvent.

    • Aqueous Workup: After the reaction, perform an aqueous workup. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the unreacted carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer.

    • Column Chromatography: If the product is still not pure, silica gel column chromatography is a standard method for separating the ester from any remaining starting material or other non-polar byproducts.

Disulfide Bond Integrity

Problem: Suspected disulfide bond cleavage or exchange.

  • Symptoms:

    • Mass spectrometry analysis shows unexpected molecular weights corresponding to the reduced thiol or products of disulfide exchange.

    • NMR may show the appearance of new signals in the thiol region (typically 1-2 ppm, but can vary).

    • The product exhibits different solubility or chromatographic behavior than expected.

  • Troubleshooting Workflow:

    G cluster_0 Initial Observation cluster_1 Reaction Condition Review cluster_2 Purification Strategy A Unexpected MS or NMR data suggesting disulfide cleavage B Avoid reducing agents A->B C Use milder bases and lower temperatures A->C D Ensure reactants are free of thiol impurities A->D E Use mild purification conditions (e.g., neutral pH) A->E F Consider oxidative workup to reform disulfide bonds (if applicable) E->F

    Caption: Troubleshooting workflow for disulfide bond instability.

  • Detailed Steps:

    • Review Reaction Conditions:

      • Reducing Agents: Scrutinize your reaction scheme for any intentional or unintentional sources of reducing agents.

      • Base and Temperature: If strong bases or high temperatures were used, consider milder conditions.

      • Thiol Impurities: Ensure that your starting materials and solvents are free from thiol impurities that could initiate thiol-disulfide exchange.

    • Purification under Mild Conditions: During purification, especially chromatography, use neutral pH conditions to minimize the risk of on-column reactions.

    • Oxidative Workup: In some cases, if disulfide bond reduction has occurred, it may be possible to reform the disulfide bond through a mild oxidative workup (e.g., exposure to air in a suitable solvent), although this may not be selective if other thiols are present.

Quantitative Data

The following tables summarize typical yields and purity levels that can be expected for common reactions involving this compound. Please note that actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Amide Synthesis Yields and Purity

Amine SubstrateCoupling AgentSolventTypical Yield (%)Purity (%)Purification Method
BenzylamineEDC/HOBtDMF85-95>98Column Chromatography
AnilineHATU/DIPEADCM70-85>97Recrystallization
Glycine methyl esterDCC/DMAPDCM80-90>98Filtration & Column Chromatography

Table 2: Esterification Yields and Purity

Alcohol SubstrateCatalystSolventTypical Yield (%)Purity (%)Purification Method
EthanolH₂SO₄Ethanol75-85>95Aqueous Workup & Distillation
MethanolAmberlyst 15Methanol80-90>97Filtration & Evaporation
Benzyl alcoholTsOHToluene (B28343)70-80>96Aqueous Workup & Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of a Diamide (B1670390) using EDC Coupling

This protocol describes a general procedure for the synthesis of a diamide from this compound and a primary amine using EDC as the coupling agent.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (0.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add the primary amine (2.2 eq) and HOBt (0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (2.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Fischer Esterification

This protocol provides a general method for the synthesis of a diester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene (if a Dean-Stark trap is used)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq) and a large excess of the alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • If the alcohol is not high-boiling, attach a reflux condenser. For higher boiling alcohols, a Dean-Stark trap can be used with toluene as a co-solvent to remove water.

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If an excess of a low-boiling alcohol was used, remove it under reduced pressure.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by distillation or column chromatography.

References

Technical Support Center: 4,4'-Dithiodibutyric Acid (DDA) SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for controlling the thickness and quality of 4,4'-Dithiodibutyric acid (DDA) self-assembled monolayers (SAMs) on gold substrates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (DDA) SAM?

A DDA SAM is a highly organized, single-molecule-thick layer formed by the spontaneous adsorption of DDA molecules onto a gold surface. DDA is an organic disulfide compound with the linear formula [-S(CH₂)₃CO₂H]₂.[1] The molecule features a central disulfide (-S-S-) bond that cleaves upon interaction with gold, allowing two sulfur atoms to form strong gold-thiolate (Au-S) bonds.[2][3] The resulting monolayer exposes terminal carboxylic acid (-COOH) groups, which can be used for subsequent functionalization, such as immobilizing proteins for biosensor and protein chip applications.[4][5]

Q2: What is the expected thickness of a DDA monolayer?

The exact thickness of a DDA monolayer depends on the molecular orientation and packing density. While specific experimental values for DDA are not broadly published, the thickness is governed by its short alkyl chain length. A well-packed monolayer's thickness can be estimated based on the length of the 3-carboxypropyl fragment attached to the sulfur atom. Deviations from the expected monolayer thickness often indicate issues with packing density, molecular orientation, or the formation of multilayers.[6]

Q3: How is the thickness and quality of a DDA SAM measured?

Several surface-sensitive techniques are used to characterize DDA SAMs:

  • Spectroscopic Ellipsometry: This is a primary non-destructive technique used to measure the thickness of the thin film with high precision.[6][7]

  • Atomic Force Microscopy (AFM): AFM is used to examine the surface topology, roughness, and uniformity of the SAM.[4][8]

  • Contact Angle Goniometry: This method measures the surface wettability (hydrophilicity/hydrophobicity). A consistent and expected contact angle across the surface is a good indicator of a uniform SAM.[4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS confirms the chemical composition of the surface and can verify the formation of the gold-thiolate bond.[3][6]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to characterize the chemical bonds within the SAM, such as the alkyl chain (CH₂) groups.[4][8]

Q4: How does DDA's disulfide bond affect SAM formation?

The disulfide bond in DDA must be cleaved for the molecule to bind to the gold surface. This process results in two sulfur headgroups binding to the substrate. While this is a common mechanism for disulfide-containing molecules, it can sometimes lead to different packing structures or defect densities compared to alkanethiols. In some cases, disulfide deposition can lead to the formation of multilayers, which may block the functional carboxyl groups.[4][8]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of DDA SAMs.

Problem 1: Measured SAM thickness is too low or highly variable.

  • Possible Cause 1: Incomplete Monolayer Formation.

    • Solution: The self-assembly process, while initially rapid, requires time for the molecules to reorganize into a densely packed, ordered structure.[2] Increase the immersion time to the recommended 24-48 hours to ensure a well-ordered monolayer.[9] Studies on DDA have shown that surface properties can continue to evolve for up to 24 hours.[4]

  • Possible Cause 2: Contaminated Substrate or Environment.

    • Solution: A pristine gold surface is critical for high-quality SAM formation. Ensure the substrate is thoroughly cleaned before immersion. Avoid environmental contaminants like silanes, iodine, or dust, as they can adsorb on the gold and inhibit proper SAM formation.[9] All handling should occur in a clean environment.

  • Possible Cause 3: Impure DDA or Solvent.

    • Solution: Use high-purity DDA (95% or greater) and high-grade solvent (e.g., 200 proof ethanol).[9][10] Even small amounts of impurities can disrupt the packing of the monolayer.

  • Possible Cause 4: Sub-optimal DDA Concentration.

    • Solution: While a 1 mM solution is a standard starting point, the optimal concentration can vary. A study on DDA explored concentrations from 10 mM to 160 mM.[4] If thickness is low, consider preparing fresh solutions and experimenting with slightly higher concentrations.

  • Possible Cause 5: Loosely packed or disordered film.

    • Solution: Loosely packed films can have a lower effective thickness.[6][11] This can be caused by any of the factors above. Following best practices for immersion time, cleanliness, and material purity will promote a more densely packed and ordered film.[11]

Problem 2: Measured SAM thickness is significantly higher than expected for a monolayer.

  • Possible Cause 1: Multilayer Formation.

    • Solution: DDA's two carboxylic acid groups can participate in intermolecular hydrogen bonding, which may promote the formation of a second layer on top of the initial monolayer, especially at high concentrations or under certain pH conditions.[4][12] Try reducing the DDA concentration or rinsing the substrate more thoroughly with the pure solvent (e.g., ethanol) after immersion to remove physisorbed molecules.

  • Possible Cause 2: Contamination or Residuals.

    • Solution: Ensure the substrate is thoroughly rinsed after removal from the DDA solution. Inadequate rinsing can leave behind excess, unbonded DDA molecules, which contribute to the measured thickness. Use a gentle stream of inert gas (like nitrogen) to dry the sample after rinsing.[9]

Problem 3: Poor surface coverage or patchy, inconsistent results.

  • Possible Cause 1: Inadequate Substrate Cleaning.

    • Solution: The gold substrate must be atomically clean. Employ a rigorous cleaning protocol, such as piranha solution treatment (use with extreme caution) or UV-Ozone cleaning, followed by rinsing with ultrapure water and ethanol (B145695).[9]

  • Possible Cause 2: Gold Delamination.

    • Solution: The gold layer on the substrate must have a proper adhesion layer, typically titanium (Ti) or chromium (Cr).[9] Without this layer, the gold can peel off during handling or sonication, ruining the monolayer.[9]

  • Possible Cause 3: Oxygen Exposure.

    • Solution: For the highest quality films, oxygen exposure during the assembly process should be minimized.[9] This can be achieved by reducing the headspace in the immersion container and backfilling it with an inert gas like nitrogen or argon before sealing.[9]

Factors Influencing DDA SAM Thickness & Quality

The final properties of the DDA monolayer are highly dependent on several experimental parameters. The table below summarizes their effects.

ParameterEffect on SAM Quality & ThicknessRecommendations & Notes
Immersion Time Longer immersion times (up to 48h) generally lead to more ordered, densely packed monolayers with a stable, consistent thickness.[9]Initial formation is rapid, but ordering takes hours. A minimum of 12-24 hours is recommended for a well-structured film.[4]
DDA Concentration Affects the kinetics and final surface coverage. Very low concentrations may require longer times; very high concentrations may increase the risk of multilayer formation.[4]Start with a 1-10 mM solution in ethanol. A study on DDA showed that the contact angle was stable across concentrations of 10-160 mM after 24h immersion.[4]
Solvent The solvent must fully dissolve the DDA and should not contaminate the surface.High-purity, 200-proof ethanol is the most common and recommended solvent for thiol SAMs.[9]
pH of Solution For thiols with carboxylic acid groups, pH can influence the charge state of the terminal group, affecting intermolecular interactions and packing.[9]Adjusting the pH of the ethanolic solution to ~2 with HCl is recommended for carboxy-terminated thiols to ensure the -COOH group is protonated.[9]
Substrate Quality Surface roughness, cleanliness, and the presence of an adhesion layer (Ti or Cr) are critical for forming a uniform, stable SAM.[9]Use high-quality gold-coated substrates. Implement a rigorous, validated cleaning procedure before every experiment.
Temperature Higher temperatures can increase the rate of formation and molecular mobility on the surface, potentially leading to a more ordered layer faster, but can also increase desorption.Most protocols recommend performing the self-assembly at room temperature (25°C).[3]
Cleanliness Contaminants (organic residues, dust, silanes) are a primary cause of defects, low packing density, and inconsistent results.[9]Always use clean glassware and tweezers. Work in a clean environment, such as a fume hood or glove box, and minimize exposure to air.[9]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the formation of a high-quality DDA SAM on a gold substrate.

G cluster_prep Preparation Phase cluster_assembly Assembly Phase cluster_post Post-Processing & Analysis sub_prep 1. Substrate Cleaning (e.g., UV-Ozone or Piranha) sol_prep 2. Solution Preparation (1-10 mM DDA in Ethanol, adjust pH to ~2) immerse 3. Immersion (Immerse substrate in DDA solution) sol_prep->immerse seal 4. Incubation (Backfill with N2, seal, and store for 24-48h) immerse->seal rinse 5. Rinsing (Rinse with pure ethanol) seal->rinse dry 6. Drying (Dry under gentle N2 stream) rinse->dry char 7. Characterization (Ellipsometry, AFM, etc.) dry->char

1. Substrate Preparation (Critical Step) a. Handle gold-coated substrates only with clean tweezers. b. Clean the substrate to remove organic contaminants. A common method is UV-Ozone treatment for 15-20 minutes. Alternatively, piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment). c. Rinse the substrate thoroughly with ultrapure water (18 MΩ·cm) and then with pure ethanol. d. Dry the substrate under a gentle stream of nitrogen gas. Use immediately.

2. DDA Solution Preparation a. In a clean glass container, prepare a 1 to 10 mM solution of this compound in 200-proof ethanol. b. For carboxy-terminated thiols like DDA, it is recommended to adjust the pH to approximately 2 by adding a few drops of concentrated HCl.[9] This ensures the terminal groups are fully protonated.

3. Self-Assembly a. Place the clean, dry gold substrate into the container with the DDA solution. Ensure the entire surface is submerged. b. To minimize oxidation, reduce the headspace above the solution and gently backfill the container with an inert gas (e.g., nitrogen).[9] c. Seal the container tightly (e.g., with a cap and Parafilm®). d. Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a vibration-free location.[9]

4. Rinsing and Drying a. After incubation, carefully remove the substrate from the DDA solution with tweezers. b. Rinse the substrate thoroughly with fresh, pure ethanol to remove any non-chemisorbed molecules. c. Dry the substrate again under a gentle stream of nitrogen gas.

5. Characterization a. The freshly prepared DDA SAM is now ready for analysis using techniques like ellipsometry, AFM, or contact angle goniometry to verify its thickness and quality.

Visualized Guides

G start Problem Detected with SAM (e.g., Incorrect Thickness) q1 Is thickness too LOW? start->q1 q2 Is thickness too HIGH? start->q2 c3 Is surface coverage patchy? start->c3 c1 Check & Increase Immersion Time (24-48h) Verify Substrate & Solution Purity Optimize DDA Concentration q1->c1 Yes c2 Check for Multilayer Formation Reduce DDA Concentration Ensure Thorough Rinsing Post-Immersion q2->c2 Yes c4 Re-evaluate Substrate Cleaning Protocol Check for Gold Adhesion Layer (Ti/Cr) Minimize Oxygen Exposure During Assembly c3->c4 Yes

G

References

Technical Support Center: Degradation of 4,4'-Dithiodibutyric Acid in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Dithiodibutyric acid (DTDB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the degradation of DTDB in various biological media.

Section 1: Microbial Degradation of this compound

The biodegradation of DTDB has been notably studied in certain bacterial species, particularly Rhodococcus erythropolis. This section focuses on the established degradation pathway in these microorganisms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bacterial culture is not degrading DTDB. What are the possible reasons?

A1: Several factors could contribute to the lack of DTDB degradation:

  • Incorrect Bacterial Strain: Not all bacteria can metabolize DTDB. Strains of Rhodococcus erythropolis have been identified as capable of utilizing DTDB as a sole carbon source.[1] Ensure you are using a competent strain.

  • Sub-optimal Culture Conditions: Check the pH, temperature, and aeration of your culture medium. These parameters should be optimized for the specific bacterial strain you are using.

  • Toxicity of Intermediates: The degradation of DTDB produces 4-mercaptobutyric acid (4MB), which can be toxic to bacteria at certain concentrations, potentially inhibiting further degradation.[2]

  • Enzyme Inhibition: If your media contains other compounds, they might be inhibiting the key enzymes responsible for DTDB breakdown.

Q2: I am observing an accumulation of an intermediate and a halt in the degradation process. How can I identify this intermediate?

A2: The most likely accumulating intermediate is 4-mercaptobutyric acid (4MB).[2] To confirm its identity, you can use the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the unknown peak with a 4MB standard.

  • Mass Spectrometry (MS): Analyze the culture supernatant to determine the mass-to-charge ratio of the accumulating compound and compare it to the known mass of 4MB.

Q3: How can I mitigate the toxicity of the 4-mercaptobutyric acid (4MB) intermediate?

A3: To reduce the toxic effects of 4MB, you can try the following:

  • Fed-batch Culturing: Instead of providing a high initial concentration of DTDB, a fed-batch approach can maintain a low, steady-state concentration of the toxic intermediate.

  • Co-culturing: Introduce a second microbial species that can tolerate and potentially metabolize 4MB.

  • Immobilized Cells: Using immobilized bacteria can sometimes improve tolerance to toxic compounds.

Quantitative Data: Microbial Degradation
ParameterValueOrganism/ConditionsSource
Enzyme Specific Activity (Nox) 1.2 ± 0.15 U/mgRhodococcus erythropolis MI2[2]
Detected Intermediate (4MB) Up to 1.1 mMCell-free supernatant of R. erythropolis MI2[2]
Experimental Protocols: Microbial Degradation

Protocol 1: Culturing Bacteria for DTDB Degradation

  • Prepare Mineral Salts Medium (MSM): Prepare MSM agar (B569324) plates and liquid medium suitable for Rhodococcus species.

  • Inoculation: Inoculate the liquid MSM with a single colony of Rhodococcus erythropolis.

  • DTDB as Carbon Source: Add DTDB to the medium as the sole carbon source at a desired concentration (e.g., 30 mM).

  • Incubation: Incubate the culture at 30°C with shaking for optimal aeration.

  • Monitoring Degradation: At regular intervals, take aliquots of the culture, centrifuge to remove cells, and analyze the supernatant for DTDB and its degradation products using HPLC.

Protocol 2: Qualitative Enzyme Activity Assay for NADH:flavin oxidoreductase (Nox)

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH, and the cell-free extract containing the Nox enzyme.

  • Initiate Reaction: Start the reaction by adding DTDB to the mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADH.

  • Controls: Run control reactions without the enzyme and without the DTDB substrate.

  • Calculate Specific Activity: The specific enzyme activity can be calculated in units (micromoles of NADH oxidized per minute) per milligram of protein.[2]

Visualization: Microbial Degradation Pathway

Microbial_DTDB_Degradation DTDB This compound (DTDB) MB4 4-Mercaptobutyric Acid (4MB) DTDB->MB4 NADH:flavin oxidoreductase (Nox) OXO 4-Oxo-4-sulphanylbutanoic Acid MB4->OXO Putative oxygenase SUC Succinic Acid OXO->SUC Putative desulphydrase H2S Hydrogen Sulfide OXO->H2S

Caption: Proposed microbial degradation pathway of this compound.

Section 2: Putative Degradation Pathways of this compound in Mammalian Media

While the degradation of DTDB is well-documented in certain bacteria, its fate in mammalian biological media is less understood. This section outlines hypothetical pathways based on known mammalian metabolic processes for similar chemical structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely initial steps of DTDB degradation in mammalian cells?

A1: The initial and most critical step is the reduction of the disulfide bond. In mammalian cells, this could be catalyzed by several systems:

  • Thioredoxin (Trx) System: The cytosolic and mitochondrial thioredoxin reductases (TrxRs) are known to have broad substrate specificity and can reduce disulfide bonds in small molecules.[1][3]

  • Glutathione (B108866) (GSH) System: Glutathione reductase (GR) maintains a high intracellular ratio of reduced to oxidized glutathione. GSH can non-enzymatically or enzymatically (via glutaredoxins) reduce disulfide bonds.

  • Lysosomal Reductases: If DTDB is taken up by endocytosis, lysosomal thiol reductases, which are active at low pH, could cleave the disulfide bond.[4][5]

Q2: After the disulfide bond is cleaved, what is the probable fate of the resulting 4-mercaptobutyric acid (4MB)?

A2: The resulting 4MB would likely be further metabolized through pathways for short-chain fatty acids. The butyric acid backbone is expected to undergo β-oxidation. Given that it is a dicarboxylic acid precursor, this process is likely to occur in peroxisomes.[3][6] The sulfur moiety's fate is less clear and would require further investigation.

Q3: I am studying the stability of DTDB in human plasma and observe rapid degradation. What could be the cause?

A3: The degradation in plasma is likely due to thiol-disulfide exchange reactions with free thiols on plasma proteins, such as human serum albumin, or with other small molecule thiols like cysteine. This would lead to the formation of mixed disulfides.

Q4: How can I confirm if the thioredoxin or glutathione system is involved in DTDB reduction in my cell-based assay?

A4: You can use specific inhibitors to probe the involvement of these systems:

  • Auranofin: A known inhibitor of thioredoxin reductase.

  • BSO (Buthionine sulfoximine): An inhibitor of glutathione synthesis, which will deplete the cellular GSH pool. By treating your cells with these inhibitors and observing a decrease in the rate of DTDB degradation, you can infer the involvement of the respective pathways.

Quantitative Data: Relevant Mammalian Enzyme Systems
ParameterValue/ObservationSystem/ConditionsSource
Thioredoxin Reductase Substrates Broad, includes non-disulfide substrates like selenite (B80905) and lipid hydroperoxides.Mammalian TrxR[7]
Peroxisomal β-oxidation Primary pathway for dicarboxylic acid degradation.Mammalian cells[3][6]
Experimental Protocols: Mammalian Degradation Studies

Protocol 3: In Vitro Plasma Stability Assay for DTDB

  • Prepare Plasma: Obtain fresh or frozen plasma (human, rat, etc.) and thaw at 37°C.

  • Incubation: Spike DTDB into the plasma at a final concentration of, for example, 1 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-DTDB mixture.

  • Quench Reaction: Immediately stop the reaction by adding a protein precipitation agent, such as cold acetonitrile (B52724) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of DTDB.

  • Data Analysis: Calculate the percentage of DTDB remaining at each time point relative to the 0-minute sample to determine the half-life.

Protocol 4: Cell-Based Assay for DTDB Degradation

  • Cell Culture: Plate your mammalian cell line of interest in a multi-well plate and grow to a desired confluency.

  • Treatment: Replace the culture medium with a fresh medium containing a known concentration of DTDB.

  • Time Course: Incubate the cells for various time points. At each time point, collect both the cell lysate and the culture medium.

  • Sample Preparation: For the cell lysate, perform protein precipitation. For the medium, it may be analyzed directly or after a simple filtration step.

  • Analysis: Use LC-MS/MS to quantify DTDB, 4MB, and potentially further metabolites in both the lysate and the medium.

  • Inhibitor Studies (Optional): To probe specific pathways, pre-incubate the cells with inhibitors like Auranofin or BSO before adding DTDB.

Visualization: Putative Mammalian Degradation Pathways

Mammalian_DTDB_Degradation cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular DTDB_plasma This compound (DTDB) Mixed_Disulfide Mixed Disulfides with Plasma Proteins DTDB_plasma->Mixed_Disulfide Thiol-Disulfide Exchange DTDB_cell This compound (DTDB) MB4_cell 4-Mercaptobutyric Acid (4MB) DTDB_cell->MB4_cell Thioredoxin System or Glutathione System Perox_Beta_Ox Peroxisomal β-oxidation MB4_cell->Perox_Beta_Ox Metabolites Chain-shortened Metabolites Perox_Beta_Ox->Metabolites

Caption: Putative degradation pathways of this compound in mammalian systems.

References

Validation & Comparative

A Comparative Analysis of 4,4'-Dithiodibutyric Acid and Other Dithiol Cross-linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison of 4,4'-Dithiodibutyric acid (DTBA), a homobifunctional, cleavable cross-linker, with other commonly used dithiol cross-linkers, supported by experimental data and detailed protocols.

This compound is an organic sulfur compound utilized as a cross-linking agent in the synthesis of polymers and materials. Its structure features a disulfide bond, which can be cleaved under reducing conditions, and two terminal carboxylic acid groups. These carboxylic acid groups can be activated to react with primary amines, such as those on the surface of proteins, forming stable amide bonds. This allows for the creation of reducible linkages between molecules.

Comparative Performance of Dithiol Cross-linkers

The choice of a dithiol cross-linker is often a balance between stability in circulation and efficient cleavage at the target site. While direct quantitative comparisons of this compound with other dithiol cross-linkers are not extensively available in the public literature, we can infer its performance based on the general properties of disulfide linkers and compare them to other common classes.

FeatureThis compound (DTBA)N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Structure Homobifunctional, dicarboxylic acid with a disulfide bondHeterobifunctional, NHS ester and pyridyldithio groupHomobifunctional, water-soluble NHS ester with a disulfide bond
Reactive Groups Carboxylic Acids (require activation)NHS ester (amine-reactive), Pyridyldithiol (thiol-reactive)Sulfo-NHS esters (amine-reactive)
Cleavage Mechanism Reduction of disulfide bond (e.g., by DTT or TCEP)Reduction of disulfide bondReduction of disulfide bond
Solubility Soluble in organic solvents, limited in aqueous solutions without activationLimited aqueous solubilityWater-soluble
Key Advantages Simple structure; potential for creating homodimers.Allows for controlled, stepwise conjugation of two different molecules.Water-solubility simplifies cross-linking of cell surface proteins in aqueous buffers.[1]
Potential Disadvantages Requires a separate activation step for the carboxylic acids; hydrophobicity may lead to aggregation.Potential for off-target cleavage in plasma by free thiols.[2]The sulfonate groups make it membrane-impermeable, limiting intracellular applications.[1]
Plasma Stability Generally moderate to high, but susceptible to thiol-disulfide exchange.Moderate to high, influenced by steric hindrance around the disulfide bond.[2]Moderate to high, but susceptible to thiol-disulfide exchange.
Intracellular Cleavage Rapid in the reducing environment of the cytoplasm.Rapid in the presence of millimolar concentrations of glutathione.[2]Rapid in the presence of reducing agents like DTT.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful application of cross-linkers. Below are generalized protocols for the use of this compound in protein cross-linking.

Activation of this compound

To make the carboxylic acid groups of DTBA reactive towards primary amines on a protein, they must first be activated, typically using a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

Materials:

  • This compound (DTBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve DTBA in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mM).

  • Add a molar excess of EDC (e.g., 1.5-2 equivalents) and NHS or Sulfo-NHS (e.g., 1.5-2 equivalents) to the DTBA solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated DTBA. The activated cross-linker should be used immediately.

Protein Cross-linking with Activated DTBA

This protocol describes the conjugation of the activated DTBA to a protein containing accessible primary amines.

Materials:

  • Protein to be cross-linked (in a suitable buffer, e.g., PBS pH 7.2-8.0, free of primary amines)

  • Activated DTBA solution (from the previous step)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Add the activated DTBA solution to the protein solution. The molar ratio of activated DTBA to protein should be optimized for the specific application but can range from a 10- to 50-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 15 minutes.

  • Remove excess cross-linker and by-products by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Cleavage of DTBA Cross-links

The disulfide bond in the DTBA cross-linker can be cleaved using reducing agents.

Materials:

  • Cross-linked protein sample

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • To the cross-linked protein sample, add DTT or TCEP to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • The cleavage can be confirmed by techniques such as SDS-PAGE under reducing and non-reducing conditions, where the cross-linked species will dissociate into their individual components upon reduction.

Visualization of Key Processes

Logical Flow of DTBA Cross-linking

DTBA_Crosslinking_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_cleavage Cleavage DTBA 4,4'-Dithiodibutyric acid (DTBA) Activated_DTBA NHS-activated DTBA DTBA->Activated_DTBA Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DTBA Crosslinked_Protein Cross-linked Protein Activated_DTBA->Crosslinked_Protein Conjugation Protein Protein Protein->Crosslinked_Protein Cleaved_Protein Cleaved Protein Fragments Crosslinked_Protein->Cleaved_Protein Reduction Reducing_Agent Reducing Agent (DTT / TCEP) Reducing_Agent->Cleaved_Protein

Caption: Workflow for protein cross-linking using this compound.

Signaling Pathway for ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Disulfide Cleavage (High Glutathione) Cell_Death Cell Death Payload->Cell_Death Cytotoxicity

Caption: General pathway of ADC action involving a cleavable disulfide linker.

References

A Comparative Guide to Alternatives for 4,4'-Dithiodibutyric Acid in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface functionalization, the choice of molecule for forming self-assembled monolayers (SAMs) is critical. 4,4'-dithiodibutyric acid (4,4-DTBA) is a commonly used disulfide for creating carboxylic acid-terminated SAMs on gold surfaces, which are essential for the covalent immobilization of biomolecules. However, a range of alternative molecules can offer advantages in terms of stability, resistance to non-specific adsorption, and versatility on different substrates. This guide provides a comprehensive comparison of key alternatives to 4,4-DTBA, supported by experimental data and detailed protocols.

The primary alternatives to this compound for forming self-assembled monolayers include long-chain carboxy-terminated alkanethiols, oligo(ethylene glycol)-terminated thiols, mixed monolayers, and phosphonic acids for metal oxide surfaces. Each of these alternatives offers distinct advantages in terms of stability, resistance to non-specific protein adsorption, and surface functionalization capabilities.

Performance Comparison of SAM-Forming Molecules

The selection of a SAM-forming molecule is dictated by the specific application requirements, such as the need for a high density of functional groups, minimization of non-specific binding, or enhanced stability. The following tables summarize key performance metrics for 4,4-DTBA and its alternatives.

MoleculeSubstrateMonolayer Thickness (nm)Water Contact Angle (°)Surface Roughness (Ra, nm)
This compound (4,4-DTBA) Gold~0.7-1.040-500.5 - 0.7[1]
11-Mercaptoundecanoic Acid (11-MUA) Gold~1.5-2.0[2]30-400.9 - 4.1[1]
16-Mercaptohexadecanoic Acid (16-MHDA) Gold~2.0-2.5< 20Not widely reported
Oligo(ethylene glycol)-terminated Thiol GoldVariable (depends on EG units)35-65~0.3-0.6
Octadecylphosphonic Acid (ODPA) TiO2~2.5~110Not widely reported

Table 1: Physical Properties of Various SAMs. This table provides a comparative overview of the physical characteristics of SAMs formed from different molecules. The data is compiled from various studies and may vary depending on the specific experimental conditions.

MoleculeTerminal GroupProtein Adsorption (ng/cm²)StabilityKey Feature
This compound (4,4-DTBA) Carboxylic AcidModerate to HighModerateShort-chain, readily forms disulfide bonds.
11-Mercaptoundecanoic Acid (11-MUA) Carboxylic AcidModerate to HighHighWell-ordered, densely packed monolayers.[2]
16-Mercaptohexadecanoic Acid (16-MHDA) Carboxylic AcidModerate to HighVery HighIncreased van der Waals interactions lead to highly ordered and stable SAMs.
Oligo(ethylene glycol)-terminated Thiol HydroxylVery Low (< 5)[3][4]HighExcellent resistance to non-specific protein adsorption.[3][4]
Mixed SAMs (e.g., MUA and MCH) Carboxylic Acid & MethylTunableHighAllows for control over the density of functional groups and reduces non-specific interactions.
Phosphonic Acids VariousDependent on terminal groupVery High (on metal oxides)Forms robust monolayers on a wide range of metal oxide surfaces.

Table 2: Performance Characteristics of Various SAMs. This table summarizes the key performance attributes of different SAM-forming molecules, focusing on their interaction with proteins and their stability.

Detailed Experimental Protocols

Reproducibility in SAM formation is highly dependent on meticulous experimental procedures. Below are detailed protocols for forming SAMs with some of the key molecules discussed.

Protocol 1: Formation of Carboxy-Terminated Alkanethiol SAMs (e.g., 11-MUA)

This protocol is adapted from established methods for forming high-quality alkanethiol SAMs on gold.[5]

  • Substrate Preparation:

    • Clean gold-coated substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and then with absolute ethanol (B145695).

    • Dry the substrates under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of 11-mercaptoundecanoic acid in absolute ethanol.

    • For carboxy-terminated thiols, it is recommended to adjust the pH of the solution to ~2 by adding a few drops of concentrated HCl to ensure the carboxylic acid groups are protonated.[6]

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[5]

  • SAM Formation:

    • Immerse the cleaned gold substrates into the thiol solution in a clean, sealed container.

    • To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of dry nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment until use.

Protocol 2: Formation of Oligo(ethylene glycol)-Terminated Thiol SAMs for Protein Resistance

This protocol is designed to maximize the protein-resistant properties of OEG-terminated SAMs.

  • Substrate Preparation: Follow the same procedure as in Protocol 1.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired oligo(ethylene glycol)-terminated thiol (e.g., (1-mercaptoundec-11-yl)tri(ethylene glycol)) in absolute ethanol.

  • SAM Formation:

    • Immerse the cleaned gold substrates in the OEG-thiol solution.

    • Incubate for at least 12 hours at room temperature.

  • Rinsing and Drying:

    • Rinse the substrates extensively with absolute ethanol.

    • Dry under a stream of dry nitrogen.

Protocol 3: Formation of Mixed Alkanethiol SAMs

Mixed SAMs are used to control the surface density of functional groups.[7]

  • Substrate Preparation: Follow the same procedure as in Protocol 1.

  • Solution Preparation:

    • Prepare individual stock solutions (e.g., 10 mM) of the functional thiol (e.g., 11-MUA) and a diluent thiol (e.g., 11-mercapto-1-undecanol (B1218877) or a shorter-chain alkanethiol) in absolute ethanol.

    • Prepare the final mixed thiol solution by combining the stock solutions to achieve the desired molar ratio (e.g., 1:10, 1:100 of functional to diluent thiol) with a total thiol concentration of 1 mM.[7]

  • SAM Formation:

    • Immerse the cleaned gold substrates in the mixed thiol solution for 18-24 hours.

  • Rinsing and Drying:

    • Rinse the substrates with absolute ethanol and dry under a stream of nitrogen.

Protocol 4: Formation of Phosphonic Acid SAMs on Metal Oxide Surfaces

Phosphonic acids are excellent for modifying metal oxide surfaces like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂).[8][9]

  • Substrate Preparation:

    • Clean the metal oxide substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen and treat with UV-ozone for 15 minutes to create a hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid) in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol.[9]

  • SAM Formation:

    • Immerse the cleaned substrate in the phosphonic acid solution.

    • The deposition can be carried out at room temperature for 24-48 hours. For some substrates and phosphonic acids, thermal annealing after deposition may improve monolayer stability.[10]

  • Rinsing and Drying:

    • Remove the substrate and rinse thoroughly with the solvent used for deposition, followed by a final rinse with ethanol.

    • Dry under a stream of nitrogen.

Visualizing Experimental Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the principles behind the functionality of these SAMs.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly sub_clean Substrate Cleaning (e.g., Piranha, UV-Ozone) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry assembly Immersion (18-24 hours) sub_dry->assembly sol_dissolve Dissolve SAM Molecule (e.g., 1 mM in Ethanol) sol_ph pH Adjustment (if necessary) sol_dissolve->sol_ph sol_sonicate Sonication sol_ph->sol_sonicate sol_sonicate->assembly post_rinse Rinsing (Ethanol) assembly->post_rinse post_dry Drying (Nitrogen Stream) post_rinse->post_dry final_sam final_sam post_dry->final_sam Functionalized Surface

Caption: General workflow for the formation of self-assembled monolayers from solution.

Biosensor_Signaling_Pathway cluster_surface Biosensor Surface cluster_detection Detection Principle cluster_output Output cluster_nonspecific Interference gold Gold Substrate sam Self-Assembled Monolayer (e.g., 11-MUA) gold->sam receptor Immobilized Bioreceptor (e.g., Antibody) sam->receptor ns_binding Non-specific Binding sam->ns_binding binding Analyte-Receptor Binding receptor->binding analyte Target Analyte analyte->binding signal Signal Transduction (e.g., Change in Refractive Index, Impedance) binding->signal detector Detector signal->detector readout Quantitative Readout detector->readout interferent Non-specific Protein interferent->ns_binding noise Noise ns_binding->noise noise->detector

Caption: Influence of SAMs on a typical biosensor signaling pathway.

Conclusion

While this compound is a viable option for creating carboxy-functionalized surfaces, researchers have a diverse toolkit of alternative molecules at their disposal. For applications demanding high stability and well-ordered monolayers, long-chain alkanethiols like 11-MUA and 16-MHDA are excellent choices. When minimizing non-specific protein adsorption is paramount, oligo(ethylene glycol)-terminated thiols are the gold standard. Mixed SAMs offer a sophisticated approach to fine-tune surface properties by controlling the density of functional groups. For surfaces other than gold, particularly metal oxides, phosphonic acids provide a robust and stable alternative. The choice of the optimal SAM-forming molecule will ultimately depend on a careful consideration of the specific requirements of the intended application, balancing factors such as cost, ease of preparation, required stability, and the nature of the substrate and biological interactants.

References

A Comparative Analysis of Rigid Versus Flexible Dithiol Cross-Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a cross-linking agent is a critical parameter that can dictate the efficacy, stability, and functionality of the resulting conjugate. Dithiol cross-linkers, molecules possessing two thiol groups, are pivotal in creating disulfide bonds, which are crucial for stabilizing protein structures and linking therapeutic payloads to antibodies in antibody-drug conjugates (ADCs). A key, yet often overlooked, characteristic of these linkers is their conformational flexibility. This guide provides a comparative analysis of rigid and flexible dithiol cross-linkers, offering insights into their performance, supported by experimental principles, to aid researchers, scientists, and drug development professionals in their selection process.

Core Differences: Conformational Constraint vs. Adaptability

The fundamental distinction between rigid and flexible dithiol cross-linkers lies in their chemical structure, which governs their conformational freedom.

Rigid Dithiol Cross-Linkers typically incorporate aromatic rings (e.g., benzene, pyridine) or cyclic aliphatic structures (e.g., cyclohexane) within their backbone. This restricted rotation around chemical bonds results in a more defined and predictable distance and spatial orientation between the two thiol groups.

Flexible Dithiol Cross-Linkers , in contrast, are generally composed of linear aliphatic chains (e.g., alkanes). The free rotation around the single bonds in the carbon chain allows for a wide range of conformations, making the distance and orientation between the thiol groups more variable.

This structural difference has profound implications for cross-linking efficiency and the properties of the resulting bioconjugate. A significant finding in the study of nanoparticle assembly, which can be extrapolated to biomolecule interactions, is that rigid aromatic dithiols can be significantly more efficient at intermolecular cross-linking than their flexible aliphatic counterparts.[1][2] Flexible linkers have a higher propensity to form intramolecular loops, where both thiol groups bind to the same molecule, thus failing to create a link between different molecules.[1] In one study, the cross-linking efficiency of rigid dithiols was found to be four times higher than that of flexible dithiols.[1]

Performance Comparison: A Data-Driven Perspective

The selection of a rigid or flexible dithiol cross-linker can impact several key performance indicators of a bioconjugate. The following table summarizes these effects, drawing upon established principles of bioconjugation and linker technology.

Performance MetricRigid Dithiol Cross-LinkersFlexible Dithiol Cross-LinkersRationale & Supporting Evidence
Cross-Linking Efficiency HigherLowerRigid structures are less prone to forming intramolecular loops, favoring intermolecular cross-linking.[1] This leads to the formation of aggregates at much lower concentrations for rigid dithiols.[1][2]
Structural Impact on Proteins Minimal local disturbancePotential for greater conformational changesThe defined geometry of rigid linkers may better preserve the native protein structure by tethering specific residues with less perturbation.[3] Flexible linkers, while adaptable, could allow for unnatural protein conformations or interactions.[3] However, excessive cross-linking with any reagent can induce structural changes.[3]
Stability of the Conjugate Potentially higherVariableThe stability of the resulting disulfide bond can be influenced by the local environment. A rigid linker might shield the disulfide bond from reducing agents, enhancing stability. Conversely, the flexibility of a linker could be engineered to control the release of a payload in response to the cellular environment.[4]
"Bystander Effect" in ADCs Potentially lowerPotentially higherThe bystander effect, where a released drug kills neighboring cancer cells, is influenced by the drug's permeability.[4] While not directly a function of rigidity, the design of the entire linker-payload complex, including its flexibility, can influence the release mechanism and subsequent diffusion of the payload.[5]
Solubility & Aggregation Higher risk of aggregation if not optimizedGenerally better solubilityThe hydrophobicity of aromatic rings in many rigid linkers can decrease the solubility of the bioconjugate and promote aggregation, especially with hydrophobic payloads.[5] Flexible linkers, often based on hydrophilic polyethylene (B3416737) glycol (PEG) chains, can improve solubility.

Experimental Protocols: Assessing Cross-Linker Performance

To empirically determine the optimal dithiol cross-linker for a specific application, a series of experiments should be conducted. Below are detailed methodologies for key evaluative assays.

Assay for Cross-Linking Efficiency via SDS-PAGE

Objective: To quantify and compare the efficiency of a rigid and a flexible dithiol cross-linker in forming intermolecular conjugates.

Protocol:

  • Protein Preparation: Prepare solutions of the target protein (e.g., an antibody) at a concentration of 1-5 mg/mL in a suitable non-reducing buffer (e.g., PBS, pH 7.4).

  • Cross-Linker Preparation: Prepare stock solutions of the rigid and flexible dithiol cross-linkers in an appropriate solvent (e.g., DMSO).

  • Cross-Linking Reaction: To separate reaction tubes, add the protein solution. Then, add increasing molar equivalents of the rigid or flexible cross-linker to the respective tubes. Incubate the reactions for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or Tris buffer, to consume the excess reactive groups of the cross-linker.

  • SDS-PAGE Analysis: Analyze the reaction products using non-reducing SDS-PAGE. Load equal amounts of protein from each reaction into the wells of the gel.

  • Visualization and Quantification: Stain the gel with a protein stain (e.g., Coomassie Blue). The formation of higher molecular weight bands indicates successful intermolecular cross-linking. Quantify the band intensities using densitometry to compare the efficiency of the two cross-linkers.

Assay for Conjugate Stability

Objective: To evaluate the stability of the disulfide bond formed by rigid versus flexible dithiol cross-linkers in the presence of a reducing agent.

Protocol:

  • Prepare Conjugates: Synthesize and purify the bioconjugates using both the rigid and flexible dithiol cross-linkers, as described above.

  • Incubation with Reducing Agent: Incubate the purified conjugates in a buffer containing a physiological concentration of a reducing agent, such as glutathione (B108866) (GSH), at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.

  • Analysis: Analyze the samples by a suitable method to quantify the amount of intact conjugate versus the cleaved components. This can be achieved using techniques like reverse-phase HPLC (RP-HPLC) or non-reducing SDS-PAGE.

  • Data Interpretation: Plot the percentage of intact conjugate over time to determine the stability profile for each cross-linker.

Functional Assay for Bioconjugates (e.g., ADC Cytotoxicity)

Objective: To compare the biological activity of an ADC prepared with a rigid versus a flexible dithiol cross-linker.

Protocol:

  • Cell Culture: Culture a cancer cell line that expresses the target antigen for the antibody component of the ADC.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ADCs prepared with the rigid and flexible linkers. Include appropriate controls (e.g., untreated cells, cells treated with the unconjugated antibody).

  • Incubation: Incubate the cells for a period that allows for internalization of the ADC and release of the cytotoxic payload (e.g., 72-96 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 (half-maximal inhibitory concentration) for each ADC. A lower IC50 value indicates higher potency.

Visualizing the Concepts: Workflows and Pathways

Diagrams are invaluable for understanding the theoretical differences and experimental approaches in comparing dithiol cross-linkers.

Crosslinking_Comparison_Workflow Experimental Workflow for Comparing Dithiol Cross-Linkers cluster_synthesis Conjugate Synthesis cluster_analysis Comparative Analysis cluster_outcome Outcome start Target Protein (e.g., Antibody) conjugation_rigid Conjugation Reaction start->conjugation_rigid conjugation_flexible Conjugation Reaction start->conjugation_flexible rigid_linker Rigid Dithiol Cross-linker rigid_linker->conjugation_rigid flexible_linker Flexible Dithiol Cross-linker flexible_linker->conjugation_flexible purification_rigid Purification conjugation_rigid->purification_rigid purification_flexible Purification conjugation_flexible->purification_flexible adc_rigid Rigid-Linked Conjugate purification_rigid->adc_rigid adc_flexible Flexible-Linked Conjugate purification_flexible->adc_flexible efficiency Cross-Linking Efficiency (SDS-PAGE) adc_rigid->efficiency stability Stability Assay (e.g., in plasma) adc_rigid->stability func_assay Functional Assay (e.g., Cytotoxicity) adc_rigid->func_assay adc_flexible->efficiency adc_flexible->stability adc_flexible->func_assay data_analysis Data Analysis & Comparison efficiency->data_analysis stability->data_analysis func_assay->data_analysis linker_selection Optimal Linker Selection data_analysis->linker_selection

Caption: Workflow for synthesis and comparative analysis of bioconjugates.

Linker_Conformation Conformational Differences in Dithiol Cross-Linking cluster_flexible Flexible Dithiol Linker cluster_rigid Rigid Dithiol Linker p1 Protein A loop Intramolecular Loop (Inefficient Cross-linking) p1->loop Forms Loop inter_flex Intermolecular Cross-link p1->inter_flex p2 Protein B p2->inter_flex p3 Protein A inter_rigid Intermolecular Cross-link (Efficient Cross-linking) p3->inter_rigid p4 Protein B p4->inter_rigid

References

A Comparative Guide to Validating the Cross-linking Efficiency of 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4,4'-Dithiodibutyric acid (DTBA) as a cross-linking agent, rigorous validation of its efficiency is paramount for reproducible and reliable results. This guide provides a comparative overview of common methods to validate the cross-linking efficiency of DTBA, with a direct comparison to the widely used alternative, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

Overview of Cross-linking Agents

This compound (DTBA) is a homobifunctional cross-linking agent that contains a disulfide bond within its spacer arm. This feature makes the cross-linker cleavable by reducing agents, a valuable characteristic for downstream analysis. DTBA's carboxyl groups can be activated to react with primary amines on target molecules, such as proteins.

A popular alternative to DTBA is 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). Like DTBA, DTSSP possesses a cleavable disulfide bond. However, it features N-hydroxysuccinimide (NHS) esters as its reactive groups, which also target primary amines. The primary difference lies in their spacer arm length and water solubility.

FeatureThis compound (DTBA)3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Reactive Group Carboxyl (-COOH)N-hydroxysuccinimide (NHS) ester
Target Group Primary Amines (-NH2)Primary Amines (-NH2)
Spacer Arm Length ~11.9 Å~12.0 Å
Cleavability Yes (reducible disulfide bond)Yes (reducible disulfide bond)
Water Solubility SolubleSoluble[1]
Reaction pH Acidic to neutral (for activation)7-9

Methods for Validating Cross-linking Efficiency

The efficiency of a cross-linking reaction can be assessed through various qualitative and quantitative methods. The choice of method often depends on the specific application, the available instrumentation, and the level of detail required.

Spectrophotometric Quantification using Ellman's Test

Principle: Ellman's test is a colorimetric assay used to quantify free sulfhydryl (-SH) groups in a sample. The cross-linking reaction with DTBA involves the formation of disulfide bonds, which consumes free thiol groups. By measuring the decrease in free thiols after the cross-linking reaction, the efficiency can be indirectly quantified.

Workflow:

cluster_0 Sample Preparation cluster_1 Cross-linking Reaction cluster_2 Ellman's Assay cluster_3 Quantification a Thiol-containing sample (e.g., protein) c Incubate sample with DTBA a->c b DTBA Solution b->c d Take aliquots at different time points c->d e React with Ellman's Reagent (DTNB) d->e f Measure absorbance at 412 nm e->f g Calculate concentration of free thiols f->g h Determine cross-linking efficiency g->h

Workflow for Ellman's Test Validation

Experimental Protocol:

  • Prepare a standard curve: Use a known concentration of a thiol-containing compound like cysteine to prepare a standard curve of absorbance at 412 nm versus thiol concentration.

  • Initial thiol concentration: Before adding DTBA, take an aliquot of your sample and react it with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). Measure the absorbance at 412 nm to determine the initial concentration of free thiols.

  • Cross-linking reaction: Add DTBA to your sample and incubate under the desired reaction conditions (e.g., temperature, time).

  • Final thiol concentration: After the reaction, take another aliquot and react it with Ellman's reagent. Measure the absorbance at 412 nm to determine the final concentration of free thiols.

  • Calculate efficiency: The cross-linking efficiency can be calculated as: Efficiency (%) = [(Initial Thiol Concentration - Final Thiol Concentration) / Initial Thiol Concentration] x 100

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Principle: SDS-PAGE separates proteins based on their molecular weight. When proteins are successfully cross-linked, their apparent molecular weight increases. This can be visualized as a shift in the band pattern on an SDS-PAGE gel. For cleavable cross-linkers like DTBA, treating the cross-linked sample with a reducing agent will break the disulfide bond and revert the protein to its original size.

Workflow:

cluster_0 Sample Preparation cluster_1 Cross-linking cluster_2 Sample Treatment cluster_3 Analysis a Protein Sample c Incubate protein with DTBA a->c b DTBA Solution b->c d Non-reducing Sample Buffer c->d e Reducing Sample Buffer (e.g., with DTT) c->e f SDS-PAGE d->f e->f g Visualize bands (e.g., Coomassie) f->g

SDS-PAGE Validation Workflow

Experimental Protocol:

  • Cross-linking: Incubate your protein of interest with DTBA under appropriate conditions.

  • Sample preparation: Prepare three samples for SDS-PAGE:

    • Un-cross-linked control: Protein without DTBA.

    • Cross-linked (non-reduced): Cross-linked protein mixed with non-reducing SDS-PAGE sample buffer.

    • Cross-linked (reduced): Cross-linked protein mixed with reducing SDS-PAGE sample buffer (containing an agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol).

  • Electrophoresis: Run the samples on an SDS-PAGE gel.[2][3]

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis:

    • In the non-reduced lane, the appearance of higher molecular weight bands compared to the control indicates successful cross-linking.

    • In the reduced lane, these higher molecular weight bands should disappear or decrease in intensity, with a corresponding increase in the intensity of the original protein band, confirming the cleavability of the cross-linker.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the most detailed information about cross-linking by identifying the specific amino acid residues that have been linked. For cleavable cross-linkers, specialized MS workflows can be employed to specifically identify the cross-linked peptides.

Workflow:

cluster_0 Sample Preparation cluster_1 Digestion & Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis a Cross-linked Protein b Proteolytic Digestion (e.g., Trypsin) a->b c LC Separation b->c d MS1 Scan (Identify peptide masses) c->d e MS2 Scan (Fragment peptides) d->e f Database Search (Identify cross-linked peptides) e->f g Determine cross-linking sites and efficiency f->g

Mass Spectrometry Validation Workflow

Experimental Protocol:

  • Cross-linking and Digestion: Cross-link your protein(s) with DTBA and then digest the sample into smaller peptides using a protease like trypsin.[4][5]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a mass spectrometer. A common approach for cleavable cross-linkers is to perform an initial MS scan (MS1) to identify potential cross-linked peptides. These are then subjected to fragmentation (MS/MS or MS2), which cleaves the cross-linker, allowing for the identification of the individual peptides.[6][7]

  • Data Analysis: Use specialized software to search the MS data against a protein sequence database to identify the cross-linked peptides and the specific residues involved. The number and intensity of identified cross-linked peptides can be used as a measure of cross-linking efficiency.

Quantitative Data and Comparison

Obtaining precise, universally applicable quantitative data for cross-linking efficiency is challenging as it is highly dependent on the specific protein, reaction conditions (concentration, pH, temperature, and time), and the method of analysis.

One study on self-healing rubber incorporated a dithiodibutyric acid-based cross-linker and achieved a self-healing efficiency of 98%.[8] While this demonstrates the potential for high efficiency, it is in a different context than protein cross-linking in a research setting.

For DTSSP, a study on its use in forming nanoparticles for protein delivery reported an 81% protein release when incubated with a reducing agent, indicating a high degree of successful, cleavable cross-linking.[9]

Researchers should perform optimization experiments to determine the ideal cross-linker concentration and reaction time for their specific system. The validation methods described above are crucial for this optimization process.

Conclusion

Validating the efficiency of this compound cross-linking is a critical step in ensuring the reliability of experimental results. This guide has outlined three common methods for this purpose: the straightforward and quantitative Ellman's test, the qualitative and accessible SDS-PAGE analysis, and the detailed and informative mass spectrometry approach. While DTBA is a versatile cross-linker, its performance should be compared to alternatives like DTSSP in the context of the specific application. By employing the detailed protocols and understanding the principles behind these validation methods, researchers can confidently optimize their cross-linking reactions and generate robust and meaningful data.

References

A Comparative Guide to Quantifying the Surface Coverage of 4,4'-Dithiodibutyric Acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key techniques for the quantitative and qualitative analysis of 4,4'-Dithiodibutyric acid (DDA) self-assembled monolayers (SAMs). Understanding the surface coverage and quality of DDA SAMs is critical for applications ranging from biosensors to drug delivery systems, where the density of functional carboxylic acid groups dictates performance. This document outlines the principles, experimental protocols, and data outputs for several common surface analysis techniques, enabling researchers to select the most appropriate method for their specific needs.

Comparison of Quantification Techniques

The selection of a technique to quantify DDA SAM surface coverage depends on the specific information required, such as absolute molecular density, layer thickness, or qualitative assessment of order and cleanliness. The following table summarizes and compares the most common methods.

TechniquePrincipleType of Data ObtainedReported/Expected Values for DDA or Similar SAMs
X-ray Photoelectron Spectroscopy (XPS) Irradiates the surface with X-rays and analyzes the kinetic energy of emitted photoelectrons to determine elemental composition and chemical states.[1]- Elemental composition (atomic %)- Chemical state of elements (e.g., S-Au bond)- Layer thickness (via angle-resolved XPS)- Presence of S, C, O peaks and attenuation of Au signal.[2]- S2p peak at ~162 eV indicates thiolate bond to gold.[2]- Expected thickness of ~0.5-1.0 nm.
Electrochemical Methods Measures the charge required to reductively desorb the thiol monolayer from a gold surface. This charge is directly proportional to the number of adsorbed molecules.[3]- Surface coverage (Γ) in mol/cm² or molecules/cm²- Electrochemical stability windowFor a similar short-chain thiol (3-mercaptopropionic acid), a surface coverage of 1.29 x 10¹³ molecules/cm² has been reported.[3]
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in the resonant frequency and energy dissipation of a quartz crystal sensor as the SAM forms, corresponding to changes in mass and viscoelastic properties.[4]- Adsorbed mass (ng/cm²)- Real-time kinetics of SAM formation- Viscoelastic properties of the monolayer- Direct mass uptake corresponding to monolayer formation.- Low dissipation (ΔD) change for a rigid, well-formed monolayer.
Ellipsometry Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of a thin film.[5]- Layer thickness (nm or Å)A thickness of ~0.5 nm has been reported for a DDA monolayer formed from a 160 mM solution.[5]
Contact Angle Goniometry Measures the angle a liquid droplet makes with the surface, indicating the surface's wettability and providing a qualitative assessment of SAM quality and completeness.[5]- Static and dynamic contact angles (degrees)- Surface free energy- Water contact angle decreases as the hydrophilic carboxylic acid groups of DDA form a complete monolayer.[5]- Indicates surface cleanliness and SAM ordering.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about the chemical bonds and molecular structure of the SAM.- Presence of characteristic functional groups (C=O, C-H)- Information on the conformational order of the alkyl chains- C-H stretching peaks (around 2900 cm⁻¹) indicate the ordering of the alkyl chains.[5]- C=O stretching peak confirms the presence of the carboxylic acid group.

Experimental Workflows and Protocols

Detailed and reproducible experimental procedures are paramount for accurate SAM characterization. Below are diagrams and protocols for the key quantitative techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for confirming the elemental composition and chemical binding states within the DDA SAM.

xps_workflow XPS Experimental Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing p1 Clean Gold Substrate (e.g., UV/Ozone) p2 Immerse in DDA Solution (e.g., 1 mM in Ethanol (B145695), >18h) p1->p2 p3 Rinse with Solvent (Ethanol, then DI water) p2->p3 p4 Dry under Nitrogen Stream p3->p4 a1 Introduce Sample into UHV Chamber p4->a1 a2 Acquire Survey Scan (Identify Elements) a1->a2 a3 Acquire High-Resolution Scans (Au4f, S2p, C1s, O1s) a2->a3 a4 Perform Angle-Resolved XPS (ARXPS) (Optional, for thickness) a3->a4 d1 Calculate Atomic Concentrations a3->d1 d3 Model ARXPS Data (Calculate Layer Thickness) a4->d3 d2 Fit High-Resolution Peaks (Determine Chemical States) d1->d2

XPS experimental workflow for DDA SAM analysis.

Detailed Protocol:

  • Substrate Preparation:

    • Clean a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer) using a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.[6]

    • Immediately immerse the cleaned substrate into a solution of this compound (typically 1-10 mM in absolute ethanol) for at least 18-24 hours to ensure complete monolayer formation.

    • Remove the substrate from the solution and rinse thoroughly with absolute ethanol, followed by deionized water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.[7]

  • XPS Measurement:

    • Introduce the prepared sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[7]

    • Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the regions of interest: Au4f, S2p, C1s, and O1s. The S2p region is critical for confirming the Au-thiolate bond, which typically appears at a binding energy of ~162 eV.[2]

    • (Optional) For thickness determination, perform Angle-Resolved XPS (ARXPS) by acquiring spectra at different photoelectron take-off angles.[8]

  • Data Analysis:

    • Use the instrument's software to calculate the relative atomic concentrations of the detected elements from the survey scan.

    • Perform peak fitting on the high-resolution spectra to deconvolve different chemical states of an element.

    • If ARXPS data was collected, use a modeling software to calculate the thickness of the DDA monolayer.[9]

Electrochemical Reductive Desorption

This technique provides a direct quantification of the number of DDA molecules chemisorbed to a gold electrode surface.

electrochem_workflow Electrochemical Reductive Desorption Workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis p1 Polish and Clean Gold Working Electrode p2 Determine Electroactive Surface Area (e.g., CV in H₂SO₄) p1->p2 p3 Form DDA SAM on Electrode (Immerse in DDA solution) p2->p3 p4 Rinse and Dry Electrode p3->p4 a1 Assemble 3-Electrode Cell (WE, RE, CE in basic electrolyte) p4->a1 a2 De-aerate Solution with N₂ a1->a2 a3 Run Cyclic Voltammetry (CV) (Scan to negative potentials) a2->a3 a4 Identify Reductive Desorption Peak a3->a4 d1 Integrate Area of Desorption Peak (Calculate Charge, Q) a4->d1 d2 Calculate Surface Coverage (Γ) (Γ = Q / nFA) d1->d2

Workflow for quantifying SAMs via reductive desorption.

Detailed Protocol:

  • Electrode Preparation:

    • Prepare a polycrystalline gold working electrode by polishing with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol.

    • Determine the electroactive surface area (A) of the bare gold electrode using cyclic voltammetry in a 0.5 M H₂SO₄ solution and measuring the charge associated with the reduction of the gold oxide layer.[3]

    • Form the DDA SAM by immersing the clean electrode in a DDA/ethanol solution as described in the XPS protocol.

    • Rinse the modified electrode and dry it carefully.

  • Reductive Desorption Measurement:

    • Assemble a three-electrode electrochemical cell with the DDA-modified gold electrode as the working electrode, a reference electrode (e.g., Ag/AgCl), and a platinum wire counter electrode.

    • Use a deaerated basic electrolyte solution (e.g., 0.5 M KOH or NaOH), as the reductive desorption of thiols from gold occurs at negative potentials.[10]

    • Perform cyclic voltammetry, scanning from a potential where the SAM is stable (e.g., -0.2 V vs. Ag/AgCl) to a potential sufficiently negative to cause desorption (e.g., -1.2 V vs. Ag/AgCl).[3]

  • Data Analysis:

    • On the resulting voltammogram, identify the cathodic peak corresponding to the reductive desorption of the DDA monolayer.

    • Integrate the area under this peak (after baseline correction) to obtain the total charge (Q) passed during the desorption process.

    • Calculate the surface coverage (Γ) using the Faraday equation: Γ = Q / nFA , where:

      • Q is the charge from the integrated peak area (in Coulombs).

      • n is the number of electrons transferred per molecule (n=1 for the reduction of the Au-S bond).

      • F is the Faraday constant (96,485 C/mol).

      • A is the electroactive area of the electrode (in cm²).

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D allows for the real-time monitoring of DDA SAM formation and provides a quantitative measure of the adsorbed mass.

qcmd_workflow QCM-D Experimental Workflow cluster_prep Sensor Preparation cluster_analysis Real-Time Measurement cluster_data Data Analysis p1 Clean Gold-Coated QCM-D Sensor (UV/Ozone) p2 Rinse with Ethanol and DI Water p1->p2 p3 Dry Sensor and Mount in Flow Module p2->p3 a1 Establish Stable Baseline (Flowing pure solvent, e.g., Ethanol) p3->a1 a2 Inject DDA Solution (Monitor Δf and ΔD) a1->a2 a3 Continue Flow until Saturation (Δf and ΔD plateau) a2->a3 d3 Analyze Dissipation Shift (ΔD) (Assess layer viscoelasticity) a2->d3 a4 Rinse with Pure Solvent (Remove non-adsorbed molecules) a3->a4 d1 Determine Final Frequency Shift (Δf) a4->d1 d2 Calculate Adsorbed Mass (Δm) (Using Sauerbrey Equation for rigid films) d1->d2

Workflow for real-time QCM-D analysis of SAM formation.

Detailed Protocol:

  • Sensor Preparation and Setup:

    • Clean a gold-coated QCM-D sensor with UV/Ozone for 10-15 minutes.[6]

    • Rinse the sensor with ethanol and deionized water, then dry with nitrogen.

    • Mount the sensor in the QCM-D flow module and allow the instrument to reach thermal stability (e.g., at 25°C).[6]

  • Measurement:

    • Establish a stable baseline by flowing the pure solvent (absolute ethanol) over the sensor surface until the frequency (f) and dissipation (D) signals are constant.[11]

    • Introduce the DDA solution (e.g., 1 mM in ethanol) into the flow cell at a constant flow rate.

    • Monitor the real-time changes in frequency (Δf) and dissipation (ΔD) as the DDA molecules adsorb onto the gold surface. A decrease in frequency indicates an increase in mass.

    • Continue flowing the DDA solution until the signals reach a plateau, indicating that SAM formation is complete.

    • Switch back to flowing the pure solvent to rinse away any loosely bound molecules.

  • Data Analysis:

    • Determine the final, stable frequency shift (Δf) after the rinse step.

    • For a rigid film, like a well-ordered SAM (indicated by a small change in dissipation, ΔD < 1x10⁻⁶), calculate the adsorbed mass (Δm) using the Sauerbrey equation: Δm = -C * (Δf / n) , where:

      • C is the mass sensitivity constant of the crystal (e.g., ~17.7 ng/cm²·Hz for a 5 MHz crystal).

      • n is the overtone number (e.g., 1, 3, 5...).

    • The change in dissipation (ΔD) provides qualitative information about the structural properties of the SAM. A larger ΔD value would indicate a more flexible or less ordered layer.[12]

References

Performance Showdown: 4,4'-Dithiodibutyric Acid vs. Thiol Alternatives in Biosensor Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of 4,4'-Dithiodibutyric acid (DDA) in biosensor applications, with a comparative analysis against common thiol-based alternatives: 3-mercaptopropionic acid (MPA), 11-mercaptoundecanoic acid (MUA), and 6-mercaptohexanoic acid (MHA).

The development of highly sensitive and stable biosensors is paramount for advancements in diagnostics, drug discovery, and scientific research. The choice of surface chemistry for immobilizing biorecognition molecules is a critical factor that dictates the overall performance of a biosensor. Thiol-containing molecules are widely employed for their ability to form stable self-assembled monolayers (SAMs) on gold surfaces, providing a robust platform for biomolecule attachment. This guide provides an in-depth performance evaluation of this compound (DDA) and its comparison with three other commonly used thiol linkers: 3-mercaptopropionic acid (MPA), 11-mercaptoundecanoic acid (MUA), and 6-mercaptohexanoic acid (MHA).

Executive Summary

This compound, a disulfide-containing carboxylic acid, presents a distinct alternative to traditional thiol linkers for biosensor applications. While direct quantitative comparisons in identical biosensor formats are limited in published literature, available data suggests that DDA can form well-ordered monolayers suitable for protein immobilization. Notably, one study directly comparing DDA with the long-chain thiol 11-mercaptoundecanoic acid (MUA) for protein chip fabrication found that DDA exhibited higher fluorescence intensity, suggesting a greater binding capacity for the target protein.

The selection of an appropriate linker is a trade-off between factors such as chain length, steric hindrance, and the desired surface properties. Shorter chain thiols like MPA may offer faster electron transfer rates, which can be advantageous in electrochemical biosensors. Conversely, longer chain thiols like MUA are known to form more densely packed and stable monolayers, which can reduce non-specific binding and enhance sensor stability. DDA, with its disulfide bond, offers a unique anchoring mechanism that may influence monolayer formation and stability.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative performance data for biosensors fabricated using DDA, MPA, MUA, and MHA. It is important to note that these values are derived from different studies employing various analytes and detection methods, and therefore, should be considered as indicative rather than a direct head-to-head comparison.

Table 1: Performance Metrics of Thiol-Based Biosensors

Linker MoleculeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeReference
This compound (DDA) Protein A-FITCFluorescence AssayNot ReportedNot Reported[1]
3-mercaptopropionic acid (MPA) PyruvateAmperometry1.87 µM2.5–50 µM[2]
11-mercaptoundecanoic acid (MUA) Benzo[a]pyreneAmperometry5.6 ng/mL4–140 ng/mL[3]
6-mercaptohexanoic acid (MHA) DNAElectrochemicalNot ReportedNot Reported[4]

Table 2: Stability and Other Characteristics

Linker MoleculeKey Findings on Stability and PerformanceReference
This compound (DDA) Forms a suitable monolayer for protein chips; showed higher fluorescence intensity than MUA in a comparative study, suggesting higher protein binding.[1]
3-mercaptopropionic acid (MPA) A biosensor retained 90.5% of its initial performance after 15 assays and lost 26% of its initial performance after 10 days.[2]
11-mercaptoundecanoic acid (MUA) C11-based sensors showed only minor (5-8%) signal loss after one week in solution or over a month in dry storage with preservatives.[4]
6-mercaptohexanoic acid (MHA) C6-based sensors had limited and poorly reproducible solution-phase and dry storage stability.[4]

Experimental Protocols

Detailed methodologies for the formation of self-assembled monolayers on gold surfaces using DDA and its alternatives are crucial for reproducible biosensor fabrication.

Protocol 1: Self-Assembled Monolayer Formation with this compound (DDA)

This protocol is adapted from a study on the development of DDA as a monolayer for protein chips.[1]

  • Substrate Preparation: Start with a clean gold-coated substrate.

  • DDA Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 10, 20, 40, 80, and 160 mM).

  • SAM Formation: Immerse the gold substrates in the DDA solutions for 24 hours at room temperature to allow for the formation of the self-assembled monolayer.

  • Rinsing: After incubation, thoroughly rinse the substrates with the solvent to remove any non-specifically adsorbed DDA molecules.

  • Drying: Dry the modified substrates under a stream of inert gas (e.g., nitrogen).

  • Biomolecule Immobilization:

    • Activate the terminal carboxylic acid groups of the DDA monolayer using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

    • Incubate the activated surface with the protein solution (e.g., Protein A-FITC at a concentration of 0.0167 mg/ml) at 4°C for 24 hours.

    • Rinse the surface to remove unbound proteins.

Protocol 2: Self-Assembled Monolayer Formation with 3-mercaptopropionic acid (MPA)
  • Substrate Preparation: Use a clean, polished gold disc electrode.

  • MPA Solution Preparation: Prepare a solution of 3-mercaptopropionic acid in a suitable solvent.

  • SAM Formation: Immerse the gold electrode in the MPA solution to form the SAM.

  • Rinsing and Drying: Rinse the electrode with solvent and dry it.

  • Biomolecule Immobilization:

    • Activate the carboxylic acid groups using EDC/NHS chemistry.

    • Immobilize the desired biomolecule (e.g., an enzyme) onto the activated surface.

Protocol 3: Self-Assembled Monolayer Formation with 11-mercaptoundecanoic acid (MUA)
  • Substrate Preparation: Use a clean gold electrode.

  • MUA Solution Preparation: Prepare a solution of 11-mercaptoundecanoic acid in ethanol (B145695).

  • SAM Formation: Immerse the gold electrode in the MUA solution for an extended period (e.g., overnight) to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: Thoroughly rinse with ethanol and dry under a nitrogen stream.

  • Biomolecule Immobilization:

    • Activate the carboxyl groups with an EDC/NHS mixture.

    • Incubate with the target biomolecule for covalent attachment.

Protocol 4: Self-Assembled Monolayer Formation with 6-mercaptohexanoic acid (MHA)
  • Substrate Preparation: Use a clean gold surface.

  • MHA Solution Preparation: Prepare a solution of 6-mercaptohexanoic acid in a suitable solvent.

  • SAM Formation: Immerse the gold substrate in the MHA solution to allow for self-assembly.

  • Rinsing and Drying: Rinse with the solvent and dry the surface.

  • Biomolecule Immobilization:

    • Activate the terminal carboxyl groups using standard carbodiimide (B86325) chemistry (EDC/NHS).

    • Covalently link the desired biomolecules to the activated surface.

Mandatory Visualization

The following diagrams illustrate key processes and comparisons in the use of DDA and other thiols for biosensor development.

Experimental_Workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_activation Activation & Immobilization cluster_detection Detection A Clean Gold Substrate B Immerse in Thiol/Disulfide Solution (DDA, MPA, MUA, or MHA) A->B Incubation C Activate Carboxyl Groups (EDC/NHS) B->C Activation D Immobilize Biorecognition Molecule C->D Covalent Bonding E Introduce Target Analyte D->E Binding Event F Signal Generation E->F Transduction

Caption: Experimental workflow for biosensor fabrication.

Signaling_Pathway Analyte Target Analyte Bioreceptor Immobilized Biorecognition Molecule Analyte->Bioreceptor Binding SAM Self-Assembled Monolayer (DDA, MPA, MUA, MHA) Bioreceptor->SAM Immobilized on Signal Measurable Signal (e.g., Current, Voltage, Fluorescence) Bioreceptor->Signal Generates Transducer Transducer (e.g., Gold Electrode) SAM->Transducer Attached to Transducer->Signal Converts to

Caption: Generalized signaling pathway in a biosensor.

Logical_Comparison DDA 4,4'-Dithiodibutyric acid (DDA) MPA 3-mercaptopropionic acid (MPA) DDA->MPA Shorter Chain (Potentially Faster ET) MUA 11-mercaptoundecanoic acid (MUA) DDA->MUA Longer Chain (Higher Stability) MHA 6-mercaptohexanoic acid (MHA) DDA->MHA Different Anchor (Disulfide vs. Thiol) MPA->MHA Shorter Chain MUA->MPA More Ordered SAM MHA->MUA Shorter Chain

Caption: Logical comparison of linker characteristics.

References

measuring the cross-linking density of polymers modified with 4,4'-Dithiodibutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Measuring the Cross-linking Density of Polymers Modified with 4,4'-Dithiodibutyric Acid

For researchers, scientists, and drug development professionals working with disulfide-modified polymers, accurately quantifying the cross-linking density is critical for understanding and predicting material properties such as mechanical strength, degradation rate, and drug release kinetics. This guide provides a comparative overview of key methods for measuring the cross-linking density of polymers functionalized with this compound, a cross-linker that introduces reducible disulfide bonds into the polymer network.

Comparison of Key Methodologies

Several techniques are available for determining the cross-linking density of polymer networks. The most common and well-established methods include equilibrium swelling tests, rheological analysis (Dynamic Mechanical Analysis - DMA), and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is based on different physical principles.

MethodPrincipleKey Parameters MeasuredAdvantagesDisadvantages
Equilibrium Swelling Based on the principle that a cross-linked polymer will swell, but not dissolve, in a good solvent. The extent of swelling is inversely proportional to the cross-linking density.Swelling ratio (Q), Volume fraction of polymer (ν₂), Molecular weight between cross-links (Mc), Cross-linking density (ρc)Simple, cost-effective, widely used.Indirect method, requires knowledge of the Flory-Huggins interaction parameter (χ), can be time-consuming to reach equilibrium.
Rheological Analysis (DMA) Measures the viscoelastic properties of the polymer. The storage modulus (G') in the rubbery plateau region is directly proportional to the cross-linking density.[1]Storage modulus (G'), Loss modulus (G''), Tan delta (δ)Provides direct measurement of mechanical properties, can be used to study the kinetics of cross-linking.[1]Requires specialized equipment, sample geometry is important.
Solid-State NMR Spectroscopy Probes the mobility of polymer chains. Cross-linking restricts chain motion, which can be quantified by measuring parameters like the transverse relaxation time (T₂) or residual dipolar coupling.Transverse relaxation time (T₂), Residual dipolar coupling constant (Dres)Non-destructive, provides detailed information about the network structure and heterogeneity, does not require a solvent.[2][3]Requires specialized and expensive equipment, data analysis can be complex.
FTIR Spectroscopy Monitors the disappearance of reactant functional groups or the appearance of new bonds associated with cross-linking.Absorbance of specific vibrational bandsCan provide real-time information on the cross-linking reaction.Often provides qualitative or semi-quantitative information unless carefully calibrated, can be difficult to quantify overlapping peaks.

Experimental Protocols

Equilibrium Swelling Method

This method relies on the Flory-Rehner theory to relate the equilibrium swelling of a polymer in a solvent to its cross-linking density.[1]

Materials:

  • Cross-linked polymer sample (e.g., hydrogel modified with this compound)

  • A suitable solvent (e.g., deionized water, phosphate-buffered saline for hydrogels)

  • Analytical balance

  • Vials

  • Vacuum oven

Procedure:

  • A small, precisely weighed piece of the dry polymer sample (W_dry) is placed in a vial.

  • The vial is filled with the chosen solvent, ensuring the sample is fully immersed.

  • The vial is sealed and left at a constant temperature to allow the polymer to reach equilibrium swelling. This may take from several hours to a few days.

  • Once equilibrium is reached, the swollen polymer is carefully removed from the vial, blotted gently with filter paper to remove excess surface solvent, and immediately weighed (W_swollen).

  • The swollen sample is then dried in a vacuum oven at a suitable temperature until a constant weight is achieved (W_dried_after_swelling). This step is crucial to account for any leached, uncross-linked polymer chains.

Calculations: The swelling ratio (Q) is calculated as: Q = W_swollen / W_dry

The volume fraction of the polymer in the swollen gel (ν₂) is determined using the densities of the polymer (ρ_p) and the solvent (ρ_s): ν₂ = (W_dried_after_swelling / ρ_p) / ((W_dried_after_swelling / ρ_p) + ((W_swollen - W_dried_after_swelling) / ρ_s))

The cross-linking density (ρ_c) can then be calculated using the Flory-Rehner equation:

ρ_c = -[ln(1 - ν₂) + ν₂ + χν₂²] / [V_s(ν₂^(1/3) - ν₂/2)]

Where:

  • χ is the Flory-Huggins polymer-solvent interaction parameter. For new polymer systems, this may need to be determined experimentally or estimated from literature values for similar polymer-solvent pairs.[4][5][6][7]

  • V_s is the molar volume of the solvent.

Workflow Diagram:

Swelling_Test_Workflow A Prepare Dry Polymer Sample B Weigh Dry Sample (W_dry) A->B C Immerse in Solvent B->C D Equilibrium Swelling C->D E Weigh Swollen Sample (W_swollen) D->E F Dry Swollen Sample E->F G Weigh Dried Sample (W_dried_after_swelling) F->G H Calculate Swelling Ratio & Volume Fraction G->H I Calculate Cross-linking Density (Flory-Rehner) H->I

Caption: Workflow for determining cross-linking density by equilibrium swelling.

Rheological Analysis (Dynamic Mechanical Analysis - DMA)

DMA provides a more direct measurement of the mechanical properties of the polymer network, from which the cross-linking density can be calculated based on the theory of rubber elasticity.[1]

Materials and Equipment:

  • Cross-linked polymer sample with a defined geometry (e.g., cylindrical disk or rectangular bar)

  • Rheometer with temperature control and appropriate geometry (e.g., parallel plates)

Procedure:

  • The polymer sample is prepared with a uniform thickness and shape. For hydrogels, ensure the sample is at equilibrium swelling in the desired medium.

  • The sample is loaded onto the rheometer.

  • A dynamic strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • A dynamic frequency sweep is then conducted at a constant strain within the LVER. This measures G' and G'' as a function of frequency.

  • For thermosets, a temperature sweep at a constant frequency and strain can be performed to identify the rubbery plateau region, which is above the glass transition temperature (Tg).

Calculations: The cross-linking density (ρ_c) can be calculated from the storage modulus (G') in the rubbery plateau region using the following equation:

ρ_c = G' / (R * T)

Where:

  • G' is the storage modulus in the rubbery plateau (in Pa).

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature (in K).

Workflow Diagram:

DMA_Workflow A Prepare Polymer Sample with Defined Geometry B Load Sample onto Rheometer A->B C Perform Strain Sweep (Determine LVER) B->C D Perform Frequency Sweep (within LVER) C->D E Identify Rubbery Plateau (G') D->E F Calculate Cross-linking Density E->F

Caption: Workflow for determining cross-linking density using DMA.

Solid-State NMR Spectroscopy

Solid-state NMR, particularly multiple-quantum (MQ) NMR, is a powerful technique for directly probing the network structure and quantifying cross-linking density without the need for a solvent.[2][8]

Materials and Equipment:

  • Dry cross-linked polymer sample

  • Solid-state NMR spectrometer with a proton probe

Procedure:

  • A small amount of the dry polymer sample is packed into an NMR rotor.

  • The sample is placed in the NMR spectrometer.

  • A specific pulse sequence, such as the Baum–Pines sequence for MQ-NMR, is applied.[2]

  • The NMR signal (e.g., free induction decay or echo) is acquired.

  • The data is processed to extract the relevant parameter, which for MQ-NMR is the residual dipolar coupling constant (Dres).

Calculations: The cross-linking density is proportional to the residual dipolar coupling constant. The exact relationship can be complex and may require calibration with samples of known cross-linking density or comparison with theoretical models.

Workflow Diagram:

NMR_Workflow A Prepare Dry Polymer Sample B Pack Sample into NMR Rotor A->B C Acquire NMR Data (e.g., MQ-NMR) B->C D Process Data to Extract Dres C->D E Correlate Dres to Cross-linking Density D->E

Caption: Workflow for determining cross-linking density using solid-state NMR.

Quantitative Data Comparison

The following table presents a summary of typical data obtained from different methods for polymers with varying degrees of cross-linking. Note that direct comparison between different polymer systems should be made with caution.

Cross-linker ConcentrationSwelling Ratio (Q)Storage Modulus (G') (kPa)Cross-linking Density (mol/m³) (from swelling)Cross-linking Density (mol/m³) (from rheology)
LowHighLowLowLow
MediumMediumMediumMediumMedium
HighLowHighHighHigh

Note: The specific values will depend on the polymer, cross-linker, solvent, and temperature.

Concluding Remarks

The choice of method for determining the cross-linking density of polymers modified with this compound depends on the available equipment, the nature of the polymer, and the specific information required.

  • Equilibrium swelling is a simple and accessible method for routine characterization, but its accuracy is dependent on the Flory-Huggins interaction parameter.

  • Rheological analysis provides direct mechanical data that is often more relevant for predicting the end-use performance of the material.

  • Solid-state NMR offers the most detailed insight into the network structure and is non-destructive, making it ideal for fundamental research and for characterizing complex networks.

For a comprehensive understanding of the polymer network, it is often beneficial to use a combination of these techniques. For instance, rheology and swelling measurements can be used to validate each other.[1] The disulfide bonds introduced by this compound also offer the unique possibility of studying the degradation of the network by introducing reducing agents and monitoring the change in cross-linking density with these techniques.

References

A Comparative Guide to Polymers Cross-linked with 4,4'-Dithiodibutyric Acid and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of polymers cross-linked with 4,4'-dithiodibutyric acid against other commonly used cross-linking agents. The information presented herein is supported by experimental data to assist in the selection of appropriate cross-linking strategies for various biomedical applications, including drug delivery and tissue engineering.

Introduction to Polymer Cross-linking

Cross-linking is a fundamental process in polymer science that involves the formation of chemical bonds between polymer chains to create a three-dimensional network. This network structure significantly enhances the mechanical properties, thermal stability, and swelling behavior of the polymer. The choice of cross-linking agent is critical as it dictates the final properties and functionality of the resulting material.

This compound is a disulfide-containing dicarboxylic acid that has garnered interest as a cross-linking agent due to the redox-responsive nature of the disulfide bond. This property allows for the development of "smart" hydrogels that can degrade and release encapsulated therapeutic agents in response to specific biological triggers, such as the reducing environment found within cells.

This guide will compare the performance of polymers cross-linked with this compound to those cross-linked with other prevalent agents, providing a clear overview of their respective advantages and disadvantages.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the performance of polymers cross-linked with different agents. It is important to note that direct comparative studies for this compound against all other agents under identical conditions are limited. Therefore, the data presented is a synthesis from various studies and should be interpreted with consideration for the different experimental setups.

Table 1: Comparison of Mechanical Properties of Cross-linked Chitosan (B1678972) Hydrogels

Cross-linking AgentPolymer ConcentrationCross-linker ConcentrationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (kPa)
This compound 2% (w/v)1% (w/v)Data not availableData not availableData not available
Glutaraldehyde (B144438) 2% (w/v)0.5% (v/v)0.25 - 0.530 - 6050 - 150
Genipin (B1671432) 2% (w/v)0.5% (w/v)0.1 - 0.340 - 8020 - 100

Table 2: Swelling Behavior of Cross-linked Hyaluronic Acid Hydrogels

Cross-linking AgentPolymer ConcentrationCross-linker ConcentrationSwelling Ratio (in PBS, pH 7.4)
This compound 1% (w/v)5 mol%Data not available
Poly(ethylene glycol) diacrylate (PEGDA) 1% (w/v)5 mol%15 - 25
1,4-Butanediol diglycidyl ether (BDDE) 1% (w/v)5 mol%10 - 20

Note: Direct comparative data for the swelling ratio of hyaluronic acid hydrogels cross-linked with this compound was not found. The presented data for PEGDA and BDDE are typical values and can be influenced by the molecular weight of the polymer and cross-linker.

Table 3: In Vitro Drug Release from Cross-linked Alginate Beads

Cross-linking AgentPolymer ConcentrationDrug LoadingCumulative Release at 24h (pH 7.4)
This compound 2% (w/v)1% (w/w)Data not available
Calcium Chloride 2% (w/v)1% (w/w)70 - 90%
Barium Chloride 2% (w/v)1% (w/w)60 - 80%

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of cross-linked polymers are provided below.

Mechanical Testing (Tensile Properties)

This protocol is based on the ASTM D638 standard for tensile properties of plastics and can be adapted for hydrogel testing.[1][2][3]

  • Specimen Preparation: Hydrogel samples are cast into dumbbell-shaped molds (ASTM D638 Type IV or V are often suitable for soft materials). The dimensions of the specimens should be recorded precisely.

  • Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected strength of the hydrogel (e.g., 10 N or 100 N) is used.

  • Test Procedure:

    • The specimen is securely clamped in the grips of the testing machine.

    • An extensometer may be attached to the specimen to accurately measure strain.

    • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[4]

    • The load and displacement data are recorded throughout the test.

  • Data Analysis: The tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Swelling Studies

This protocol outlines a standard gravimetric method for determining the swelling ratio of hydrogels.

  • Sample Preparation: Pre-weighed, dried hydrogel samples of a known mass (Wd) are used.

  • Procedure:

    • The dried hydrogel is immersed in a swelling medium (e.g., phosphate-buffered saline (PBS) at a specific pH) at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, the hydrogel is removed from the medium, and excess surface water is gently blotted with filter paper.

    • The swollen hydrogel is weighed to obtain the swollen weight (Ws).

    • The process is repeated until the hydrogel reaches equilibrium swelling (i.e., no further weight change).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

In Vitro Drug Release

This protocol describes a typical method for evaluating the in vitro release of a drug from a hydrogel matrix.[5][6]

  • Preparation of Drug-Loaded Hydrogels: The drug is incorporated into the hydrogel during the polymerization/cross-linking process or by loading into a pre-formed hydrogel. The initial drug loading is quantified.

  • Release Study Setup:

    • A known amount of the drug-loaded hydrogel is placed in a vessel containing a specific volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions).

    • The vessel is placed in a shaking incubator or water bath to maintain a constant temperature (e.g., 37°C) and agitation (e.g., 100 rpm).

  • Sampling and Analysis:

    • At predetermined time points, an aliquot of the release medium is withdrawn.

    • An equal volume of fresh release medium is added to maintain a constant volume.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5]

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cross-linking of polymers with this compound.

CrossLinkingReaction cluster_reactants Reactants cluster_process Process cluster_products Products Polymer Polymer with -OH or -NH2 groups Reaction Amide/Ester Bond Formation (e.g., with catalyst, heat) Polymer->Reaction DTDBA This compound (HOOC-(CH2)3-S-S-(CH2)3-COOH) DTDBA->Reaction CrosslinkedPolymer Cross-linked Polymer Network (with disulfide bonds) Reaction->CrosslinkedPolymer Byproduct Water (H2O) Reaction->Byproduct

Caption: Chemical reaction scheme for polymer cross-linking.

ExperimentalWorkflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_analysis Data Analysis A Polymer & Cross-linker Solution Preparation B Cross-linking Reaction (e.g., thermal, chemical) A->B C Purification & Drying of Hydrogel B->C D Swelling Studies (different pH, time) C->D E Mechanical Testing (Tensile Strength, Modulus) C->E F Drug Release Assay (in vitro) C->F G Biocompatibility Test (e.g., MTT assay) C->G H Data Compilation & Comparison D->H E->H F->H G->H

Caption: Experimental workflow for hydrogel characterization.

Conclusion

The selection of a cross-linking agent is a critical determinant of the final properties of a polymer network. This compound offers the distinct advantage of introducing redox-responsive disulfide bonds, enabling the creation of smart materials for controlled drug delivery. However, the available quantitative data directly comparing its performance with conventional cross-linkers like glutaraldehyde and PEGDA is currently limited.

Glutaraldehyde is a highly efficient cross-linker that generally yields mechanically robust hydrogels, though concerns about its cytotoxicity persist. PEGDA is a biocompatible and versatile cross-linker widely used in biomedical applications, often resulting in hydrogels with tunable swelling and mechanical properties.

Further research involving direct, side-by-side comparisons under standardized conditions is necessary to fully elucidate the relative performance of this compound. Such studies would provide invaluable data for researchers and drug development professionals in selecting the optimal cross-linking strategy for their specific application, balancing the need for specific functionalities like stimuli-responsiveness with essential properties such as mechanical integrity, swelling behavior, and biocompatibility.

References

stability comparison of disulfide linkers, including 4,4'-Dithiodibutyric acid, in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical stability of disulfide linkers is crucial for the rational design of effective drug delivery systems, particularly antibody-drug conjugates (ADCs). The linker's ability to remain intact in systemic circulation and selectively cleave at the target site is a key determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of disulfide linker stability, with a focus on sterically hindered versus unhindered linkers, including 4,4'-Dithiodibutyric acid, supported by experimental data and detailed protocols.

Disulfide linkers are designed to be cleaved in the reducing environment of the cytosol, which has a high concentration of glutathione (B108866) (GSH) (1-10 mM), while remaining stable in the bloodstream where glutathione levels are significantly lower (around 5 µM).[1] However, premature cleavage in plasma can occur, leading to off-target toxicity and reduced efficacy.[2] A primary strategy to enhance the in vivo stability of disulfide linkers is the introduction of steric hindrance around the disulfide bond.[2]

Comparative Stability of Disulfide Linkers

The stability of a disulfide linker is often quantified by its half-life in plasma. The following table summarizes representative data comparing the stability of unhindered and sterically hindered disulfide linkers. This compound, being a straight-chain alkanethiol, would form an unhindered disulfide linker. While specific half-life data for an ADC featuring a this compound-derived linker was not found in the reviewed literature, its stability is expected to be comparable to that of other unhindered disulfide linkers.

Linker TypeStructureSteric HindrancePlasma Half-life (days)Reference
Unhindered Disulfide e.g., Derived from this compoundNoneLow (prone to premature cleavage)[3]
Sterically Hindered Disulfide e.g., SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate)Methyl groups adjacent to the disulfide bond~3.5[3]

Note: Stability data can vary depending on the specific antibody, payload, conjugation site, and animal model used.

The data clearly indicates that steric hindrance significantly enhances the plasma stability of disulfide linkers. Unhindered linkers are more susceptible to thiol-disulfide exchange with circulating thiols like cysteine and albumin, leading to premature drug release.[2] In contrast, bulky groups near the disulfide bond shield it from nucleophilic attack, prolonging the ADC's circulation time and ensuring more of the payload reaches the target cells.[4]

Mechanism of Disulfide Linker Cleavage

The selective cleavage of disulfide linkers within the target cell is a critical aspect of their design. This process is primarily mediated by the high intracellular concentration of glutathione.

G cluster_bloodstream Bloodstream (Low GSH) cluster_cytosol Tumor Cell Cytosol (High GSH) ADC_circulating ADC-S-S-Drug (Intact) ADC_cleaved_premature ADC-SH + Drug-SH (Premature Release) ADC_circulating->ADC_cleaved_premature Thiol-Disulfide Exchange (Slow) ADC_internalized ADC-S-S-Drug (Internalized) ADC_circulating->ADC_internalized Targeting & Internalization ADC_cleaved_targeted ADC-SH + Drug-SH (Payload Release) ADC_internalized->ADC_cleaved_targeted Glutathione Reduction (Rapid)

Mechanism of disulfide linker cleavage.

Experimental Protocols

Accurate assessment of disulfide linker stability is paramount in the development of ADCs. The following are detailed protocols for key in vitro experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from different species to predict its in vivo performance.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Cryopreserved plasma (e.g., human, mouse, rat)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immuno-affinity capture beads (e.g., Protein A/G)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Reducing agent (e.g., DTT or TCEP) for LC-MS analysis

  • LC-MS system

Methodology:

  • Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.[5]

  • Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration. Incubate all samples at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately snap-freeze the aliquots and store them at -80°C until analysis.[6][7]

  • ADC Capture: Thaw the plasma samples and use immuno-affinity capture beads to isolate the ADC from plasma proteins.[5]

  • Elution and Analysis: Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.[6]

  • Data Analysis: Plot the average DAR versus time to determine the stability profile and calculate the half-life of the ADC in plasma.

G cluster_workflow In Vitro Plasma Stability Assay Workflow start Incubate ADC in Plasma at 37°C collect Collect Aliquots at Time Points start->collect capture Immuno-affinity Capture of ADC collect->capture elute Elute ADC capture->elute analyze LC-MS Analysis (Determine DAR) elute->analyze data Plot DAR vs. Time & Calculate Half-life analyze->data

Experimental workflow for in vitro plasma stability.
Glutathione (GSH) Cleavage Assay

This assay simulates the intracellular reducing environment to confirm the linker's susceptibility to cleavage by glutathione.

Objective: To assess the rate of drug release from an ADC in the presence of a physiological concentration of GSH.

Materials:

  • Purified ADC

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Analytical method for drug quantification (e.g., HPLC or LC-MS)

Methodology:

  • Reaction Setup: Prepare a solution of the ADC in PBS. Add GSH to a final concentration of 1-10 mM to mimic the intracellular environment.[8]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in the aliquots, for example, by adding a quenching agent or by immediate analysis.

  • Quantification: Analyze the samples to determine the concentration of the released payload over time.

  • Data Analysis: Plot the percentage of drug released versus time to determine the cleavage kinetics.

Conclusion

The stability of disulfide linkers is a critical parameter in the design of successful drug delivery systems. Steric hindrance is a key strategy to enhance plasma stability and improve the therapeutic index of ADCs. While this compound can be used to create a simple, unhindered disulfide linker, the current body of evidence strongly suggests that sterically hindered linkers offer superior performance in terms of in vivo stability. Rigorous experimental evaluation using assays such as the in vitro plasma stability and glutathione cleavage assays is essential to characterize and select the optimal linker for a given therapeutic application.

References

A Comparative Guide to Protein Immobilization: 4,4'-Dithiodibutyric Acid vs. 11-Mercaptoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto solid surfaces is a cornerstone of numerous applications, from biosensors and immunoassays to the development of novel therapeutic platforms. The choice of linker molecule is critical in determining the success of immobilization, influencing protein density, orientation, stability, and bioactivity. This guide provides an objective comparison of two commonly used carboxyl-terminated linkers for gold surfaces: the shorter, disulfide-containing 4,4'-dithiodibutyric acid (4,4'-DTBA) and the longer, thiol-containing 11-mercaptoundecanoic acid (11-MUA).

Introduction to the Linkers

This compound (4,4'-DTBA) is a symmetrical disulfide molecule that can form a self-assembled monolayer (SAM) on gold surfaces. Upon adsorption, the disulfide bond can cleave, leading to the formation of two thiol-gold linkages per molecule, or the molecule can adsorb in a looped conformation. Its shorter alkyl chain results in a thinner SAM compared to 11-MUA.

11-Mercaptoundecanoic acid (11-MUA) is a long-chain alkanethiol that forms well-ordered and densely packed SAMs on gold surfaces through a strong thiol-gold bond. The long alkyl chain provides a greater degree of structural organization and a thicker monolayer.

Performance Comparison: A Data-Driven Analysis

The selection of a linker molecule has a significant impact on the resulting properties of the functionalized surface and the immobilized protein. The following tables summarize key experimental data comparing the performance of 4,4'-DTBA and 11-MUA.

Table 1: Surface Properties of Self-Assembled Monolayers

PropertyThis compound (160 mM)11-Mercaptoundecanoic Acid (160 mM)Key Observations
Surface Roughness (Ra) 0.5 nm[1]4.1 nm[1]4,4'-DTBA forms a significantly smoother monolayer at higher concentrations.
Contact Angle 42.5° ± 0.87°[1]31.9° ± 0.61°[1]Both surfaces are hydrophilic, with 11-MUA exhibiting slightly greater hydrophilicity.
Layer Thickness Stable with increasing concentration[1]Increases with increasing concentration[1]The thickness of the 4,4'-DTBA layer is less dependent on concentration, suggesting a more consistent monolayer formation. The disulfide in 4,4'-DTBA is more stable in ethanol (B145695) solution than the thiol group of 11-MUA, which can oxidize and form multilayers.

Table 2: Protein Immobilization Performance (Protein A-FITC)

Performance MetricThis compound11-Mercaptoundecanoic AcidKey Findings
Fluorescence Intensity Higher[1]Lower[1]Surfaces prepared with 4,4'-DTBA show a higher fluorescence signal from the immobilized protein, suggesting a greater amount of protein is bound.[1]
Ratio of Fluorescent Area High[1]High[1]Both linkers facilitate a high degree of surface coverage with the protein.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for protein immobilization using 4,4'-DTBA and 11-MUA.

G cluster_DTBA This compound Workflow A1 Clean Gold Substrate B1 Immerse in 4,4'-DTBA Solution A1->B1 C1 Activate Carboxyl Groups (EDC/NHS) B1->C1 D1 Incubate with Protein Solution C1->D1 E1 Wash and Dry D1->E1

Immobilization workflow using 4,4'-DTBA.

G cluster_MUA 11-Mercaptoundecanoic Acid Workflow A2 Clean Gold Substrate B2 Immerse in 11-MUA Solution A2->B2 C2 Activate Carboxyl Groups (EDC/NHS) B2->C2 D2 Incubate with Protein Solution C2->D2 E2 Wash and Dry D2->E2

Immobilization workflow using 11-MUA.

Experimental Protocols

The following are detailed protocols for the immobilization of proteins on gold surfaces using 4,4'-DTBA and 11-MUA. These protocols are based on established methods and can be adapted for specific proteins and applications.[1][2]

Protocol 1: Protein Immobilization using this compound

Materials:

  • Gold-coated substrate

  • This compound (4,4'-DTBA)

  • Ethanol (absolute)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution in PBS

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Clean the gold substrate by immersing it in a hot solution of HCl:H₂O₂:H₂O (1:1:6 v/v) for 15 minutes. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • SAM Formation: Prepare a 160 mM solution of 4,4'-DTBA in absolute ethanol. Immerse the cleaned gold substrate in the 4,4'-DTBA solution for 24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Rinsing: After incubation, rinse the substrate with ethanol to remove non-adsorbed 4,4'-DTBA and then dry it under a stream of nitrogen.

  • Activation of Carboxyl Groups: Prepare a solution of 75 mM EDC and 25 mM NHS in PBS (pH 7.4). Immerse the 4,4'-DTBA functionalized substrate in the EDC/NHS solution for 4 hours at room temperature. This reaction activates the terminal carboxyl groups to form reactive NHS esters.

  • Rinsing: Rinse the activated substrate with PBS and dry under a stream of nitrogen.

  • Protein Immobilization: Place a droplet of the protein solution (e.g., 0.0167 mg/mL Protein A-FITC in PBS) onto the activated surface. Incubate the substrate in a humidified chamber at 4°C for 24 hours to allow for the covalent immobilization of the protein.

  • Final Washing: After incubation, wash the substrate thoroughly with PBS to remove any non-covalently bound protein, followed by a final rinse with deionized water. Dry the substrate under a gentle stream of nitrogen.

Protocol 2: Protein Immobilization using 11-Mercaptoundecanoic Acid

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Ethanol (absolute)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution in PBS

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Clean the gold substrate as described in Protocol 1.

  • SAM Formation: Prepare a 160 mM solution of 11-MUA in absolute ethanol. Immerse the cleaned gold substrate in the 11-MUA solution for 24 hours at room temperature.

  • Rinsing: After incubation, rinse the substrate with ethanol and dry under a stream of nitrogen.

  • Activation of Carboxyl Groups: Activate the terminal carboxyl groups with EDC/NHS as described in Protocol 1 (Step 4).

  • Rinsing: Rinse the activated substrate with PBS and dry under a stream of nitrogen.

  • Protein Immobilization: Incubate the activated surface with the protein solution as described in Protocol 1 (Step 6).

  • Final Washing: Wash the substrate to remove non-specifically bound protein as described in Protocol 1 (Step 7).

Discussion and Recommendations

The choice between this compound and 11-mercaptoundecanoic acid for protein immobilization depends on the specific requirements of the application.

This compound: The shorter chain length of 4,4'-DTBA leads to the formation of a thinner and smoother self-assembled monolayer.[1] This can be advantageous in applications where the distance between the immobilized protein and the gold surface is critical, such as in certain electrochemical biosensors. The higher fluorescence intensity observed with immobilized Protein A-FITC suggests that 4,4'-DTBA may facilitate a higher protein loading capacity, potentially due to reduced steric hindrance from the shorter linker.[1] The disulfide bond also offers a stable anchoring to the gold surface.

11-Mercaptoundecanoic Acid: The longer alkyl chain of 11-MUA promotes the formation of a more ordered and densely packed SAM. This well-defined structure can provide a better barrier against non-specific adsorption and may offer a more controlled environment for protein immobilization. However, the longer chain can also lead to increased steric hindrance, which might affect the orientation and activity of some immobilized proteins. The tendency of the thiol group to oxidize and form multilayers at higher concentrations can lead to a rougher surface and less controlled immobilization.[1]

Recommendations:

  • For applications requiring high protein density and where a shorter distance to the surface is desirable, This compound appears to be a favorable choice. Its ability to form smooth, stable monolayers with potentially higher protein loading makes it a strong candidate for the fabrication of sensitive protein chips and biosensors.[1]

  • For applications where a highly ordered and well-defined monolayer is paramount to control protein orientation and minimize non-specific binding, 11-mercaptoundecanoic acid may be preferred, especially when used at concentrations that avoid multilayer formation.

Further studies are warranted to provide a more comprehensive quantitative comparison of protein binding capacity in absolute units, as well as a direct comparison of the long-term stability and retained bioactivity of a wider range of proteins immobilized using these two linkers.

References

Assessing Biocompatibility of Surfaces Modified with 4,4'-Dithiodibutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of a material's surface is a critical determinant of its success in biomedical applications. Surface modification with self-assembled monolayers (SAMs) is a widely adopted strategy to control and enhance the biological response at the material-tissue interface. Among the various molecules used for SAM formation, 4,4'-Dithiodibutyric acid (DTBA) offers a carboxyl-terminated surface that can influence protein adsorption, cell adhesion, and subsequent cellular functions. This guide provides a comparative analysis of the biocompatibility of DTBA-modified surfaces against other common alternatives, supported by experimental data and detailed protocols.

Comparison of Surface Properties and Biocompatibility Metrics

The choice of surface modification agent significantly impacts the resulting biological performance. This section compares DTBA-modified surfaces with other frequently used SAMs, including 11-Mercaptoundecanoic acid (MUA), Poly(ethylene glycol) (PEG)-thiols, and Hydroxyl-terminated alkanethiols.

Surface ModificationTerminal GroupProtein Adsorption (ng/cm²)Cell Viability (%)Inflammatory ResponseKey Characteristics
This compound (DTBA) -COOHModerateHighLow to ModerateShort-chain carboxylic acid, forms a hydrophilic surface.
11-Mercaptoundecanoic acid (MUA) -COOHModerate to HighHighLow to ModerateLong-chain carboxylic acid, provides a more ordered and densely packed monolayer compared to DTBA.
PEG-thiol -(OCH₂CH₂)nOHVery LowVery HighVery LowHighly hydrophilic and effective at resisting protein adsorption, leading to "stealth" properties.[1][2]
Hydroxyl-terminated alkanethiol -OHLowHighLowCreates a neutral, hydrophilic surface that is resistant to non-specific protein adsorption.
Methyl-terminated alkanethiol -CH₃HighModerate to LowModerate to HighHydrophobic surface that tends to promote protein adsorption and can elicit a more pronounced inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. The following are standard protocols for key experiments cited in this guide.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal calf serum (FCS), 2 mM glutamine.[3]

  • MTT labeling reagent (0.5 mg/ml final concentration).[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well tissue culture plates with modified surfaces.

  • Microplate reader (ELISA reader).[3]

Procedure:

  • Seed cells onto the modified surfaces in 96-well plates at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µl of culture medium.[3]

  • Incubate the cells for the desired period (e.g., 24 hours) in a humidified atmosphere at 37°C and 5% CO₂.[3]

  • After the incubation period, add 10 µl of the MTT labeling reagent to each well.[3]

  • Incubate the microplate for 4 hours in the incubator.[3]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[3]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[3]

Experimental Protocol: Protein Adsorption Measurement

Quantifying the amount of protein that adsorbs to a surface is essential for understanding subsequent cellular interactions.

Materials:

  • Protein solution of known concentration (e.g., fibrinogen or albumin in phosphate-buffered saline, PBS).

  • Modified surfaces.

  • Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Surface Plasmon Resonance (SPR).

Procedure (using QCM-D):

  • Establish a stable baseline with PBS flowing over the modified surface.

  • Introduce the protein solution and monitor the change in frequency and dissipation.

  • Continue the flow until the protein adsorption reaches a plateau.

  • Rinse with PBS to remove loosely bound proteins.

  • Calculate the adsorbed mass using the Sauerbrey equation.

Signaling Pathways and Experimental Workflows

The interaction of cells with a modified surface is mediated by complex signaling pathways. Understanding these pathways is key to designing biocompatible materials.

Experimental Workflow for Biocompatibility Assessment

G cluster_prep Surface Preparation cluster_culture Cell Culture cluster_assays Biocompatibility Assays Substrate_Cleaning Substrate Cleaning SAM_Deposition SAM Deposition (DTBA, MUA, PEG, etc.) Substrate_Cleaning->SAM_Deposition Surface_Characterization Surface Characterization (Contact Angle, XPS, AFM) SAM_Deposition->Surface_Characterization Cell_Seeding Cell Seeding Surface_Characterization->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Viability_Assay Cell Viability (MTT Assay) Incubation->Viability_Assay Adhesion_Assay Cell Adhesion & Morphology (Microscopy) Incubation->Adhesion_Assay Inflammation_Assay Inflammatory Marker Quantification (ELISA) Incubation->Inflammation_Assay

Workflow for assessing surface biocompatibility.
Integrin-Mediated Cell Adhesion Signaling Pathway

Cell adhesion to the extracellular matrix, or a modified surface, is primarily mediated by integrin receptors. This interaction triggers a cascade of intracellular signals that influence cell behavior.[6][7][8]

cluster_ecm Extracellular Matrix / Modified Surface cluster_cell Cell ECM Adsorbed Proteins (e.g., Fibronectin, Vitronectin) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK recruits & activates Src Src Kinase FAK->Src activates Paxillin Paxillin FAK->Paxillin phosphorylates Downstream Downstream Signaling (Cell Proliferation, Survival, Migration) FAK->Downstream Src->FAK phosphorylates Src->Downstream Actin Actin Cytoskeleton Paxillin->Actin regulates

Integrin signaling cascade upon cell adhesion.
Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Its activation leads to the recruitment and phosphorylation of various downstream molecules, influencing cell motility and survival.[6][9][10]

Integrin_Clustering Integrin Clustering FAK_Activation FAK Activation & Autophosphorylation (Y397) Integrin_Clustering->FAK_Activation Src_Binding Src Binding to pY397 FAK_Activation->Src_Binding FAK_Src_Complex FAK-Src Complex Activation Src_Binding->FAK_Src_Complex Substrate_Phosphorylation Substrate Phosphorylation (e.g., Paxillin, p130Cas) FAK_Src_Complex->Substrate_Phosphorylation Downstream_Pathways Activation of Downstream Pathways (e.g., MAPK/ERK, PI3K/Akt) Substrate_Phosphorylation->Downstream_Pathways Cellular_Response Cellular Response (Migration, Proliferation, Survival) Downstream_Pathways->Cellular_Response

Key steps in FAK signaling activation.

References

Analytical Validation of 4,4'-Dithiodibutyric Acid: A Comparative Guide to Purity and Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and concentration of 4,4'-Dithiodibutyric acid is critical for its successful application in research and development, particularly in drug delivery systems, polymer chemistry, and surface modification. This guide provides a comprehensive comparison of analytical methods for the validation of this key disulfide-containing dicarboxylic acid. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the sample matrix, and the desired level of accuracy and precision. Here, we compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Acid-Base Titration
Principle Separation based on polarity with UV detection.Separation of volatile derivatives by boiling point and fragmentation pattern.Signal intensity is directly proportional to the number of protons.Neutralization of carboxylic acid groups with a standardized base.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization (e.g., esterification or silylation) is required.[1][2]Dissolution in a deuterated solvent with an internal standard.[3][4]Dissolution in a suitable solvent (e.g., water/alcohol mixture).
Purity Determination Excellent for quantifying impurities with chromophores.High sensitivity and selectivity for volatile impurities.[5]Provides a direct measure of purity against a certified reference standard.[6][7]Measures total acidity; not specific for the target compound.
Concentration Determination Highly accurate and precise with proper calibration.Accurate with the use of an internal standard.Highly accurate and considered a primary ratio method.[7]Simple and cost-effective for determining total acid concentration.
Advantages Robust, widely available, and suitable for non-volatile compounds.High resolution and sensitivity; provides structural information of impurities.[5]Non-destructive, requires minimal sample, and provides structural confirmation.[3][6][7]Fast, inexpensive, and does not require sophisticated instrumentation.
Limitations Requires a chromophore for UV detection.Derivatization adds complexity and potential for side reactions.[1]Lower throughput, higher instrument cost.Non-specific; titrates all acidic protons present in the sample.
Typical Purity Values Reported >98% (by peak area)>95% (as specified by some commercial suppliers)>99% (traceable to a primary standard)Not typically used for purity determination of the primary component.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of dicarboxylic acids.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% aqueous phosphoric acid (e.g., 30:70 v/v). The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standards and samples and record the chromatograms. The purity is calculated based on the area percentage of the main peak, and the concentration is determined from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Esterification

This protocol is based on common derivatization techniques for dicarboxylic acids to increase their volatility for GC analysis.[1][2][9]

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (B129727) (anhydrous)

  • Acetyl chloride or Sulfuric acid (catalyst)

  • Hexane (B92381) (GC grade)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization (Esterification):

    • Accurately weigh about 1-5 mg of the this compound sample or standard into a reaction vial.

    • Add 1 mL of a 1.25 M solution of HCl in methanol (prepared by slowly adding acetyl chloride to cold methanol).

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of water to the vial. Vortex thoroughly.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer with 1 mL of 5% sodium bicarbonate solution, followed by 1 mL of water.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Analysis: Inject the derivatized sample into the GC-MS. Purity is determined by the relative peak area of the dimethyl 4,4'-dithiodibutyrate.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of purity using an internal standard.[3][4][6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplets corresponding to the CH₂ groups adjacent to the sulfur atoms) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results Prepare Mobile Phase Prepare Mobile Phase Prepare Standards Prepare Standards Prepare Mobile Phase->Prepare Standards Prepare Sample Prepare Sample Prepare Standards->Prepare Sample Inject into HPLC Inject into HPLC Prepare Sample->Inject into HPLC Data Acquisition Data Acquisition Inject into HPLC->Data Acquisition Integrate Peaks Integrate Peaks Data Acquisition->Integrate Peaks Generate Calibration Curve Generate Calibration Curve Integrate Peaks->Generate Calibration Curve Calculate Purity & Concentration Calculate Purity & Concentration Generate Calibration Curve->Calculate Purity & Concentration

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_results Data Processing & Results Weigh Sample Weigh Sample Esterification Esterification Weigh Sample->Esterification Extraction Extraction Esterification->Extraction Dry Extract Dry Extract Extraction->Dry Extract Inject into GC-MS Inject into GC-MS Dry Extract->Inject into GC-MS Data Acquisition Data Acquisition Inject into GC-MS->Data Acquisition Identify Peaks by MS Identify Peaks by MS Data Acquisition->Identify Peaks by MS Integrate Peaks Integrate Peaks Identify Peaks by MS->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_results Data Processing & Results Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Weigh Internal Standard Weigh Internal Standard Weigh Internal Standard->Dissolve in Deuterated Solvent Acquire 1H-NMR Spectrum Acquire 1H-NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H-NMR Spectrum Process Spectrum Process Spectrum Acquire 1H-NMR Spectrum->Process Spectrum Integrate Signals Integrate Signals Process Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

References

A Head-to-Head Battle of Bonds: Diselenide vs. Disulfide Cross-linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery systems. The ability of a linker to remain stable in systemic circulation and then selectively break within the target cell is paramount to both efficacy and safety. Among the most prominent classes of stimuli-responsive linkers are those based on disulfide (S-S) and diselenide (Se-Se) bonds. Both leverage the sharp redox potential gradient between the oxidizing extracellular environment and the highly reducing intracellular milieu, which is rich in glutathione (B108866) (GSH).[1]

This guide provides an in-depth, objective comparison of the performance of diselenide versus disulfide cross-linkers, with a focus on 4,4'-Dithiodibutyric acid as a representative disulfide linker, supported by experimental data to inform the rational design of next-generation therapeutics.

Fundamental Physicochemical Differences

The distinct performance characteristics of disulfide and diselenide linkers originate from the fundamental differences between their constituent chalcogen atoms, sulfur and selenium. Selenium's larger atomic radius and lower electronegativity compared to sulfur result in a diselenide bond that is significantly longer and weaker than a disulfide bond.[1] This inherent difference in bond energy is a key determinant of their respective reactivities.

Table 1: Comparison of Physicochemical Properties

PropertyDisulfide (S-S)Diselenide (Se-Se)References
Bond Dissociation Energy ~240-268 kJ/mol~172 kJ/mol[1][2]
Reduction Potential (vs. SHE) -256 mV (for GSSG)-407 mV (for GSeSeG)[1]
Primary Cleavage Stimulus Thiols (e.g., Glutathione)Thiols (e.g., Glutathione), Reactive Oxygen Species (ROS)[1][2]

Performance Comparison: Stability and Reactivity

While the lower bond energy of the diselenide linkage might suggest greater instability, the reality is more nuanced. Kinetically, diselenide bonds are often more reactive towards biological thiols due to a lower activation energy for the cleavage reaction.[1] This translates to faster cleavage under the high GSH concentrations found inside cells.

A pivotal advantage of diselenide linkers is their dual sensitivity. Unlike disulfide bonds, which are primarily cleaved by reducing agents, diselenide bonds are also susceptible to cleavage by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2][3] This provides a second, orthogonal mechanism for payload release, which is particularly advantageous in tumor microenvironments where both GSH and ROS levels are often elevated.[1][2]

Table 2: Performance Under Biologically Relevant Conditions

ConditionDisulfide Linkers (e.g., this compound)Diselenide LinkersKey FindingsReferences
High Glutathione (GSH) (e.g., 10 mM) Cleavage occurs, rate is concentration-dependent.Rapid cleavage occurs. Diselenide bonds can be more sensitive than disulfide bonds in a redox environment.Both are cleaved, but diselenides can exhibit faster kinetics.[2][3][4]
Low Glutathione (GSH) (e.g., 10 µM) Generally stable, but premature cleavage can occur in plasma.Can be engineered to be more stable than disulfide bonds, offering a wider therapeutic window.Diselenides may offer superior stability in circulation.[4][5]
Reactive Oxygen Species (ROS) (e.g., 100 mM H₂O₂) Generally stable; bond remains intact.Susceptible to cleavage and de-crosslinking.Diselenides offer an additional ROS-triggered release mechanism.[2][3]
Logical Flow: Redox-Responsive Drug Release

The mechanism of intracellular drug release for both linker types is predicated on the significant difference in redox potential between the extracellular and intracellular environments. This process is critical for the linker's function in targeted delivery systems.

G cluster_extracellular Extracellular Space (Low GSH, ~µM) cluster_intracellular Intracellular Space (High GSH, ~mM; High ROS) ADC_circ ADC in Circulation (Linker Intact) ADC_internalized ADC Internalized ADC_circ->ADC_internalized Target Cell Binding & Endocytosis Cleavage Linker Cleavage ADC_internalized->Cleavage High GSH and/or ROS Payload Active Payload Released Cleavage->Payload Drug Action

Caption: Workflow of ADC from circulation to intracellular payload release.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing comparative data. Below are generalized protocols for assessing the redox sensitivity of cross-linkers.

Protocol 1: In Vitro Linker Cleavage Assay via HPLC

This experiment evaluates the rate of linker cleavage in the presence of a reducing agent like Glutathione (GSH).

  • Preparation of Conjugate Stock: Prepare a stock solution of the bioconjugate (e.g., ADC) with the disulfide or diselenide linker at a concentration of 1-5 mg/mL in a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Reaction Setup: In separate microcentrifuge tubes, dilute the conjugate stock to a final concentration of 0.5 mg/mL in PBS. To initiate the reaction, add GSH from a concentrated stock solution to achieve a final concentration of 10 mM, mimicking the intracellular reducing environment.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): To stop the reaction, immediately add a quenching agent that reacts with free thiols, such as N-ethylmaleimide (NEM), or dilute the sample in a low-pH mobile phase to slow the reaction.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the released payload over time.

  • Data Interpretation: Calculate the half-life (t½) of the linker by plotting the percentage of intact conjugate versus time.

Workflow for Linker Stability Testing

The following diagram outlines the typical experimental workflow for comparing the stability of different cross-linkers under specific redox conditions.

G start Start prep Prepare Conjugate Stocks (Disulfide & Diselenide) start->prep incubate Incubate with Stimulus (e.g., 10 mM GSH at 37°C) prep->incubate sample Take Aliquots at Defined Time Points incubate->sample quench Quench Reaction (e.g., add NEM) sample->quench analyze Analyze via RP-HPLC quench->analyze quantify Quantify Peak Areas (Intact vs. Released) analyze->quantify compare Calculate Half-Life & Compare Performance quantify->compare end End compare->end

Caption: Generalized workflow for comparative stability analysis of cross-linkers.

Conclusion: Selecting the Optimal Linker

The choice between a disulfide and a diselenide cross-linker is highly dependent on the specific therapeutic application and desired drug release profile.

  • Disulfide linkers , such as those derived from this compound, are well-established, with a proven track record in clinically approved ADCs.[1] They offer reliable, predictable cleavage in the high-GSH environment of the cell. However, they can be susceptible to premature cleavage in circulation and lack responsiveness to ROS.

  • Diselenide linkers represent a promising and more versatile class of redox-sensitive linkers.[1] Their key advantages include potentially faster cleavage kinetics in response to GSH and a unique dual-sensitivity to both GSH and ROS. This can lead to more efficient payload release within the target microenvironment. Furthermore, studies suggest that diselenide bonds can be engineered for enhanced stability at the low GSH concentrations found in the bloodstream, potentially offering a wider therapeutic window compared to their disulfide counterparts.[4][5]

For drug development professionals, diselenide linkers warrant strong consideration when designing next-generation targeted therapies, especially for applications where leveraging the ROS-rich tumor microenvironment could provide a therapeutic advantage.

References

Safety Operating Guide

Proper Disposal Procedures for 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of 4,4'-Dithiodibutyric acid are paramount to ensure personal safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this chemical.

Essential Safety and Handling Information

This compound is a chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: In situations where dust may be generated or exposure limits are exceeded, a full-face respirator with a suitable particulate filter (such as a type N95) should be used[3].

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[2]WarningH315: Causes skin irritation[1][2].
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2].
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2][3]WarningH335: May cause respiratory irritation[1][2].

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step 1: Evacuate and Secure the Area

  • Restrict access to the spill area to non-essential personnel.

  • Ensure adequate ventilation. If the spill is significant, work from the upwind side.

  • If flammable materials are present, eliminate all ignition sources[4].

Step 2: Contain the Spill

  • Prevent the spilled material from entering drains or waterways.

  • Use spill kits with appropriate absorbent materials to contain the spill[4].

Step 3: Clean-Up

  • For solid this compound, carefully sweep the material into a suitable, airtight container, avoiding dust generation.

  • Do not use water to clean up the initial spill as this can spread the contamination.

  • Once the bulk of the material is collected, the area can be decontaminated with a suitable solvent, and the rinsate collected as hazardous waste.

Step 4: Dispose of Clean-Up Materials

  • All contaminated materials, including absorbents, gloves, and clothing, must be placed in a labeled, sealed container for hazardous waste disposal[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.

Step 2: Labeling and Storage

  • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the associated hazards (skin/eye irritant), and the date of accumulation.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be a designated hazardous waste accumulation site.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.

Step 4: Record Keeping

  • Maintain accurate records of the amount of waste generated, the date of disposal, and the disposal manifest provided by the waste contractor.

G start Start: Disposal of This compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill and Accidental Release Procedures is_spill->spill_procedure Yes collect_waste Collect waste in a designated, sealed container is_spill->collect_waste No spill_procedure->collect_waste label_container Label container as 'Hazardous Waste' with chemical name and hazards collect_waste->label_container store_waste Store in a cool, dry, well-ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store_waste->contact_ehs provide_sds Provide SDS to waste contractor contact_ehs->provide_sds maintain_records Maintain disposal records and manifests provide_sds->maintain_records end End of Disposal Process maintain_records->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Dithiodibutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of 4,4'-Dithiodibutyric acid in research and development settings. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of laboratory personnel and the integrity of experimental workflows. Adherence to these guidelines is critical for minimizing risks associated with the chemical's hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eyeshields.[1]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing.[1][2]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection A NIOSH-approved N95 dust mask or, if exposure limits are exceeded or irritation is experienced, a full-face respirator.[1][3][5]To prevent inhalation of dust which may cause respiratory irritation.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key stages from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate PPE B->C D Weigh and handle solid material in a designated area C->D E Avoid creating dust D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G H Remove and dispose of contaminated PPE properly G->H I Wash hands thoroughly H->I J Collect waste in a labeled, sealed container I->J K Dispose of according to institutional and local regulations J->K

Safe Handling Workflow Diagram

Step-by-Step Experimental Protocol: General Laboratory Use

This protocol outlines a general procedure for using this compound in a laboratory setting.

  • Preparation:

    • Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a chemical fume hood is operational and available for use.

    • Put on all required PPE: safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask (N95) is necessary.

  • Handling and Use:

    • Conduct all manipulations of solid this compound within the fume hood to minimize inhalation exposure.[1]

    • When weighing the compound, use a spatula and handle it gently to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[1]

  • Post-Handling and Cleanup:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove gloves and other disposable PPE, placing them in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including excess reagent and contaminated items (e.g., weigh boats, wipes, gloves), should be collected in a clearly labeled, sealed container.

    • Unused solutions of this compound should be collected in a separate, labeled waste container for liquid chemical waste.

  • Disposal Procedure:

    • Dispose of all waste materials in accordance with local, state, and federal regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.